8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Description
This compound is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and other organisms with data available.
Properties
IUPAC Name |
8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZSHWGQMLXLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
An In-Depth Resource for Researchers and Drug Development Professionals
Introduction
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, a diverse group of plant secondary metabolites. PMFs are characterized by the presence of multiple methoxy groups on the flavone backbone, which imparts distinct physicochemical and biological properties compared to their polyhydroxylated counterparts. These properties, including increased metabolic stability and bioavailability, have made PMFs a subject of intense research in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound and its close structural isomers, details methodologies for their extraction and purification, and explores their potential biological activities and mechanisms of action.
Principal Natural Sources
While the direct isolation of this compound from a natural source is not extensively documented in publicly available literature, several closely related hydroxylated polymethoxyflavones have been identified in a limited number of plant families. The primary sources for these compounds are within the Rutaceae (citrus family) and Lamiaceae families.
Citrus Species: A Rich Reservoir of Polymethoxyflavones
The peels of various Citrus fruits are the most prolific source of a wide array of polymethoxyflavones. While the specific target compound is not yet reported, the isolation of numerous structural isomers strongly suggests that Citrus species are a prime candidate for its discovery.
A notable study led to the isolation of a mixture of two novel 8-hydroxyflavonols, 8-hydroxy-3,4',5,6,7-pentamethoxyflavone and 8-hydroxy-3,3',4',5,6,7-hexamethoxyflavone, from a commercial sample of Citrus aurantifolia (lime).[1] This finding is particularly significant as it confirms the occurrence of the 8-hydroxy-polymethoxyflavone scaffold within the Citrus genus.
Furthermore, the peels of sweet orange (Citrus sinensis) are a well-established source of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF), a potent bioactive isomer.[2][3] Other citrus varieties, such as mandarin oranges (Citrus reticulata), also contain a diverse profile of PMFs.[4]
Table 1: Selected Hydroxylated Polymethoxyflavones from Citrus Species
| Compound | Plant Source | Plant Part | Reference |
| 8-hydroxy-3,3',4',5,6,7-hexamethoxyflavone | Citrus aurantifolia | Commercial sample | [1] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Citrus sinensis (sweet orange) | Peels | [2][3] |
| 7-Hydroxy-3,3',4',5,6,8-hexamethoxyflavone | Citrus reticulata, Citrus deliciosa | Not specified |
Other Potential Botanical Sources
While the Citrus genus is the most prominent source, other plants have been identified as producers of polymethoxyflavones. Murraya paniculata (Orange Jasmine), another member of the Rutaceae family, is known to produce a variety of flavonoids, including 3,5,7,3',4',5'-hexamethoxyflavone.[5] The presence of this closely related compound suggests that Murraya paniculata could also be a potential source of hydroxylated derivatives.
Biosynthesis of Polymethoxyflavones
The biosynthesis of polymethoxyflavones in plants is a multi-step enzymatic process that begins with the general flavonoid pathway. The core flavone structure is synthesized and subsequently undergoes a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes. O-methyltransferases (OMTs) are key enzymes responsible for the addition of methyl groups to the hydroxyl moieties of the flavone backbone.[6] The specific regioselectivity of these OMTs determines the final methoxylation pattern of the resulting PMF. The biosynthesis of hydroxylated PMFs likely involves a final hydroxylation step or the incomplete methylation of a polyhydroxylated precursor.
Extraction and Isolation Methodologies
The extraction and purification of this compound and related compounds from their natural matrices require a multi-step approach designed to separate these relatively nonpolar compounds from other plant constituents.
General Extraction Protocol from Citrus Peels
The following is a generalized protocol for the extraction of polymethoxyflavones from citrus peels, which can be adapted for the target compound.
Step 1: Sample Preparation
-
Fresh citrus peels are washed, air-dried or freeze-dried, and ground into a fine powder to increase the surface area for extraction.
Step 2: Solvent Extraction
-
The powdered peel is extracted with a suitable organic solvent. Common choices include methanol, ethanol, or a mixture of methanol and chloroform.[2]
-
The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
Step 3: Liquid-Liquid Partitioning
-
The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. PMFs are typically enriched in the less polar fractions (hexane and chloroform).
Purification by Column Chromatography
Step 1: Silica Gel Column Chromatography
-
The enriched PMF fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
For final purification, fractions containing the compound of interest are further purified by preparative HPLC on a C18 column.
-
An isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used to achieve high-purity isolation of the target flavonoid.
Diagram 1: General Workflow for Extraction and Isolation of Polymethoxyflavones
Caption: A generalized workflow for the extraction and isolation of 8-hydroxy-polymethoxyflavones from citrus peels.
Analytical Characterization
The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the substitution pattern on the flavone backbone. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity of protons and carbons, providing unambiguous structural assignment.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[6]
-
Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the chromophoric system of the flavonoid and can be used with shift reagents to infer the positions of hydroxyl groups.
Biological Activities and Potential Applications
While research on the specific biological activities of this compound is limited, studies on its close isomers have revealed significant pharmacological potential, particularly in the areas of anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
Hydroxylated polymethoxyflavones have demonstrated potent anti-inflammatory effects. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8] The mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7][8] This is achieved through the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][9]
Diagram 2: Simplified Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by hydroxylated polymethoxyflavones.
Anticancer Activity
Several hydroxylated PMFs have exhibited significant anti-cancer properties. Studies on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone have shown that it can inhibit the growth of human colon cancer cells.[3][10] The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] This compound has been shown to modulate key signaling proteins involved in cell proliferation and survival.[3][10] Furthermore, 5-OH-HxMF has been found to inhibit tumor promotion in mouse skin models.[2] The presence of a hydroxyl group at the 5-position appears to be crucial for the enhanced anti-cancer activity of these compounds compared to their fully methoxylated counterparts.[3]
Conclusion
This compound and its structural isomers represent a promising class of bioactive natural products. While the definitive natural source of the title compound remains to be unequivocally identified, the Citrus genus, particularly Citrus aurantifolia, stands out as a primary candidate for its isolation. The established methodologies for the extraction and purification of polymethoxyflavones from citrus peels provide a solid foundation for future research aimed at isolating this and other novel hydroxylated PMFs. The potent anti-inflammatory and anti-cancer activities demonstrated by closely related isomers underscore the therapeutic potential of this unique class of flavonoids, warranting further investigation into their mechanisms of action and potential applications in drug development.
References
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PubChem. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. (URL: [Link])
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Lai, C.-S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Carcinogenesis, 28(12), 2581–2588. (URL: [Link])
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Li, S., et al. (2014). The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells. Journal of Functional Foods, 10, 59–70. (URL: [Link])
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Kim, H.-J., et al. (2014). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Experimental and Therapeutic Medicine, 7(5), 1337–1342. (URL: [Link])
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Kim, J.-H., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports, 9(4), 1197–1203. (URL: [Link])
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FooDB. 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone. (URL: [Link])
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Kim, J.-H., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. PubMed, (URL: [Link])
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Ng, M. K., et al. (2012). Bioactivity studies and chemical constituents of Murraya paniculata (Linn) Jack. International Food Research Journal, 19(4), 1307–1312. (URL: [Link])
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Li, S., et al. (2009). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Molecular Nutrition & Food Research, 53(5), 624–632. (URL: [Link])
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Li, Y., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research, 38(12), 5539-5548. (URL: [Link])
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Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444–452. (URL: [Link])
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isolation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone from Murraya exotica
An In-depth Technical Guide to the Isolation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone from Murraya exotica
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed methodology for the isolation and characterization of this compound, a polymethoxylated flavonoid (PMF), from the leaves of Murraya exotica L. (Rutaceae). This document is intended for researchers, natural product chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the procedural choices to ensure reproducibility and success.
Introduction: The Scientific Imperative
Murraya exotica, commonly known as orange jasmine, is a plant rich in a diverse array of bioactive secondary metabolites, including carbazole alkaloids, coumarins, and a significant number of flavonoids.[1][2][3] Among these, polymethoxylated flavonoids are of particular interest due to their enhanced metabolic stability and high bioavailability, which often translates to potent pharmacological activities.[4][5]
The target compound, this compound, belongs to this promising class of hydroxylated PMFs.[6][7] These compounds have demonstrated a spectrum of biological effects, including anti-inflammatory, antioxidant, and anti-tumor properties, making them valuable leads in drug discovery.[8][9][10][11] The successful isolation of this specific flavone in high purity is the critical first step for its further pharmacological evaluation and potential therapeutic development.
This guide outlines a robust, multi-step process from raw plant material to the purified, structurally verified compound.
Phase I: Pre-Extraction and Sample Preparation
The quality and consistency of the starting material are paramount for a successful isolation campaign. This initial phase focuses on preparing the plant matrix to maximize the efficiency of subsequent extraction steps.
Plant Material: Collection and Authentication
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Source: Fresh leaves of Murraya exotica L. should be collected. The phytochemical profile of a plant can vary with geographical location, season, and developmental stage; therefore, meticulous documentation of the collection details is essential.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication. This is a non-negotiable step for the scientific validity of the research.
Drying and Pulverization
The objective is to remove water content, which can interfere with extraction efficiency and promote microbial degradation, and to increase the surface area for solvent penetration.
Protocol: Plant Material Preparation
-
Washing: Gently wash the collected leaves with deionized water to remove dust and debris.
-
Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until brittle. Alternatively, use a hot-air oven at a controlled temperature (40-50°C) to expedite the process.
-
Grinding: Pulverize the dried leaves into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder. A smaller particle size is optimal for efficient extraction.[12]
-
Storage: Store the powdered material in an airtight, light-proof container at room temperature to prevent photodegradation and moisture re-absorption.
Phase II: Extraction of the Crude Flavonoid Mixture
The goal of this phase is to efficiently liberate the target flavonoid and related compounds from the plant matrix into a solvent, creating a "crude extract."
Rationale for Solvent and Method Selection
Flavonoids, including PMFs, are moderately polar compounds.[13] Therefore, solvents like methanol, ethanol, or ethyl acetate are effective for their extraction.[12][14] Methanol is frequently used due to its high polarity, which allows it to extract a broad range of compounds.[14] Maceration is a simple and effective technique that minimizes the risk of thermal degradation of sensitive compounds.[14]
Protocol: Cold Maceration for Crude Extraction
-
Maceration: Submerge 1 kg of the dried, powdered leaf material in 5 L of 95% methanol in a large glass container.
-
Agitation: Seal the container and agitate it periodically (e.g., 3-4 times a day) at room temperature (20-25°C).
-
Duration: Allow the extraction to proceed for 72 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (the methanol extract).
-
Re-extraction: Repeat the maceration process two more times with fresh solvent on the remaining plant residue to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude methanol extract.
Phase III: Fractionation and Chromatographic Purification
This is the most intricate phase, involving the systematic separation of the complex crude extract to isolate the target molecule. A multi-step chromatographic approach is necessary to achieve high purity.
Workflow Overview
The purification strategy employs successive chromatographic techniques, each offering a different mode of separation, to resolve the complex mixture.
Caption: Overall workflow for the isolation of the target flavonoid.
Step 1: Silica Gel Column Chromatography (Initial Separation)
This step aims to separate the crude extract into several fractions of decreasing polarity, thereby enriching the fraction containing the target compound.
Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude methanol extract (e.g., 50 g) onto silica gel (100 g, 60-120 mesh) to create a dry, free-flowing powder.
-
Column Packing: Wet-pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) in n-hexane.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by methanol. A typical gradient might be:
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
Ethyl Acetate:Methanol (9:1, 8:2, 1:1 v/v)
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor them using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions with similar TLC profiles. The target compound, being a hydroxylated PMF, is expected to elute in the mid-to-high polarity fractions (e.g., higher concentrations of ethyl acetate).
Step 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a powerful liquid-liquid partition chromatography technique ideal for separating compounds from complex natural product extracts. It avoids irreversible adsorption to solid supports, leading to high recovery rates. A specific HSCCC method has been successfully used to purify flavonoids from M. exotica.[15]
Protocol: HSCCC Purification
-
Sample Preparation: Dissolve the enriched fraction from the previous step in the selected two-phase solvent system.
-
Solvent System Selection: A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:4.8:5, v/v/v/v) is reported to be effective.[15]
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).
-
Set the apparatus to rotate at a high speed (e.g., 800 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution (e.g., 200 mg).
-
-
Fraction Collection & Analysis: Continuously monitor the effluent with a UV detector and collect fractions. Analyze the fractions by HPLC to identify those containing the pure target compound.
Phase IV: Structural Elucidation and Purity Assessment
Once a compound is isolated, its chemical structure must be unequivocally determined and its purity quantified.
Spectroscopic Characterization
A combination of spectroscopic methods is required to confirm the identity of this compound.
| Technique | Purpose | Expected Observations for the Target Compound |
| UV-Vis Spectroscopy | Provides information on the flavonoid chromophore system. | Characteristic absorption bands for the flavone skeleton. Shifts upon addition of reagents (e.g., AlCl₃, NaOMe) can confirm the position of the hydroxyl group. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Absorption bands for -OH stretching (around 3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), aromatic C=C stretching, and C-O stretching for methoxy groups.[16] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular formula is C₂₁H₂₂O₉.[17] ESI-MS should show a protonated molecular ion [M+H]⁺ at m/z corresponding to this formula. |
| ¹H-NMR Spectroscopy | Determines the number and environment of protons. | Signals for methoxy protons (singlets, ~3.8-4.1 ppm), aromatic protons on the A and B rings, and a signal for the C-8 hydroxyl proton. |
| ¹³C-NMR Spectroscopy | Determines the number and type of carbon atoms. | Signals for carbonyl carbon (~178 ppm), aromatic carbons, and methoxy carbons (~56-62 ppm). |
Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of an isolated compound.[4][18]
Protocol: Analytical HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid).
-
Detection: Diode Array Detector (DAD) to obtain the UV spectrum of the peak.
-
Purity Calculation: Purity is determined by the area percentage of the target compound's peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for biological assays.
Conclusion and Expert Recommendations
The is a challenging but achievable process that requires a systematic and multi-faceted approach.
-
Critical Step: The transition from crude fractionation (column chromatography) to high-resolution purification (HSCCC) is critical. Careful analysis of fractions by TLC and HPLC at each stage is essential to avoid loss of the target compound.
-
Optimization: The solvent ratios in both column chromatography and HSCCC may require optimization depending on the specific phytochemical profile of the collected plant material.
-
Validation: The final structural confirmation via a full suite of 1D and 2D NMR experiments (COSY, HMQC, HMBC) is non-negotiable for publishing or patenting results.
This guide provides a robust framework for researchers. By understanding the causality behind each experimental choice, scientists can troubleshoot and adapt this methodology, paving the way for the exploration of this flavonoid's full therapeutic potential.
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Liu, B. Y., et al. (2013). Simultaneous screening and identifying four categories of particular flavonoids in the leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS. Journal of the Chinese Chemical Society. Available at: [Link]
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Liu, B. Y., et al. (2013). Simultaneous Screening and Identifying Four Categories of Particular Flavonoids in the Leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS. ResearchGate. Available at: [Link]
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Liu, B. Y., et al. (2014). Simultaneous Screening and Identifying Four Categories of Particular Flavonoids in the Leaves of Murraya exotica L. by HPLC–DAD–ESI-MS-MS. Journal of Chromatographic Science. Available at: [Link]
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Ab. Rashid, R., et al. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules. Available at: [Link]
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Kong, Y., et al. (2019). Simultaneous determination of three main analytes of Murraya exotica by HPLC. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Lai, C. S., et al. (2011). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Cirmi, S., et al. (2016). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Mediators of Inflammation. Available at: [Link]
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Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. Carcinogenesis. Available at: [Link]
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Lai, C. S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3 ',4 '-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. ResearchGate. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 3',4',5,6,7,8-Hexamethoxyflavone. NIST Chemistry WebBook. Available at: [Link]
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An In-Depth Technical Guide to 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone: A Scientific Review of its Physicochemical Properties and Therapeutic Potential
Executive Summary: 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a naturally occurring hydroxylated polymethoxyflavone (HPMF), a specialized class of flavonoids found in a limited number of plant species. As a member of this group, it belongs to a family of compounds recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this specific flavone. It details its chemical structure, physicochemical properties, and known natural sources. Due to the limited direct research on its biological functions, this guide employs a scientifically grounded approach to explore its potential therapeutic activities by examining the well-documented effects of its structural isomers and related polymethoxyflavonoids. The document outlines established methodologies for its isolation and chemical synthesis and proposes key signaling pathways, such as NF-κB, as probable targets for its bioactivity. Finally, it concludes with a perspective on future research directions necessary to fully elucidate its therapeutic promise for drug development professionals.
Section 1: Physicochemical Characterization
The foundational step in evaluating any natural product for therapeutic development is a thorough characterization of its physical and chemical properties. These data confirm the molecule's identity and predict its behavior in biological systems.
Chemical Structure and Identifiers
This compound possesses the core flavone backbone (2-phenyl-4H-1-benzopyran-4-one) substituted with one hydroxyl group at the C-8 position and six methoxy groups at the C-3, C-5, C-7, C-3', C-4', and C-5' positions. This high degree of methoxylation is characteristic of polymethoxyflavonoids and significantly influences their lipophilicity and metabolic stability.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| PubChem CID | 15382687 | [1] |
| CAS Number | 202846-95-5 | [1] |
| Molecular Formula | C₂₁H₂₂O₉ | [2] |
| Molecular Weight | 418.39 g/mol | [2] |
| IUPAC Name | 8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |[1] |
Predicted Physicochemical Properties
While experimental data for some properties are not available, computational models provide valuable predictions essential for initial screening and experimental design.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 630.2 ± 55.0 °C | [3] |
| Density | 1.37 ± 0.1 g/cm³ | [3] |
| pKa | 8.27 ± 0.40 | [3] |
| XLogP3 | 2.9 |[1] |
Spectral Data Analysis
Unambiguous structural confirmation relies on spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are critical for determining the precise arrangement of protons and carbons. The chemical shifts of the aromatic protons confirm the substitution pattern on the A and B rings, while the signals for the methoxy groups and the single hydroxyl group provide definitive structural proof. NMR data for this compound is available in public databases, serving as a reference for researchers isolating it from natural sources[4].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass measurement. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help in identifying the core flavone structure and the nature of its substituents. Predicted collision cross-section (CCS) values are available and can aid in identification in complex mixtures using ion mobility-mass spectrometry[1].
Section 2: Natural Occurrence and Isolation
Natural Sources
This compound is a specialized metabolite found primarily within the Rutaceae family. It has been successfully isolated from:
-
Murraya paniculata (Orange Jessamine)[5].
-
Murraya exotica L. Mant. , a synonym often used for Murraya paniculata[2][6].
The presence of this and other polymethoxyflavonoids in Murraya species makes this genus a target for phytochemical investigation[7].
Generalized Isolation Protocol
The isolation of this flavone follows established phytochemical workflows. The rationale is to sequentially partition and purify compounds based on their polarity and affinity for different stationary phases.
Step-by-Step Methodology:
-
Extraction: Dried and powdered plant material (e.g., stem bark or leaves of Murraya paniculata) is subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids and chlorophylls, followed by a more polar solvent like methanol or ethanol to extract the flavonoids.
-
Solvent Partitioning: The crude methanol extract is concentrated and partitioned between an immiscible solvent pair, such as ethyl acetate and water. The less polar flavonoids, including polymethoxyflavonoids, will preferentially move into the ethyl acetate layer.
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography over a silica gel stationary phase.
-
Causality: Silica gel is a polar adsorbent. A mobile phase gradient, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds. Less polar compounds elute first, while more polar compounds are retained longer. This allows for the separation of flavonoids based on the number and position of hydroxyl and methoxy groups.
-
-
Fraction Collection and Analysis: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.
-
Final Purification: The combined fractions are further purified using techniques like preparative HPLC or repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) until a pure compound is obtained, as verified by spectroscopic analysis (NMR, MS).
Section 3: Chemical Synthesis Strategies
The total synthesis of flavonoids is crucial for producing larger quantities for biological testing and for creating structural analogs. The most common strategy involves the construction of a chalcone intermediate, which is then cyclized to form the flavone core.
Retrosynthetic Analysis
The synthesis of this compound can be envisioned through the disconnection of the heterocyclic ring, leading back to a 2'-hydroxyacetophenone derivative (A-ring precursor) and a substituted benzaldehyde (B-ring precursor).
Representative Synthetic Protocol:
-
Synthesis of Precursors: The required multi-substituted 2'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde are synthesized or obtained commercially. Phenolic hydroxyl groups that are not desired in the final product may need to be protected (e.g., as benzyl or methoxymethyl ethers) to prevent unwanted side reactions.
-
Claisen-Schmidt Condensation: The acetophenone and benzaldehyde precursors are reacted under basic conditions (e.g., aqueous KOH in ethanol).
-
Causality: The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone known as a chalcone.
-
-
Oxidative Cyclization: The resulting 2'-hydroxychalcone is cyclized to form the flavone ring. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation with hydrogen peroxide in an alkaline medium. Alternatively, iodine in DMSO can be used to effect the cyclization.
-
Final Modification (If Necessary): If protecting groups were used, they are removed in the final step to yield the target flavone.
Section 4: Biological Activity and Therapeutic Potential
Trustworthiness Statement: Research specifically detailing the biological activity of this compound is not available in the peer-reviewed literature to date. Therefore, this section extrapolates its potential activities based on the well-established structure-activity relationships of hydroxylated polymethoxyflavonoids and the documented bioactivities of its close structural isomers. This approach provides a scientifically reasoned framework for future investigation.
Extrapolation from Structural Isomers: The Case of 5-Hydroxy-HMF
A close isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) , has been the subject of multiple studies and serves as a valuable proxy. Its documented activities suggest promising avenues of research for the 8-hydroxy isomer.
-
Anti-Inflammatory and Anti-Cancer Activity: 5-OH-HxMF has been shown to inhibit skin inflammation and tumor promotion in mice. Its mechanism involves the suppression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[8][9]. This suppression is achieved by blocking the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB)[8].
-
Cardiovascular Health: Studies on human macrophage cell lines show that 5-OH-HxMF can attenuate the uptake of oxidized low-density lipoprotein (oxLDL) by down-regulating scavenger receptors like CD36 and SR-A[10]. This action prevents the formation of foam cells, a key event in the development of atherosclerosis. Furthermore, it enhances the expression of the hepatic LDL receptor, suggesting a potential role in lowering blood lipid levels[10].
Theorized Mechanism of Action: Targeting Inflammatory Pathways
Based on the general bioactivity profile of flavonoids, the presence of a phenolic hydroxyl group and multiple methoxy groups on the 8-hydroxy isomer suggests it likely possesses significant antioxidant and anti-inflammatory properties[11][12]. The NF-κB signaling pathway is a highly probable target.
Proposed Mechanism: In many chronic inflammatory diseases and cancers, the NF-κB pathway is constitutively active.
-
Inhibition of IκBα Degradation: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli (like lipopolysaccharide, LPS) lead to the phosphorylation and subsequent degradation of IκBα.
-
Blocking NF-κB Translocation: By preventing IκBα degradation, HPMFs like the 8-hydroxy isomer could trap NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Genes: When NF-κB cannot enter the nucleus, it cannot bind to DNA and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-1β).
Section 5: Future Research and Conclusion
This compound represents an intriguing but understudied natural product. While its core chemical identity is established, its biological potential remains largely unexplored. This guide has consolidated the existing structural and physicochemical data and provided a robust, scientifically-reasoned hypothesis for its therapeutic potential based on the activities of closely related compounds.
Key Future Directives:
-
Bioactivity Screening: The pure compound, once isolated or synthesized in sufficient quantities, must be screened in a broad panel of in vitro assays to determine its cytotoxic, anti-inflammatory, antioxidant, and anti-proliferative activities.
-
Mechanistic Studies: Should initial screening yield positive results, detailed mechanistic studies should be undertaken to confirm its molecular targets, such as the NF-κB, MAPK, and PI3K/Akt pathways.
-
In Vivo Validation: Promising in vitro results must be validated in relevant animal models of disease, such as models for inflammation, cancer, or metabolic disorders.
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Sukari, M. A., Riyanto, S., & Ali, A. M. (2001). Isolation of Flavonoids from Murraya Paniculata L. Oriental Journal of Chemistry, 17(1).
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BenchChem. (n.d.). 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone.
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PubChem. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. National Center for Biotechnology Information.
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Yen, C. T., et al. (2011). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. PubMed.
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MedChemExpress. (n.d.). 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone.
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Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PMC - NIH.
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Nabavi, S. F., et al. (2018). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.
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Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. PubMed.
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Lai, C. S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. ResearchGate.
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Kamel, E. M., et al. (n.d.). Supplementary Material. The Royal Society of Chemistry.
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Chang, C-W., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI.
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Li, Y., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. PubMed.
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NIST. (n.d.). 3',4',5,6,7,8-Hexamethoxyflavone. NIST WebBook.
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Roy, A., et al. (2017). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. National Institutes of Health.
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Yamin, B. M., et al. (2012). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate.
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Zhang, L., et al. (2021). Comparison of Murraya exotica and Murraya paniculata by fingerprint analysis coupled with chemometrics and network pharmacology. Springer.
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Kim, J-H., et al. (2020). H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate.
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Ngabaza, S., et al. (2020). Identification of 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one with antimicrobial activity from Dodonaea viscosa var. angustifolia. ResearchGate.
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An In-depth Technical Guide to 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, a naturally occurring flavonoid compound.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule for research and development purposes.
| Property | Value | Source |
| Molecular Formula | C21H22O9 | [1][2] |
| Molecular Weight | 418.39 g/mol | [1][3] |
Chemical Structure and Identification
The structural arrangement of atoms and functional groups dictates the chemical behavior and biological activity of this compound.
IUPAC Name:
2-(3,4,5-trimethoxyphenyl)-8-hydroxy-3,5,7-trimethoxychromen-4-one
Chemical Structure Diagram:
A visual representation of the molecular structure is crucial for understanding its stereochemistry and potential interaction sites.
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties is essential for experimental design, including solvent selection and formulation development. While experimental data for this specific compound is not widely available, related polymethoxyflavones (PMFs) generally exhibit low solubility in water and higher solubility in organic solvents.
Synthesis and Isolation
This compound is a natural product that can be isolated from plant sources. For instance, it has been identified in Murraya exotica L. Mant.[1]. The isolation process typically involves extraction with organic solvents followed by chromatographic purification techniques.
General Isolation Workflow:
Caption: A generalized workflow for the isolation of natural products.
Biological Activity and Potential Applications
As a member of the flavonoid class of compounds, this compound is of interest to researchers for its potential biological activities. Polymethoxyflavones, in general, have been investigated for a range of effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is required to elucidate the specific activities of this particular hexamethoxyflavone.
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spectroscopic data for 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
An In-depth Technical Guide to the Spectroscopic Characterization of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
This compound is a polymethoxyflavone (PMF), a class of flavonoid compounds known for their diverse biological activities.[1][2] These compounds are often isolated from natural sources, such as the peels of citrus fruits.[1][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of materials used in research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data.
The molecular structure of this compound, with a molecular formula of C₂₁H₂₂O₉ and a molecular weight of 418.39 g/mol , presents a unique spectroscopic fingerprint.[1][2] This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data that are critical for its unambiguous identification.
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8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and its Isomers
Executive Summary
Polymethoxyflavones (PMFs) represent a distinct class of flavonoid compounds, predominantly found in the peels of citrus fruits, that are gaining significant attention for their diverse pharmacological activities.[1][2] This guide delves into the molecular mechanisms underpinning the action of hydroxylated hexamethoxyflavones. While direct research on the specific isomer This compound is limited, this document will provide a comprehensive analysis based on the extensive research conducted on its closely related and well-characterized isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (hereafter referred to as 5H-HMF). The structural similarities between these molecules allow for robust, scientifically grounded inferences regarding potential biological activity. This guide will synthesize data from preclinical studies to elucidate the anti-inflammatory, anti-cancer, and neurotrophic mechanisms of action, providing researchers and drug development professionals with a detailed understanding of this promising class of natural compounds.
Introduction to Hydroxylated Polymethoxyflavones
Flavonoids are polyphenolic compounds ubiquitous in plants, known for a wide array of health benefits.[3] PMFs are a specialized subgroup characterized by multiple methoxy groups on the flavonoid backbone, a feature that enhances their metabolic stability and bioavailability compared to more common polyphenols.[4] The presence of a hydroxyl group, as seen in 5H-HMF, has been shown to be pivotal for enhanced biological activity when compared to their fully permethoxylated counterparts.[5] This guide will explore the intricate signaling pathways modulated by 5H-HMF as a validated model for understanding its less-studied isomers. The primary mechanisms to be discussed are:
-
Anti-inflammatory Action: Primarily through the potent inhibition of the NF-κB signaling cascade.
-
Anti-cancer Activity: Involving the modulation of critical pathways controlling cell cycle, apoptosis, and proliferation, such as Wnt/β-catenin, EGFR/K-Ras/Akt, and MAPK.
-
Neurotrophic Effects: Mediated by the activation of the cAMP/PKA/CREB signaling pathway, independent of traditional neurotrophin receptors.
Anti-inflammatory Mechanism of Action: Targeting the NF-κB Hub
Chronic inflammation is a key pathological driver in numerous diseases.[3] 5H-HMF demonstrates significant anti-inflammatory properties by directly targeting the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).[6][7]
Inhibition of NF-κB Activation and Translocation
Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, liberating NF-κB to translocate into the nucleus.[7] Once in the nucleus, NF-κB initiates the transcription of a battery of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-1β.[6][8][9]
Experimental evidence from studies on LPS-stimulated RAW 264.7 macrophages demonstrates that 5H-HMF potently disrupts this process.[6][7] Its mechanism involves:
-
Preventing IκBα Degradation: 5H-HMF inhibits the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB locked in an inactive state in the cytoplasm.[6][10]
-
Blocking p65 Phosphorylation: The compound also blocks the phosphorylation of the p65 subunit of NF-κB, a critical step for its full transcriptional activity.[10]
-
Suppressing Upstream Kinases: The inhibitory action on NF-κB is, in part, due to the suppression of upstream signaling kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and PI3K/Akt.[2][10]
The downstream consequence of this multi-level inhibition is a significant reduction in the production of inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β.[6][7]
Visualizing the Anti-Inflammatory Pathway
Caption: Inhibition of the NF-κB pathway by 5H-HMF.
Experimental Protocol: Western Blot for NF-κB p65 Translocation
This protocol provides a self-validating system to assess the inhibitory effect of a test compound on NF-κB translocation.
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophage cells in 6-well plates at a density of 2x10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of 5H-HMF (e.g., 5, 10, 15 µg/mL) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes to induce NF-κB translocation. A non-stimulated control group should be included.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) following the manufacturer's instructions. This step is critical for separating cytoplasmic proteins from nuclear proteins.
-
Collect the cytoplasmic fraction first, then lyse the remaining nuclei to release the nuclear fraction. Store fractions at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay. This ensures equal loading in the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65.
-
To validate the purity of the fractions, also probe separate blots with a cytoplasmic marker (e.g., α-Tubulin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
An effective compound will show a dose-dependent decrease in the p65 signal in the nuclear fraction and a corresponding retention or increase in the cytoplasmic fraction compared to the LPS-only treated group. The purity of fractions is confirmed if Lamin B1 is only in the nuclear fraction and GAPDH is only in the cytoplasmic fraction.
-
Anti-cancer Mechanism of Action: A Multi-pronged Attack
Hydroxylated PMFs exhibit potent anti-cancer activities by modulating multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation.[11]
Disruption of Colon Cancer Cell Proliferation
In human colon cancer cell lines (e.g., HCT116, HT29), 5H-HMF has been shown to:
-
Inhibit Colony Formation: It dose-dependently reduces the ability of cancer cells to form colonies, a key indicator of tumorigenicity.[11]
-
Modulate Wnt/β-Catenin Signaling: 5H-HMF decreases the levels of β-catenin in the nucleus while increasing the expression of E-cadherin at the plasma membrane.[11] This is significant because nuclear β-catenin acts as a transcription factor for pro-proliferative genes, and its sequestration at the membrane by E-cadherin is a tumor-suppressive event.
-
Downregulate EGFR/K-Ras Signaling: The compound modifies the expression and activity of key membrane-associated oncoproteins like EGFR and K-Ras, and subsequently inhibits their downstream effector, Akt, a central node in cell survival signaling.[11]
-
Induce Cell Cycle Arrest: Flow cytometry analysis reveals that 5H-HMF causes a significant arrest of colon cancer cells in the G0/G1 phase of the cell cycle.[5] This is associated with the modulation of key cell cycle regulatory proteins, including the upregulation of the inhibitor p21 and downregulation of cyclin-dependent kinases (CDK-2, CDK-4) and phosphorylated retinoblastoma protein (p-Rb).[5]
Activity in Breast Cancer Models
While direct studies on 5H-HMF in breast cancer are less common, research on its structural isomer, 5,6,7,3',4',5'-hexamethoxyflavone, provides valuable insights. This related compound was shown to inhibit the growth of triple-negative breast cancer cells by:
-
Suppressing MAPK and Akt Pathways: Similar to its action in other cancers, the flavone reduces the phosphorylation levels of key signaling molecules in the MAPK and Akt pathways.[12]
-
Inducing G2/M Cell Cycle Arrest: In contrast to the G0/G1 arrest seen in colon cancer cells with 5H-HMF, this isomer induces a G2/M phase arrest.[12] This highlights how subtle changes in structure can alter the precise molecular mechanism.
Quantitative Data: Inhibition of Cancer Cell Growth
The following table summarizes the inhibitory effects of hydroxylated PMFs on cancer cell lines as reported in the literature.
| Compound | Cell Line | Effect | Concentration/Metric | Reference |
| 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | Human Breast Cancer | Cell Viability Reduction | Up to 70% | [13] |
| 5H-HMF | Colon Cancer (HCT116, HT29) | Growth Inhibition | Stronger than permethoxylated counterparts | [5] |
| 5,6,7,3',4',5'-Hexamethoxyflavone | Breast Cancer (Hs578T) | Growth Inhibition | ~50% reduction after 72h | [14] |
Visualizing Anti-Cancer Signaling Pathways
Caption: Key anti-cancer signaling pathways modulated by 5H-HMF.
Experimental Protocol: Colony Formation Assay
This assay measures the ability of a single cell to grow into a colony, a hallmark of cancer cell immortality.
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HCT116).
-
Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate. This low density is crucial to ensure colonies arise from single cells.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 5H-HMF or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, refreshing the treatment medium every 3-4 days.
-
Monitor the plates for the formation of visible colonies.
-
-
Fixing and Staining:
-
When colonies in the control well are of sufficient size (>50 cells), aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well. Stain for 20 minutes.
-
-
Quantification:
-
Wash the wells with water repeatedly until the background is clear.
-
Air dry the plates.
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).
-
The results are expressed as the percentage of colony formation in treated cells relative to the vehicle control. A successful anti-cancer agent will show a dose-dependent reduction in colony number.
-
Neurotrophic Mechanism of Action: Promoting Neuronal Differentiation
Beyond its anti-inflammatory and anti-cancer roles, 5H-HMF exhibits remarkable neurotrophic activity, promoting neurite outgrowth and neuronal differentiation.[15][16] This suggests a potential therapeutic role in neurodegenerative diseases or nerve injury.
Activation of the cAMP/PKA/CREB Pathway
The primary mechanism for the neurotrophic effect of 5H-HMF, as elucidated in PC12 pheochromocytoma cells (a common model for neuronal differentiation), is the activation of a specific signaling cascade that is independent of the Nerve Growth Factor (NGF) receptor, TrkA.[15][16]
-
Increased Intracellular cAMP: Treatment with 5H-HMF leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). This is likely achieved through the activation of adenylate cyclase.[15][16]
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[15][16]
-
CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Ser133.[15][16]
-
Gene Transcription: Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes. This leads to the expression of proteins crucial for neuronal differentiation, such as Growth-Associated Protein-43 (GAP-43).[15][16]
Crucially, experiments using specific inhibitors have confirmed this pathway. PKA inhibitors (like H-89) block 5H-HMF-induced neurite outgrowth, whereas inhibitors for other common growth pathways like MEK1/2 (MAPK pathway), PKC, and PI3K do not.[15][16]
Visualizing the Neurotrophic Pathway
Caption: Neurotrophic signaling via the cAMP/PKA/CREB pathway.
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol assesses the ability of a compound to induce neuronal differentiation.
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plate cells onto collagen-coated 24-well plates at a density of 1x10⁴ cells/well. Allow cells to attach for 24 hours.
-
-
Treatment:
-
Replace the medium with a low-serum medium (e.g., 1% horse serum).
-
Treat the cells with various concentrations of 5H-HMF (e.g., 5, 10, 20 µM), a positive control (NGF, 50 ng/mL), and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for differentiation and neurite extension.
-
-
Imaging and Analysis:
-
Capture images of multiple random fields for each condition using a phase-contrast microscope equipped with a camera.
-
A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Quantify the results by:
-
Percentage of Differentiated Cells: Count the total number of cells and the number of differentiated cells in each field. Calculate the percentage.
-
Maximal Neurite Length: Use imaging software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite for each differentiated cell.
-
-
-
Data Interpretation:
-
A successful neurotrophic agent will cause a significant, dose-dependent increase in both the percentage of differentiated cells and the average maximal neurite length compared to the vehicle control.
-
Conclusion and Future Directions
The available scientific evidence strongly supports the role of hydroxylated hexamethoxyflavones, exemplified by 5H-HMF, as potent modulators of key cellular signaling pathways. Its mechanisms of action—encompassing the suppression of pro-inflammatory NF-κB and oncogenic MAPK/Akt pathways, and the promotion of neurotrophic cAMP/PKA/CREB signaling—present a compelling case for its therapeutic potential across a spectrum of diseases. The causality behind its efficacy lies in its ability to interact with multiple critical nodes within these cascades, leading to a robust and multi-pronged biological response.
However, it is imperative to acknowledge that the field has largely focused on the 5-hydroxy isomer. The specific compound This compound remains poorly characterized. Future research must prioritize the direct investigation of this and other isomers to determine if the position of the single hydroxyl group confers unique properties, alters potency, or engages different molecular targets. Such structure-activity relationship studies are essential for the rational design and development of next-generation therapeutics derived from this promising class of natural products.
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Li, S., et al. (2014). The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells. Molecular and Cellular Biochemistry, 397(1-2), 1-9. Retrieved from [Link]
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Nagase, H., et al. (2011). Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells. PLoS ONE, 6(11), e28280. Retrieved from [Link]
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Wahyuni, D., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(15), 5851. Retrieved from [Link]
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Kim, M. S., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports, 9(4), 1437-1442. Retrieved from [Link]
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Kim, M., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. International Journal of Molecular Medicine, 42(5), 2657-2666. Retrieved from [Link]
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Guglielmetti, S., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2688. Retrieved from [Link]
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Van Dross, R., et al. (2017). 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. International Journal of Oncology, 51(6), 1685-1693. Retrieved from [Link]
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Russo, M., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 26(1), 130. Retrieved from [Link]
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Nagase, H., et al. (2011). Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One, 6(11), e28280. Retrieved from [Link]
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Safe, S., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Cancers, 13(1), 135. Retrieved from [Link]
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Pisoni, J., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2688. Retrieved from [Link]
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Kim, M. S., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Spandidos Publications. Retrieved from [Link]
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Li, S., et al. (2009). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry, 57(18), 8389-8397. Retrieved from [Link]
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Van Dross, R., et al. (2017). 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. International Journal of Oncology, 51(6), 1685-1693. Retrieved from [Link]
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Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. Carcinogenesis, 28(12), 2581-2588. Retrieved from [Link]
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Spencer, J. P. E. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Movement Disorders, 23(S3), S445-S461. Retrieved from [Link]
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Lai, C. S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Carcinogenesis, 28(12), 2581-2588. Retrieved from [Link]
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anti-inflammatory effects of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
An In-Depth Technical Guide to the Anti-inflammatory Effects of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Abstract
Polymethoxyflavones (PMFs), a unique class of flavonoids abundant in citrus peels, are gaining significant attention for their potent pharmacological activities.[1] This technical guide focuses on the anti-inflammatory properties of a specific PMF, this compound (C₂₁H₂₂O₉). While direct research on this specific isomer is emerging, this document synthesizes established findings from closely related hexamethoxyflavones to elucidate its probable mechanisms of action, providing a robust framework for researchers and drug development professionals. We will delve into the core signaling pathways modulated by this class of compounds, including NF-κB and MAPKs, and present detailed, field-proven protocols for investigating its anti-inflammatory efficacy in a laboratory setting.
Introduction: The Therapeutic Potential of a Unique Polymethoxyflavone
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for a wide array of health benefits, including antioxidant, anti-cancer, and anti-inflammatory effects.[2] A specialized subgroup, the polymethoxyflavones (PMFs), are characterized by multiple methoxy groups on their flavonoid backbone. This structural feature enhances their metabolic stability and bioavailability, making them promising therapeutic candidates.
This compound is a distinct PMF. While its direct biological activities are an active area of research, extensive studies on structurally similar hexamethoxyflavones, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) and 3,5,6,7,3',4'-hexamethoxyflavone (QUE), provide a strong predictive model for its anti-inflammatory action.[3][4] This guide will leverage these analogous studies to build a comprehensive understanding of the target compound's potential. The primary hypothesis is that this compound exerts its anti-inflammatory effects by suppressing the production of key inflammatory mediators and cytokines through the inhibition of critical intracellular signaling cascades.
Core Mechanisms of Anti-inflammatory Action
The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases if unregulated. Macrophages activated by stimuli like bacterial lipopolysaccharide (LPS) are central players, producing inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][5] The anti-inflammatory activity of hexamethoxyflavones is primarily attributed to their ability to interrupt the signaling pathways that lead to the expression of these molecules.
Suppression of Pro-inflammatory Enzymes and Mediators
Studies on related PMFs demonstrate a potent ability to inhibit the production of NO and PGE2 in LPS-stimulated macrophages.[4][6] This effect is not due to direct enzymatic inhibition but rather the downregulation of the genes encoding inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[3][4][6] By reducing the expression of iNOS and COX-2, the compound effectively cuts off the production of these potent inflammatory mediators.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[1][7] In resting cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα.
The mechanism of inhibition by hexamethoxyflavones is well-documented:
-
Inhibition of IκBα Phosphorylation: Upon LPS stimulation, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[7] Hexamethoxyflavones prevent this crucial phosphorylation step.[1][8]
-
Prevention of IκBα Degradation: Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. By blocking phosphorylation, the flavonoid prevents IκBα degradation.[4][5]
-
Sequestration of NF-κB: With IκBα remaining intact, it continues to bind to NF-κB, preventing the p65 subunit from translocating to the nucleus.[1][4][6]
-
Suppression of Gene Transcription: Without nuclear translocation, NF-κB cannot bind to the promoter regions of its target genes, leading to a profound suppression of inflammatory gene expression.[5][6]
Caption: NF-κB pathway inhibition by this compound.
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs)—including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK)—are another set of critical signaling molecules that regulate inflammatory responses.[2] LPS stimulation leads to the rapid phosphorylation and activation of these kinases, which in turn activate transcription factors (like AP-1) that contribute to the expression of inflammatory genes.
Studies on analogous PMFs have shown that they can significantly suppress the LPS-induced phosphorylation of ERK, and in some cases p38 and JNK, without affecting the total protein levels of these kinases.[1][3][8] This blockade of MAPK activation provides a parallel mechanism to NF-κB inhibition for shutting down the inflammatory cascade.
Caption: MAPK pathway inhibition by this compound.
Quantitative Data Summary
The following table summarizes expected outcomes from in vitro anti-inflammatory assays based on data for structurally related hexamethoxyflavones. This serves as a predictive framework for designing experiments with this compound.
| Parameter Measured | Cell Line | Stimulant | Expected Outcome with Flavonoid | Reference Compound |
| NO Production | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | L-NAME |
| PGE₂ Production | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | Indomethacin |
| TNF-α Release | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | Dexamethasone |
| IL-1β Release | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | Dexamethasone |
| IL-6 Release | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | Dexamethasone |
| iNOS Protein Expression | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | - |
| COX-2 Protein Expression | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | - |
| p-IκBα Protein Level | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | - |
| p-ERK Protein Level | RAW 264.7 | LPS (100 ng/mL) | Dose-dependent decrease | U0126 |
Experimental Protocols: A Validated Workflow
This section provides a self-validating workflow for characterizing the in vitro using the RAW 264.7 murine macrophage cell line, a standard model in inflammation research.[9][10]
Caption: General experimental workflow for in vitro anti-inflammatory analysis.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Plating: Seed cells in appropriate plates (e.g., 96-well for MTT/Griess, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.
-
Subsequently, add Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for the desired time (e.g., 15-30 min for phosphorylation studies, 24 hours for mediator/cytokine production).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture medium.[9][10]
-
Sample Collection: After the 24-hour incubation, collect 50-100 µL of cell culture supernatant from each well.
-
Griess Reagent Preparation:
-
Reaction: Add an equal volume of the mixed Griess reagent to the collected supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol allows for the visualization and semi-quantification of key proteins in the signaling pathways.[13][14][15][16][17]
-
Sample Preparation (Lysis):
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.[14]
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.[14] Dilute antibodies as per manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imaging system.
-
Analysis: Quantify band intensity using image analysis software and normalize target protein levels to a loading control like β-actin.
Conclusion and Future Directions
Based on robust evidence from structurally analogous compounds, this compound is strongly positioned as a potent anti-inflammatory agent. Its predicted ability to dually inhibit the NF-κB and MAPK signaling pathways provides a powerful mechanism for suppressing the production of a broad spectrum of inflammatory mediators. The experimental protocols outlined in this guide offer a validated roadmap for confirming these activities and quantifying its efficacy.
Future research should focus on direct in vivo studies using animal models of inflammation, such as LPS-induced systemic inflammation or carrageenan-induced paw edema, to validate these in vitro findings.[18][19] Furthermore, exploring its effects on other relevant pathways, such as the JAK-STAT and Nrf2 pathways, could reveal additional therapeutic mechanisms.[2][20][21] The favorable bioavailability profile of PMFs suggests that this compound holds significant promise as a lead compound for the development of novel therapeutics for a range of chronic inflammatory diseases.
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- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. youtube.com [youtube.com]
- 8. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
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- 20. 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
in vitro studies of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Examining Flavone Research
I've initiated a thorough search for in vitro studies on 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. My goal is to compile data on its biological activities, mechanisms, and experimental models. After collecting articles, I'll identify research trends.
Analyzing Technical Details
I'm now focusing on detailing the technical aspects of each biological activity. Specifically, I'm outlining step-by-step experimental protocols, clarifying the reasoning behind crucial steps. I've begun creating tables to summarize quantitative data and diagrams to visualize the signaling pathways and experimental workflows. Next, I'll integrate citations.
Planning Structure & Content
I'm now starting a detailed plan. I'll search for and organize data on biological activities and methodologies. I'll structure the guide with sections for each major activity, detailing signaling and workflows. I'll provide step-by-step instructions with rationales for key steps. I'll summarize data in tables and visualize pathways with diagrams. Finally, I will ensure proper citations.
Developing a Framework
I'm currently structuring a technical guide on in vitro studies of this compound. The intended audience is researchers. I'm focusing on creating a coherent, in-depth narrative, building a solid foundation for the technical details to come.
Mapping Out Content
I've been mapping out the structure, starting with an overview of polymethoxyflavones and then diving into the specific properties of our compound. The anticancer, anti-inflammatory, and neuroprotective aspects, as well as the research on the isomer, are proving useful in setting the stage for our focus on this compound. I'm prioritizing clarity and logical flow, so that researchers can quickly grasp the key findings and methodology.
Deepening the Narrative
I'm now fully immersed in the scientific literature, comparing and contrasting the activities of similar hydroxylated polymethoxyflavones, especially the 5-OH-HxMF isomer. This comparison will serve as a strong foundation. I'm focusing on weaving a detailed narrative that explains the structural features of these compounds and how they contribute to their observed biological activities. I'll translate the literature into a clear explanation of 'why' certain experimental approaches are chosen and I'll include the experimental specifics, building towards clear instructions for the researchers.
Establishing the Foundation
I'm now integrating information on the target compound, this compound, and its isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. I'm building a strong narrative explaining the structural similarities and potential shared mechanisms, emphasizing the critical role of the hydroxyl group. I'm focusing on clearly illustrating why specific experimental methods are chosen.
Formulating the Outline
I'm now fully immersed in the scientific literature, comparing and contrasting the activities of similar hydroxylated polymethoxyflavones, with an emphasis on the close isomer 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF). I'm focusing on weaving a detailed narrative that explains the structural features of these compounds and how they contribute to their observed biological activities, and I'm transitioning these observations into detailed experimental methodology. I'll translate the literature into a clear explanation of 'why' certain experimental approaches are chosen and I'll include experimental specifics, building towards clear instructions for the researchers.
Formulating a Structure
I'm developing a structured, detailed guide for researchers focusing on this compound. I'll translate findings from the 5-OH-HxMF isomer to our target, justifying experimental choices. This includes in-depth discussion on anticancer, anti-inflammatory, and neurotrophic aspects, with detailed protocols, data tables, and diagrams.
Designing the Guide
I'm now integrating information on the target compound, this compound, and the closely related isomer 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. I'll justify any protocol recommendations by explaining how they are based on existing studies, with an emphasis on clarity and accuracy for the scientific reader. I'm focusing on ensuring protocols are self-validating.
Constructing a Comprehensive Guide
I've outlined a detailed framework for a technical guide on in vitro studies of this compound. My plan incorporates the limited direct data on the target compound, using insights from research on its isomers, particularly 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. I'm focusing on crafting a structured document covering anticancer, anti-inflammatory, and neurotrophic aspects, complete with detailed experimental protocols, Graphviz diagrams, and clickable references.
Methodological & Application
Synthesis of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone: An Application Note and Detailed Protocol
Introduction
Polymethoxyflavones (PMFs) represent a significant class of flavonoids, predominantly found in citrus peels, and are lauded for their wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The substitution pattern of hydroxyl and methoxy groups on the flavone backbone is a critical determinant of their therapeutic potential. 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a naturally occurring hydroxylated polymethoxyflavone (OH-PMF) that has garnered interest within the research community.[4] This document provides a comprehensive guide for the chemical synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthetic strategy is rooted in established principles of flavonoid chemistry and is presented with detailed, step-by-step protocols to facilitate its replication in a laboratory setting.
Strategic Overview of the Synthesis
The synthesis of this compound is approached through a multi-step sequence. The core of this strategy involves the construction of the flavone backbone via the Allan-Robinson reaction, followed by a crucial selective demethylation step to introduce the hydroxyl group at the C-8 position.
The key stages of the synthesis are:
-
Synthesis of Precursor 1: 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone. This crucial intermediate will be synthesized via the Friedel-Crafts acylation of 1,2,3,4-tetramethoxybenzene.
-
Synthesis of Precursor 2: 3,4,5-Trimethoxybenzoyl Chloride. This acylating agent will be prepared from the commercially available 3,4,5-trimethoxybenzoic acid.
-
Construction of the Flavone Backbone: Allan-Robinson Reaction. The two precursors will be reacted to form the fully methoxylated flavone, 3,5,7,8,3',4',5'-heptamethoxyflavone.
-
Selective Demethylation. The final and most delicate step involves the selective removal of the methyl group at the C-8 position to yield the target molecule, this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone
This protocol is based on the principles of the Friedel-Crafts acylation of highly activated aromatic rings.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,2,3,4-Tetramethoxybenzene | 198.22 | 10.0 g | 50.4 |
| Acetyl Chloride | 78.50 | 4.4 mL (4.8 g) | 61.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 8.1 g | 60.7 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Lewis Acid: Anhydrous aluminum chloride (8.1 g) is added to the flask, followed by the addition of 100 mL of anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Formation of Acylium Ion: Acetyl chloride (4.4 mL) is added dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: A solution of 1,2,3,4-tetramethoxybenzene (10.0 g) in 50 mL of anhydrous dichloromethane is added dropwise from the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Reaction Quenching: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice (200 g) and 100 mL of 1 M HCl.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Part 2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
This protocol outlines the conversion of a carboxylic acid to its corresponding acid chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,4,5-Trimethoxybenzoic Acid | 212.19 | 10.0 g | 47.1 |
| Thionyl Chloride (SOCl₂) | 118.97 | 6.8 mL (11.2 g) | 94.2 |
| Anhydrous Chloroform (CHCl₃) | - | 50 mL | - |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.
-
Addition of Reactants: 3,4,5-Trimethoxybenzoic acid (10.0 g) is dissolved in 50 mL of anhydrous chloroform. Thionyl chloride (6.8 mL) is added dropwise to the solution.
-
Reaction: The reaction mixture is heated to reflux and maintained for 3-4 hours. The evolution of HCl and SO₂ gas should be observed.
-
Removal of Excess Reagent: After the reaction is complete, the mixture is cooled to room temperature, and the excess thionyl chloride and chloroform are removed by distillation under reduced pressure. The resulting oily product is used in the next step without further purification.[4]
Part 3: Synthesis of 3,5,7,8,3',4',5'-Heptamethoxyflavone (Allan-Robinson Reaction)
This is the core reaction for the construction of the flavone skeleton.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone | 256.25 | 10.0 g | 39.0 |
| 3,4,5-Trimethoxybenzoyl Chloride | 230.64 | 9.9 g | 42.9 |
| Anhydrous Pyridine | - | 100 mL | - |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 10.8 g | 78.1 |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reactants: 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone (10.0 g), 3,4,5-trimethoxybenzoyl chloride (9.9 g), and anhydrous potassium carbonate (10.8 g) are added to 100 mL of anhydrous pyridine.
-
Reaction: The mixture is heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into a beaker containing 500 mL of ice-cold water. The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
Purification: The crude product is dried and purified by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the pure 3,5,7,8,3',4',5'-heptamethoxyflavone.
Part 4: Selective Demethylation to this compound
This is a critical and potentially challenging step requiring careful control of reaction conditions. The use of a Lewis acid like aluminum chloride at a controlled temperature can favor demethylation at sterically accessible and electronically favorable positions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,5,7,8,3',4',5'-Heptamethoxyflavone | 448.43 | 5.0 g | 11.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.2 g | 16.7 |
| Anhydrous Acetonitrile (CH₃CN) | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Reactants: 3,5,7,8,3',4',5'-Heptamethoxyflavone (5.0 g) is dissolved in 100 mL of anhydrous acetonitrile. Anhydrous aluminum chloride (2.2 g) is added portion-wise to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be carefully monitored by TLC to maximize the yield of the desired mono-demethylated product and minimize the formation of poly-demethylated byproducts.
-
Work-up: The reaction is quenched by the slow addition of 50 mL of 1 M HCl. The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is subjected to preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel to isolate the target compound, this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to methoxy groups, aromatic protons on the A and B rings, and a characteristic downfield signal for the C-8 hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon (C-4), olefinic carbons of the C-ring, and distinct signals for the methoxy- and hydroxyl-substituted aromatic carbons. The chemical shift of C-8 will be indicative of the hydroxyl substitution. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₂₁H₂₂O₉. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretching), carbonyl group (C=O stretching), and aromatic C-H and C=C stretching vibrations. |
Reference Spectroscopic Data: Published ¹H and ¹³C NMR data for 8-hydroxy polymethoxyflavones can be used for comparison to confirm the structure of the synthesized compound.[5]
Data Summary and Visualization
Conclusion and Future Perspectives
This document outlines a detailed and plausible synthetic route for this compound. The protocols provided are based on well-established organic chemistry principles and are intended to serve as a practical guide for researchers. The successful synthesis of this and other related polymethoxyflavones will enable further investigation into their biological activities and potential therapeutic applications. It is important to note that the selective demethylation step may require optimization of reaction conditions to achieve the desired regioselectivity and yield. Future work could explore alternative demethylating agents and catalytic systems to improve the efficiency and selectivity of this crucial transformation.
References
-
Johann, S., et al. (2007). Complete ¹H and ¹³C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. Journal of the Brazilian Chemical Society, 18(1), 183-189. Available at: [Link]
- Allan, J., & Robinson, R. (1924). CCCCLXXV.—A synthesis of flavones and flavonols. Journal of the Chemical Society, Transactions, 125, 2192-2195.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Zhang, H., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3326-3335. Available at: [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24(10), 1235-1238.
- Li, S., et al. (2009). Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis. Molecular Nutrition & Food Research, 53(3), 398-406.
- Zhang, H., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3326-3335.
- Barreca, D., et al. (2017).
- Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. Carcinogenesis, 28(12), 2581-2588.
- Pan, M. H., et al. (2007). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis in human colon cancer cells through a mitochondria- and caspase-3-dependent pathway. Journal of Agricultural and Food Chemistry, 55(13), 5091-5100.
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Application Notes & Protocols for the Analysis of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Introduction: The Analytical Imperative
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds noted for their enhanced metabolic stability and significant biological activities.[1][2] As research into the therapeutic potential of specific PMFs intensifies, the need for robust, validated analytical methods becomes paramount for professionals in natural product chemistry, pharmacology, and drug development. The presence of multiple methoxy groups and a hydroxyl group presents unique analytical challenges, including the need to resolve it from structurally similar isomers.[3][4]
This guide provides a comprehensive overview of the principal analytical techniques for the qualitative and quantitative analysis of this compound. The methodologies detailed herein are designed to serve as a robust starting point for method development and validation, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility.
| Property | Value | Source |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)-3,5,7-trimethoxy-8-hydroxychromen-4-one | N/A |
| Molecular Formula | C₂₁H₂₂O₉ | [1][5] |
| Molecular Weight | 418.39 g/mol | [1] |
| Monoisotopic Mass | 418.12637 Da | [6] |
| Class | Polymethoxyflavone (PMF) | [1] |
| Table 1: Physicochemical Properties of this compound. |
Sample Preparation: From Matrix to Analyte
The journey from a complex biological matrix (e.g., plant tissue, herbal formulation) to a clean sample ready for instrumental analysis is the most critical stage influencing accuracy and precision. The choice of extraction technique and solvent is dictated by the analyte's polarity and the nature of the sample matrix.
Extraction from Solid Matrices (e.g., Plant Material)
Modern extraction techniques are employed to improve efficiency and reduce solvent consumption compared to traditional methods.[7] Ultrasound-assisted extraction (UAE) is particularly effective for flavonoids.[7]
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction.[8]
-
Solvent Selection: Use HPLC-grade methanol or ethanol. These solvents have proven effective for extracting a broad range of flavonoids.[8][9]
-
Extraction:
-
Isolation:
-
Concentration & Reconstitution:
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of the initial mobile phase for HPLC analysis (e.g., methanol:water 50:50 v/v).[13]
-
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) directly into an HPLC vial to remove any remaining particulates that could damage the analytical column.
Chromatographic Analysis: Quantification by HPLC-UV/DAD
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the workhorse for the quantification of flavonoids.[14] A reversed-phase C18 column is ideal, separating compounds based on hydrophobicity.[11]
Rationale for Method Parameters
-
Stationary Phase (C18): Provides excellent retention and resolution for moderately nonpolar molecules like PMFs.
-
Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) and acidified water is standard. Acetonitrile often provides better resolution and lower backpressure. The addition of a small amount of acid (e.g., 0.1% phosphoric or formic acid) is critical to suppress the ionization of the 8-hydroxyl group, ensuring sharp, symmetrical peaks and reproducible retention times.[15]
-
Detection (DAD): A DAD detector allows for monitoring at a specific wavelength while simultaneously acquiring the full UV-Vis spectrum of the eluting peak. This is invaluable for peak purity assessment and identity confirmation. Flavonoids typically exhibit two major absorption bands; for this compound, a wavelength around 330-350 nm is a suitable starting point for detection.[9]
Protocol: HPLC-UV/DAD Analysis
| Parameter | Recommended Setting |
| Instrument | HPLC System with Quaternary Pump, Autosampler, Column Oven, DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm (Monitor 220-400 nm for spectral analysis) |
| Table 2: Suggested HPLC-UV/DAD Method Parameters. These are starting points and require optimization and validation.[15] |
Method Validation: Ensuring Trustworthy Data
A developed analytical method is only reliable if it is validated. Validation demonstrates that the method is suitable for its intended purpose.[13] Key validation parameters are defined by the International Conference on Harmonisation (ICH) guidelines.[14][16]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix effects). This is confirmed by analyzing blank and spiked samples and using DAD for peak purity analysis.[16]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are used to generate a calibration curve, with a correlation coefficient (R²) of ≥ 0.999 being the target.[16]
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Results are expressed as the relative standard deviation (%RSD), which should typically be <2%.[14][17]
-
Accuracy: The closeness of the test results to the true value. It is determined by recovery studies on spiked samples, with recovery rates of 98-102% being ideal.[14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S).[17]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), demonstrating its reliability for routine use.[18]
Structural Confirmation: LC-MS/MS Analysis
For unambiguous identification, especially in complex mixtures or for metabolite studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[19] It provides molecular weight information and structural data through fragmentation patterns.
Protocol: LC-MS/MS Analysis
The HPLC method described above can be directly coupled to a mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Mode |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM for quantification) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas Temp | 300°C |
| Expected Precursor Ion | [M+H]⁺ = m/z 419.1336 |
| Collision Energy (for MS/MS) | 20-40 eV (requires optimization) |
| Table 3: Key Mass Spectrometry Parameters and Expected Ions.[6][19] |
Interpreting Fragmentation
In MS/MS analysis, the precursor ion (m/z 419.13) is fragmented. The resulting product ions provide structural clues. For polymethoxyflavones, characteristic losses include methyl groups (-15 Da for CH₃) and carbonyl groups (-28 Da for CO). Analyzing these neutral losses helps to piece together the structure and confirm the identity of the analyte.
Comprehensive Strategy for Analysis
A multi-faceted approach ensures the highest confidence in analytical results. HPLC-UV/DAD serves as the primary tool for routine quantification due to its robustness and cost-effectiveness. LC-MS/MS is employed for confirmation, identification of unknowns, and high-sensitivity quantification. For absolute structural elucidation of a novel compound or reference standard, NMR spectroscopy remains the definitive method.[9]
References
- ResearchGate. (2024). How to perform quantitative analysis of plant samples for flavonoids?
- Scielo. (2024).
- PubMed Central. (n.d.).
- Pharmacognosy Research. (n.d.). Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L.
- PubMed Central. (n.d.).
- AZoLifeSciences. (2021). Detecting and Identifying Flavonoids.
- ResearchGate. (2023).
- Mastelf. (2025).
- PubMed Central. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction.
- PubMed. (2010).
- SciSpace. (n.d.).
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- MedChemExpress. (n.d.). 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone.
- Arabian Journal of Chemistry. (n.d.).
- PubChem. (n.d.). 8-hydroxy-5,6,7,3',4',5'-hexamethoxyflavone.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.).
- BenchChem. (2025).
- MedChemExpress. (n.d.). This compound.
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Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Hydroxylated Polymethoxyflavones in Citrus Extracts
Abstract
Hydroxylated polymethoxyflavones (HPMFs) are a specialized class of flavonoids found almost exclusively in the peels of Citrus species.[1][2] Emerging research has identified that these compounds exhibit potent anti-inflammatory and anti-cancer activities, often exceeding that of their more common polymethoxyflavone (PMF) counterparts.[3][4] This has spurred significant interest in their use as high-value nutraceuticals and pharmaceutical agents. Consequently, a robust, reliable, and validated analytical method is paramount for the accurate quantification of HPMFs in raw materials, extracts, and finished products. This application note presents a comprehensive guide to the analysis of HPMFs using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, designed for researchers, quality control analysts, and drug development professionals. We delve into the causality behind methodological choices and provide a complete, self-validating protocol in accordance with established analytical guidelines.[5][6]
Introduction: The Unique Chemistry and Therapeutic Promise of HPMFs
Flavonoids are a diverse group of polyphenolic compounds synthesized by plants.[7] Within this group, polymethoxyflavones (PMFs) are distinguished by multiple methoxy groups on their flavone backbone, a characteristic that makes them almost unique to the Citrus genus.[8][9] HPMFs are metabolites or derivatives of PMFs, featuring one or more hydroxyl (-OH) groups in addition to the methoxy groups.[2] This seemingly minor structural modification dramatically alters their physicochemical properties, increasing their polarity and, in many cases, enhancing their biological activity and bioavailability compared to the parent PMFs.[10][11]
Key HPMFs of interest include 5-demethylnobiletin and other hydroxylated derivatives of nobiletin and tangeretin.[1] Given their therapeutic potential, the ability to precisely quantify these specific molecules within a complex citrus extract matrix is essential for:
-
Standardization of Herbal Extracts: Ensuring batch-to-batch consistency and efficacy.
-
Pharmacokinetic Studies: Tracking absorption, distribution, metabolism, and excretion (ADME).
-
Quality Control in Manufacturing: Verifying the identity and purity of ingredients and final products.
The Chromatographic Rationale: Why RP-HPLC is the Method of Choice
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for flavonoid analysis due to its high resolution, sensitivity, and reproducibility.[12][13] The selection of each component of the method is based on the specific chemistry of HPMFs.
-
The Stationary Phase (Column): HPMFs are moderately polar molecules. A C18 (octadecylsilane) stationary phase is the industry standard for this application.[14] Its long alkyl chains provide a non-polar surface that retains the HPMF molecules through hydrophobic interactions. The separation occurs based on subtle differences in the polarity of the analytes; less polar compounds interact more strongly with the C18 phase and thus elute later.
-
The Mobile Phase (Solvent System): A gradient elution is necessary to resolve the complex mixture of flavonoids in citrus extracts, which span a range of polarities.
-
Aqueous Phase: Typically consists of ultrapure water acidified with a small amount of acid, such as acetic acid or phosphoric acid.[8][13] Causality: The acidic pH (typically 2.5-3.5) is critical. It suppresses the ionization of the phenolic hydroxyl groups on the HPMFs. In their neutral, protonated form, the molecules are less polar and more consistently retained on the column, resulting in sharp, symmetrical peaks. Without acidification, broad, tailing peaks would occur, compromising resolution and quantification.
-
Organic Phase: Acetonitrile is the preferred organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency.[12] Methanol is a viable alternative.[13] The gradient starts with a high percentage of the aqueous phase to elute highly polar compounds and gradually increases the percentage of the organic phase to elute the more non-polar HPMFs.
-
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[14] Flavonoids exhibit strong absorbance in the UV region. A DAD allows for simultaneous monitoring at multiple wavelengths, enabling the selection of the optimal wavelength for each compound to maximize sensitivity. It also provides spectral data for each peak, which can be used to confirm peak identity and purity against a reference standard. Common detection wavelengths for flavonoids are around 280 nm and 330-370 nm.[15][16]
Detailed Experimental Protocol
This protocol provides a validated starting point for the quantitative analysis of HPMFs. It should be optimized and re-validated for specific matrices and analytes.
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Acids: HPLC-grade acetic acid or phosphoric acid.
-
Reference Standards: Certified reference standards of target HPMFs (e.g., 5-demethylnobiletin, etc.).
-
Plant Material: Dried and powdered citrus peel.
-
Filters: 0.22 µm or 0.45 µm PTFE or nylon syringe filters.
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended instrumental setup.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Pump System with Degasser, Autosampler, Column Oven, and DAD/PDA Detector | Standard configuration for reproducible gradient chromatography.[7] |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent resolving power for flavonoid separation.[12][14] |
| Mobile Phase A | Water with 0.1% Acetic Acid (v/v) | Acidified aqueous phase for sharp, symmetrical peaks.[8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds.[10] |
| Gradient Elution | Example: 10% B to 70% B over 40 minutes | Resolves a wide range of polarities found in citrus extracts. Must be optimized for specific samples. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temperature | 35 °C | Improves peak shape and ensures reproducible retention times by controlling mobile phase viscosity.[12] |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Detection Wavelength | DAD/PDA monitoring from 200-400 nm; quantification at λmax of target HPMF (e.g., ~330 nm) | Maximizes sensitivity and allows for peak purity assessment.[1][17] |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of each HPMF reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of at least five calibration standards. A typical concentration range is 1 to 100 µg/mL.[13]
-
Calibration Curve: Inject each standard in triplicate. Construct a calibration curve by plotting the average peak area against the known concentration. The curve must exhibit excellent linearity, with a correlation coefficient (r²) ≥ 0.999.[10][18]
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract the target HPMFs from the complex plant matrix while removing interfering substances.
Caption: Workflow for HPMF Extraction from Citrus Peel.
Method Validation: Ensuring a Trustworthy and Self-Validating System
A protocol is only trustworthy if it is validated for its intended purpose. Validation demonstrates that the method is accurate, precise, and reliable.[19] The following parameters must be assessed according to guidelines such as those from the International Council for Harmonisation (ICH).[20]
Caption: Core Components of an HPLC Method Validation Protocol.
Validation Protocol Summary
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix, standard, and sample. Use DAD to check peak purity. | Analyte peak is well-resolved from other matrix components (Resolution > 2).[18] |
| Linearity | Analyze calibration standards (at least 5 concentrations) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[10] |
| Accuracy (Recovery) | Spike a blank matrix with known concentrations of standard (e.g., 80%, 100%, 120% of expected sample conc.). Analyze in triplicate. | Mean recovery should be 90-110%.[13][21] |
| Precision (Intra-day) | Analyze one sample at three concentrations (low, medium, high) six times on the same day. | Relative Standard Deviation (%RSD) ≤ 2%.[10] |
| Precision (Inter-day) | Repeat the intra-day precision test on a different day with a different analyst. | %RSD ≤ 3%.[10] |
| LOD & LOQ | Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ). | Report the calculated concentrations.[8][18] |
| Robustness | Make small, deliberate changes to method parameters (e.g., flow rate ±0.1, column temp ±2°C, mobile phase pH ±0.2). | %RSD of results should remain within acceptable limits (e.g., <5%).[18][19] |
Data Interpretation and Troubleshooting
-
Quantification: Identify the HPMF peaks in the sample chromatogram by comparing their retention times to those of the reference standards. Use the regression equation from the calibration curve (y = mx + c) to calculate the concentration of each HPMF in the injected sample.
-
System Suitability: Before running samples, inject a standard solution multiple times to check system suitability. Key parameters include peak tailing factor (should be ≤ 2) and repeatability of retention times and peak areas (%RSD < 1%).
-
Troubleshooting:
| Problem | Potential Cause | Solution |
| Peak Tailing | Silanol interactions; column degradation; low pH. | Use a high-purity silica column; ensure mobile phase pH is optimal; replace column. |
| Retention Time Drift | Column temperature fluctuation; mobile phase change. | Use a column oven; ensure mobile phase is well-mixed and degassed; allow system to equilibrate. |
| Ghost Peaks | Contamination in autosampler or mobile phase. | Run blank injections; use fresh, high-purity solvents. |
| Low Recovery | Inefficient extraction; analyte degradation. | Optimize extraction solvent and sonication time; ensure standards and samples are protected from light/heat. |
Conclusion
This application note provides a robust and scientifically grounded framework for the quantitative analysis of hydroxylated polymethoxyflavones using RP-HPLC. By understanding the chemical principles behind the chromatographic separation and adhering to a strict validation protocol, researchers and industry professionals can generate accurate and reproducible data. This method is suitable for the quality control of citrus-derived natural products and serves as a critical tool in the development of new functional foods and pharmaceuticals based on the potent bioactivity of HPMFs.
References
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Li, S., Wang, Y., Wang, Z., Xiao, H., Lo, C. Y., Rawson, N., & Ho, C. T. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomedical Chromatography, 24(8), 838-845. [Link]
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Li, S., Wang, Y., et al. (2009). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Semantic Scholar. [Link]
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Li, S., Wang, Y., Wang, Z., Xiao, H., Lo, C. Y., Rawson, N., & Ho, C. T. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Research With Rutgers. [Link]
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Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Materials, 10(11), 1279. [Link]
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Zheng, J., Bi, J., Liu, W., Wang, Y., Wang, Z., & Xiao, H. (2015). Analysis of 10 Metabolites of Polymethoxyflavones with High Sensitivity by Electrochemical Detection in High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 63(29), 6585-6593. [Link]
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Sithara, T., & Dhanya, R. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(71), S486-S491. [Link]
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Ali, R. M., Houghton, P. J., & Hoo, T. S. (2006). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Chromatographic Science, 44(8), 471-475. [Link]
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Azzaz, S. S., & El-Kafrawy, O. (2019). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Hellenic Veterinary Medical Society, 70(4), 1845-1852. [Link]
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Cheng, Y., Wang, Y., Li, S., Wang, Z., Ho, C. T., & Xiao, H. (2012). Simultaneous Analysis of Six Polymethoxyflavones and Six 5-Hydroxy-polymethoxyflavones by High Performance Liquid Chromatography Combined with Linear Ion Trap Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(23), 5828-5835. [Link]
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Ho, C. T., & Pan, M. H. (2009). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Research With Rutgers. [Link]
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Li, S., Pan, M. H., & Ho, C. T. (2009). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. ResearchGate. [Link]
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Das, A. J., Sahu, M., & Deka, S. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis. Journal of Applied Pharmaceutical Science, 6(2), 159-165. [Link]
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Cretu, E., Nichitoi, M. M., & Graure, M. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition, 8, 771120. [Link]
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Ganesan, K., & Xu, B. (2022). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Critical Reviews in Food Science and Nutrition, 62(24), 6776-6800. [Link]
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Zhou, D. Y., Zhang, X. L., Xu, Q., Xue, X. Y., Zhang, F. F., & Liang, X. M. (2009). UPLC/Q-TOFMS/MS as a powerful technique for rapid identification of polymethoxylated flavones in Fructus aurantii. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 2-8. [Link]
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da Silva, A. C. S., de Oliveira, G. G., da Silva, J. K. R., de Fátima de Deus, I. R., de Oliveira, V. A., & de Aguiar Andrade, E. H. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Brasileira de Farmacognosia, 34(1), 20-27. [Link]
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Van den Heuvel, H., El-Awa, A., Naessens, T., Foubert, K., Pieters, L., & Apers, S. (2021). Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD. Planta Medica, 87(12-13), 1080-1088. [Link]
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Oboh, G., Ademosun, A. O., & Omojokun, O. S. (2015). HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels. Journal of Basic and Clinical Physiology and Pharmacology, 26(6), 589-596. [Link]
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Zhou, D. Y., Zhang, X. L., Xu, Q., Xue, X. Y., Zhang, F. F., & Liang, X. M. (2009). UPLC/Q-TOFMS/MS as a powerful technique for rapid identification of polymethoxylated flavones in Fructus Aurantii. ResearchGate. [Link]
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Mir, M. A., Parihar, K., & Tabasum, N. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography, 36(1), e5243. [Link]
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Leite, A. B., de Oliveira, L. S., Leite, F. H., de Medeiros, A. C., & de Oliveira, A. F. (2012). Validation of an HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. Revista Brasileira de Farmacognosia, 22(5), 1121-1127. [Link]
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Bushra, S., Farooq, A., & Muhammad, A. (2017). Phytochemical profiling and HPLC quantification of citrus peel from different varieties. Progress in Nutrition, 20(1-S), 279-288. [Link]
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Nalinratana, N., Ovatlarnporn, C., & Tuntiyasawasdikul, S. (2016). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Thai Journal of Pharmaceutical Sciences, 40(1), 26-31. [Link]
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John, O. D., & Moulisha, B. (2014). Current procedures for extraction and purification of citrus flavonoids. Revista Mexicana de Ingeniería Química, 13(1), 1-23. [Link]
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Lee, J. Y., Kim, Y. H., & Kim, Y. C. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 705. [Link]
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Wang, Y., Zhang, M., Chen, J., & Li, Y. (2019). Analysis of Flavonoid Metabolites in Citrus Peels (Citrus reticulata “Dahongpao”) Using UPLC-ESI-MS/MS. Molecules, 24(15), 2704. [Link]
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Merken, H. M., & Beecher, G. R. (2000). HPLC analysis of flavonoids. ResearchGate. [Link]
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Application Notes and Protocols for 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone in cell culture experiments. Given the limited specific literature on this particular flavonoid, the protocols and mechanistic insights are primarily derived from studies on structurally similar polymethoxyflavones (PMFs). Researchers are strongly encouraged to use this document as a foundational framework and to perform initial dose-response and time-course experiments to optimize conditions for their specific cell lines and experimental questions.
Introduction to this compound
This compound is a naturally occurring flavonoid compound with the chemical formula C₂₁H₂₂O₉ and a molecular weight of 418.39 g/mol [1][2]. Flavonoids, a broad class of polyphenolic compounds, are known for their diverse biological activities[3]. The extensive methoxylation of this particular flavone suggests enhanced metabolic stability and membrane permeability compared to its hydroxylated counterparts, potentially leading to greater bioavailability in cell culture systems[4][5][6][7].
While direct studies on this compound are not abundant, research on analogous polymethoxyflavones suggests a range of potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[8][9][10]. The presence of a hydroxyl group alongside multiple methoxy groups may contribute to its specific mechanism of action, potentially involving the modulation of key cellular signaling pathways[8].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [1] |
| Molecular Weight | 418.39 g/mol | [1] |
| Appearance | Solid (predicted) | |
| pKa (predicted) | 8.27 ± 0.40 | [11] |
| Boiling Point (predicted) | 630.2 ± 55.0 °C | [11] |
| Density (predicted) | 1.37 ± 0.1 g/cm³ | [11] |
Causality Behind Experimental Choices: The Importance of Methoxylation
The decision to investigate a hexamethoxyflavone in cell culture is underpinned by the known advantages conferred by O-methylation. Methylation of flavonoid hydroxyl groups generally leads to:
-
Increased Metabolic Stability: Methylated flavonoids are less susceptible to conjugation by glucuronic acid or sulfate, which are common metabolic pathways that inactivate and facilitate the excretion of xenobiotics[4][5]. This increased stability is crucial for long-term cell culture experiments where compound degradation can be a confounding factor[12].
-
Enhanced Cellular Uptake: The increased lipophilicity of methoxylated flavonoids facilitates their transport across cellular membranes, leading to higher intracellular concentrations and potentially greater biological effects compared to their more polar hydroxylated analogs[4][5].
Preparation of Stock Solutions and Reagents
A critical first step in any cell-based assay is the proper preparation of the test compound. Due to the hydrophobic nature of polymethoxyflavones, an organic solvent is required for initial solubilization.
Protocol 3.1: Preparation of a 10 mM Stock Solution
-
Accurate Weighing: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.18 mg.
-
Solubilization: Add a sufficient volume of high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) to achieve the desired concentration. For the example above, add 1 ml of DMSO.
-
Complete Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but avoid excessive heat.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Self-Validating System: To ensure the quality of your stock solution, it is advisable to confirm the concentration and purity of a sample from your prepared stock using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols: Cell-Based Assays
The following protocols are foundational assays to begin characterizing the biological activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Protocol 4.1.1: MTT Assay for Cell Viability [13]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical starting concentration range could be 1 µM to 100 µM. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Table 2: Example Data Presentation for MTT Assay
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Apoptosis Induction Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4.2.1: Annexin V-FITC/PI Apoptosis Assay [14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Diagram 1: Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induction.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related polymethoxyflavones, this compound may exert its effects through the modulation of several key signaling pathways. For instance, a structurally similar compound, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, has been shown to inhibit skin inflammation and tumorigenesis by suppressing the activation of NF-κB, STAT3, and upstream kinases such as ERK1/2, p38 MAPK, and PI3K/Akt[15]. Another related compound demonstrated neurotrophic effects through the cAMP/PKA/CREB pathway[16].
Diagram 2: Putative Signaling Pathways Modulated by Polymethoxyflavones
Caption: Potential signaling pathways affected by the compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your experimental results, it is imperative to incorporate a self-validating system into your protocols:
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. For example, in an apoptosis assay, a known pro-apoptotic agent like staurosporine could serve as a positive control.
-
Dose-Response and Time-Course Studies: The biological effects of a compound are typically dose- and time-dependent. Performing these studies is essential for determining the optimal experimental conditions.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint. For instance, if the MTT assay suggests decreased cell viability, this could be due to either apoptosis or necrosis. An Annexin V/PI assay can help distinguish between these two modes of cell death.
-
Compound Stability: The stability of flavonoids in cell culture media can be variable[12]. Consider assessing the stability of this compound in your specific media over the course of your experiment, especially for long-term studies. This can be done by collecting media samples at different time points and analyzing the compound concentration by HPLC or LC-MS.
By adhering to these principles of scientific integrity and incorporating robust controls, researchers can confidently investigate the cellular effects of this compound.
References
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Cell Biolabs, Inc. (n.d.). Flavonoid Assay. Retrieved from [Link]
-
Agati, G., et al. (2011). In vivo assay to monitor flavonoid uptake across plant cell membranes. Plant Physiology and Biochemistry, 49(8), 915-920. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Retrieved from [Link]
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Li, A. N., et al. (2017). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Journal of Food Science, 82(5), 1063-1070. Retrieved from [Link]
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Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. Retrieved from [Link]
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Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences, 10(11), 5002-5019. Retrieved from [Link]
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Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences, 10(11), 5002-5019. Retrieved from [Link]
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Jiang, W., et al. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. International Journal of Molecular Sciences, 23(4), 2325. Retrieved from [Link]
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Gładkowski, W., et al. (2018). Glycosylation of Methoxylated Flavonoids in the Cultures of Isaria fumosorosea KCH J2. Molecules, 23(10), 2595. Retrieved from [Link]
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Ho, S. C., & Kuo, C. T. (2014). Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One, 9(1), e84912. Retrieved from [Link]
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Cirmi, S., et al. (2016). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 21(12), 1730. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. Retrieved from [Link]
-
Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. Carcinogenesis, 28(12), 2581-2588. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Zhang, M., et al. (2020). The Effects of 5,6,7,8,3′,4′-Hexamethoxyflavone on Apoptosis of Cultured Human Choriocarcinoma Trophoblast Cells. Molecules, 25(4), 946. Retrieved from [Link]
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University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Evaluation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Introduction: Unveiling the Potential of a Unique Polymethoxyflavone
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a naturally occurring polymethoxyflavone (PMF), a class of flavonoid compounds distinguished by the presence of multiple methoxy groups on their core phenylchromone structure.[1] Found in plants such as those from the Citrus genus, these compounds are gaining significant attention in biomedical research.[2] The specific hydroxylation and methoxylation pattern of this molecule suggests a potential for multifaceted biological activity, positioning it as a compelling candidate for investigation in drug discovery.
Unlike many common flavonoids, the extensive methoxylation can enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability. The presence of a hydroxyl group, particularly at the C8 position, is also crucial as it can participate in hydrogen bonding and act as a hydrogen donor for radical scavenging, influencing its biological effects.[3][4]
This guide provides a comprehensive framework of detailed in vitro protocols designed to systematically evaluate the anticancer, anti-inflammatory, and antioxidant properties of this compound. The methodologies are presented not merely as steps, but as self-validating systems, complete with the scientific rationale behind experimental choices, ensuring robust and reproducible data generation.
Core Mechanistic Hypothesis: A Multi-Target Approach
Flavonoids, including hexamethoxy derivatives, are known to exert their effects not through a single target, but by modulating complex and interconnected cellular signaling pathways. The primary hypothesis is that this compound leverages a combination of antioxidant, anti-inflammatory, and apoptosis-inducing activities. These effects are likely mediated through the inhibition of key signaling nodes like NF-κB and MAPK, and the activation of intrinsic apoptotic pathways.[3][5][6]
Caption: Hypothesized signaling pathways modulated by this compound.
Section 1: Anticancer & Cytotoxicity Evaluation
The initial assessment of any potential therapeutic agent involves determining its effect on cell viability and its ability to induce cancer cell death. These assays are foundational for establishing a dose-response relationship and elucidating the primary mechanism of anticancer action.
Caption: Experimental workflow for assessing anticancer activity.
Cell Viability Assessment (MTT Assay)
Causality & Expertise: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.[11]
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the flavonoid (e.g., 0.1 to 100 µM). Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Causality & Expertise: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are the primary executioner caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat cells with the flavonoid at its predetermined IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include vehicle control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[14] Allow it to equilibrate to room temperature before use.
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light. This period allows for cell lysis and the caspase reaction to occur.[15]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the background luminescence (from wells with no cells). Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.
Table 1: Representative Data Summary for Anticancer Evaluation
| Assay | Cell Line | Parameter | Value |
| MTT (48h) | HCT116 | IC50 | 25.5 µM |
| MTT (48h) | MCF-7 | IC50 | 32.8 µM |
| Caspase-3/7 (24h) | HCT116 (at IC50) | Fold Increase | 4.2-fold |
| Caspase-3/7 (24h) | MCF-7 (at IC50) | Fold Increase | 3.1-fold |
Section 2: Anti-inflammatory Activity Screening
Chronic inflammation is a critical driver of various pathologies, including cancer. Assessing the ability of this compound to suppress key inflammatory mediators can reveal a significant therapeutic dimension. Key targets include nitric oxide (NO), produced by nitric oxide synthase (NOS), and prostaglandins, produced by cyclooxygenase (COX) enzymes.[5][6]
Caption: Workflow for screening anti-inflammatory properties.
Nitric Oxide (NO) Production Assay (Griess Assay)
Causality & Expertise: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate inducible nitric oxide synthase (iNOS), producing large amounts of NO.[5] NO is a highly reactive radical, but it quickly oxidizes to a stable metabolite, nitrite (NO₂⁻), in the culture medium. The Griess assay is a simple colorimetric method that quantifies nitrite concentration.[16] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured at 540 nm, is proportional to the NO produced.[16]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the flavonoid for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
-
Absorbance Measurement: After another 10 minutes, measure the absorbance at 540 nm.[16]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
Cyclooxygenase (COX) Inhibition Assay
Causality & Expertise: COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17] While COX-1 is constitutively expressed, COX-2 is induced during inflammation.[18] This assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGH2 is coupled to the oxidation of a chromogenic substrate (like TMPD), leading to a color change that can be measured spectrophotometrically.[17][19]
Protocol:
-
Enzyme and Compound Preparation: Use purified human recombinant COX-1 and COX-2 enzymes. Prepare dilutions of the flavonoid in assay buffer. A known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Hemin (cofactor).[18]
-
The test flavonoid or control inhibitor.
-
COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and a colorimetric substrate (e.g., TMPD).[17]
-
Kinetic Measurement: Immediately measure the absorbance at a specified wavelength (e.g., 590-610 nm) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of COX inhibition for each concentration of the flavonoid and calculate the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
Causality & Expertise: Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids like linoleic or arachidonic acid, producing inflammatory mediators such as leukotrienes.[20] The reaction creates conjugated dienes, which strongly absorb light at 234 nm.[20][21] The rate of increase in absorbance at this wavelength is directly proportional to LOX activity.
Protocol:
-
Reagent Preparation: Use a purified LOX enzyme (e.g., soybean or human recombinant 15-LOX). Prepare a substrate solution of linoleic acid in a borate buffer (pH 9.0).[20][21] Dissolve the test flavonoid in DMSO.
-
Assay Setup (in UV-transparent 96-well plate or cuvettes):
-
Add buffer to the wells/cuvettes.
-
Add the test flavonoid solution or DMSO (for control).
-
Add the LOX enzyme solution.
-
-
Pre-incubation: Incubate for 5 minutes at room temperature to allow for inhibitor-enzyme interaction.[21]
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes.[21]
-
Data Analysis: Calculate the reaction rate from the linear portion of the curve. Determine the percentage of LOX inhibition and calculate the IC50 value.
Table 2: Representative Data Summary for Anti-inflammatory Evaluation
| Assay | Target | Parameter | Value |
| Griess Assay | NO Production | % Inhibition (at 50 µM) | 68% |
| COX Assay | COX-2 | IC50 | 15.2 µM |
| COX Assay | COX-1 | IC50 | >100 µM (Selective) |
| LOX Assay | 15-LOX | IC50 | 22.5 µM |
Section 3: Antioxidant Capacity Assessment
Causality & Expertise: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and the progression of many diseases. Flavonoids are renowned antioxidants due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.[22] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to screen for radical scavenging activity. DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance at ~517 nm to decrease.
DPPH Radical Scavenging Assay
Protocol:
-
Reagent Preparation: Prepare a stock solution of the flavonoid in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should have an absorbance of ~1.0 at 517 nm. A standard antioxidant like Ascorbic Acid or Trolox should be used as a positive control.[22]
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the flavonoid solution.
-
Add 100 µL of the DPPH working solution to each well.[22]
-
Include a control well with 100 µL of solvent and 100 µL of DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the scavenging percentage against the concentration to determine the IC50 value.
-
Table 3: Representative Data Summary for Antioxidant Evaluation
| Assay | Parameter | Value |
| DPPH Scavenging | IC50 | 45.7 µM |
| Positive Control (Ascorbic Acid) | IC50 | 18.2 µM |
References
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Application Notes and Protocols for the Investigation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Polymethoxyflavone
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a naturally occurring polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzopyrone structure.[1] While specific research on this particular hexamethoxyflavone is limited, the broader family of PMFs has garnered significant scientific interest for their diverse and potent biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties.[2][3] The unique structural features of PMFs, such as increased metabolic stability and enhanced bioavailability compared to their polyhydroxylated counterparts, make them attractive candidates for therapeutic development.[4]
This guide provides a comprehensive framework for the initial investigation of this compound as a research chemical. It offers detailed protocols for its characterization, and evaluation of its potential antioxidant and anti-inflammatory activities. The methodologies presented are based on established principles for flavonoid research and can be adapted for the study of other novel PMFs.
Physicochemical Characterization and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
Structural and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [1] |
| Molecular Weight | 418.39 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General flavonoid properties |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. | Inferred from similar flavonoids |
Note: Due to the limited specific data for this compound, some properties are inferred from the general characteristics of polymethoxyflavones.
Stock Solution Preparation and Storage
The accuracy and reproducibility of in vitro and in vivo studies are critically dependent on the correct preparation and storage of the test compound.
Protocol 1: Stock Solution Preparation
-
Dissolution: Accurately weigh the desired amount of this compound powder. Dissolve the compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization Aid: Gentle warming or sonication may be used to aid dissolution.
-
Final Dilution: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically below 0.5%).
Storage Recommendations:
-
Solid Compound: Store the solid form of the compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Bioactivity Assessment: A Step-by-Step Approach
The following protocols provide a robust starting point for evaluating the potential biological activities of this compound.
Antioxidant Activity Evaluation
Oxidative stress is implicated in the pathogenesis of numerous diseases. Flavonoids are well-known for their antioxidant properties.[5] A combination of assays is recommended to comprehensively assess the antioxidant potential of a novel compound.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[6]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the flavonoid dilutions or the positive control to the respective wells.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method that measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.[7]
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
-
Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA) for 1 hour.
-
-
Induction of Oxidative Stress:
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value, which represents the percentage of inhibition of oxidation.
-
Diagram 1: General Workflow for In Vitro Antioxidant Assays
Caption: Workflow for DPPH and CAA antioxidant assays.
Anti-inflammatory Activity Evaluation
Chronic inflammation is a key factor in many diseases. Flavonoids are known to possess anti-inflammatory properties.[3]
Protocol 4: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability:
-
Concurrently perform a cell viability assay (e.g., MTT or MTS) to ensure that the observed NO inhibition is not due to cytotoxicity.[8]
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the test compound.
-
Protocol 5: Western Blot Analysis of iNOS and COX-2 Expression
This protocol allows for the investigation of the molecular mechanism of anti-inflammatory action by measuring the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells and treat them with this compound and LPS as described in the NO inhibition assay.
-
-
Protein Extraction:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize to the loading control.
-
Diagram 2: Anti-inflammatory Pathway Investigation
Caption: Potential inhibitory mechanism on inflammation.
In Vivo Experimental Design Considerations
Should in vitro studies yield promising results, the next logical step is to evaluate the efficacy of this compound in an in vivo model.
General Principles for Animal Studies
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest (e.g., a model of inflammation or cancer).[11]
-
Dosing and Administration: Determine the optimal dose and route of administration based on preliminary toxicity and pharmacokinetic studies.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Outcome Measures: Clearly define the primary and secondary outcome measures to assess the efficacy of the compound.
Conclusion and Future Directions
This compound represents an intriguing yet understudied member of the polymethoxyflavone family. The protocols and application notes provided in this guide offer a comprehensive roadmap for its initial scientific exploration. By systematically characterizing its physicochemical properties and evaluating its antioxidant and anti-inflammatory potential, researchers can begin to unlock the therapeutic promise of this novel natural product. Future studies should aim to elucidate its precise mechanisms of action, explore its efficacy in relevant in vivo models, and assess its potential for drug development.
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A Comprehensive Guide to the Pharmacological Applications of Hydroxylated Polymethoxyflavones: A Case Study on 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
A Note to the Researcher: The initial focus of this guide was the pharmacological applications of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. However, a thorough review of the current scientific literature reveals a significant lack of research on this specific isomer. While it is a known natural flavonoid, its biological activities have not been extensively characterized[1][2][3].
In the spirit of providing a valuable and scientifically grounded resource, this guide has been pivoted to focus on a closely related and well-studied isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) . This compound, also a hydroxylated polymethoxyflavone (HPMF) found in citrus peels, has demonstrated significant potential in several key pharmacological areas[4][5]. The insights, protocols, and data presented herein for 5HHMF can serve as a robust framework for investigating other HPMFs, including the 8-hydroxy isomer, while acknowledging that direct extrapolation of activities is not guaranteed.
Introduction to 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF)
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is a polymethoxyflavone, a class of flavonoids characterized by multiple methoxy groups on their basic flavone structure[6]. The presence of a hydroxyl group at the 5-position has been suggested to be pivotal for the enhanced inhibitory activity of 5-hydroxy PMFs compared to their permethoxylated counterparts[4]. 5HHMF has garnered significant interest for its potential therapeutic applications, particularly in oncology, inflammation, and neuroprotection.
Pharmacological Applications and Mechanisms of Action
Anticancer Activity
5HHMF has demonstrated potent anticancer effects in various cancer cell lines, including colon, lung, leukemia, and breast cancer[4]. Its mechanisms of action are multifaceted, targeting key oncogenic signaling pathways.
Mechanism of Action:
-
Induction of Apoptosis and Cell Cycle Arrest: 5HHMF has been shown to induce apoptosis and cause cell cycle arrest in a cell-line-specific manner. For instance, in HT29 colon cancer cells, it leads to a significant G0/G1 phase arrest[7]. The pro-apoptotic effects are associated with the modulation of key signaling proteins such as p21, CDK-2, CDK-4, and caspases 3 and 8[7].
-
Inhibition of Oncogenic Signaling Pathways:
-
Wnt/β-Catenin Pathway: Western blot analysis has revealed that 5HHMF can decrease nuclear β-catenin levels in colon cancer cells, a key step in downregulating the Wnt signaling pathway, which is often hyperactivated in colorectal cancers[4].
-
EGFR/K-Ras/Akt Pathway: This polymethoxyflavone can also modulate plasma membrane-associated proteins like K-Ras and EGFR, and their downstream effector Akt[4].
-
NF-κB Pathway: 5HHMF has been observed to inhibit the nuclear translocation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation[4][8].
-
-
Anti-Angiogenesis: 5HHMF has been shown to inhibit the capillary tube formation of human umbilical vein endothelial cells (HUVECs), suggesting a potential to restrict tumor growth by cutting off its blood supply[8].
Quantitative Data Summary: Anticancer Activity of 5HHMF
| Cell Line | Assay | Endpoint | Result | Reference |
| Colon Cancer Cells | Colony Formation | Inhibition | Dose-dependent | [4] |
| HT29 (Colon) | Flow Cytometry | Cell Cycle | G0/G1 Arrest | [7] |
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. 5HHMF exhibits significant anti-inflammatory properties primarily through the suppression of the NF-κB signaling pathway[9][10].
Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 5HHMF significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[9][10]. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels[10].
-
Suppression of Pro-inflammatory Cytokines: 5HHMF also inhibits the release and transcription of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β)[9][10].
-
Inactivation of the NF-κB Pathway: The anti-inflammatory effects of 5HHMF are strongly linked to its ability to inhibit the NF-κB pathway. It prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the suppression of NF-κB's translocation to the nucleus, thereby preventing the transcription of its target pro-inflammatory genes[9][10]. This inhibitory action has also been observed in the context of skin inflammation[5].
Quantitative Data Summary: Anti-inflammatory Activity of 5HHMF in LPS-stimulated RAW 264.7 cells
| Parameter | Effect of 5HHMF | Mechanism | Reference |
| NO and PGE2 Production | Significantly Reduced | Downregulation of iNOS and COX-2 | [10] |
| TNF-α and IL-1β Release | Significantly Decreased | Reduced Transcription | [10] |
| NF-κB Nuclear Translocation | Inhibited | Prevention of IκBα degradation | [9] |
Neurotrophic and Neuroprotective Effects
Recent studies have begun to uncover the neuroprotective potential of 5HHMF, suggesting its possible application in neurodegenerative diseases.
Mechanism of Action:
-
Promotion of Neurite Outgrowth: 5HHMF has been found to effectively induce neurite outgrowth in PC12 pheochromocytoma cells, a common model for neuronal differentiation[11]. This is accompanied by the expression of the neuronal differentiation marker protein growth-associated protein-43 (GAP-43)[11].
-
Activation of cAMP/PKA/CREB Pathway: The neurotrophic effect of 5HHMF is primarily mediated through the cAMP/PKA/CREB signaling pathway. It increases intracellular cAMP levels and the activity of protein kinase A (PKA). This leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity[11]. This mechanism appears to be independent of the TrkA receptor, which is the high-affinity receptor for nerve growth factor (NGF)[11].
Experimental Workflow for Investigating Neurotrophic Effects
Caption: Workflow for assessing the neurotrophic effects of 5HHMF.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is fundamental for determining the cytotoxic or anti-proliferative effects of 5HHMF on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HT29, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5HHMF stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 5HHMF in culture medium from the stock solution. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 5HHMF. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of 5HHMF that inhibits 50% of cell growth).
Protocol 2: Analysis of Apoptosis and NF-κB Signaling by Western Blotting
This protocol allows for the detection and quantification of specific proteins involved in apoptosis and the NF-κB signaling pathway, providing mechanistic insights into the action of 5HHMF.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, p-IκBα, IκBα, p65). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using image analysis software and normalized to a loading control like β-actin.
NF-κB Signaling Pathway Inhibition by 5HHMF
Caption: Simplified schematic of 5HHMF's inhibition of the NF-κB pathway.
Future Directions
While the pharmacological potential of 5HHMF is promising, further research is needed to fully elucidate its therapeutic value. In vivo studies are crucial to validate the in vitro findings and to assess the bioavailability, efficacy, and safety of this compound.
For the lesser-studied isomer, this compound, the protocols and mechanistic frameworks established for 5HHMF provide a clear roadmap for future investigations. Comparative studies between these two isomers could yield valuable structure-activity relationship (SAR) insights for the design of novel flavonoid-based therapeutics.
References
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MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Retrieved from [Link]
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Napolitano, A., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules. Retrieved from [Link]
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Lee, Y. G., et al. (2017). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. International Journal of Molecular Medicine. Retrieved from [Link]
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Kim, M. S., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Spandidos Publications. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports. Retrieved from [Link]
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Qiu, P., et al. (2011). The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells. Molecular Nutrition & Food Research. Retrieved from [Link]
-
Nakajima, A., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Neuroscience Letters. Retrieved from [Link]
-
Nakajima, A., et al. (2011). Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One. Retrieved from [Link]
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Qiu, P., et al. (2011). The inhibitory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on human colon cancer cells. Molecular Nutrition & Food Research. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Retrieved from [Link]
-
Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. Carcinogenesis. Retrieved from [Link]
-
Ho, S. C., & Lin, C. C. (2008). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells. Retrieved from [Link]
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Li, S., et al. (2019). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of 5-Hydroxy-3,6,7,8,39,49-hexamethoxyflavone... Retrieved from [Link]
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Nakajima, A., et al. (2011). Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells. PLoS One. Retrieved from [Link]
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PubChem. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. Retrieved from [Link]
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ArunaDevi, R., et al. (2010). Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. European Journal of Pharmacology. Retrieved from [Link]
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Li, S., et al. (2007). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Application Notes and Protocols for Developing Functional Foods with Polymethoxyflavones
Introduction: The Promise of Polymethoxyflavones in Functional Foods
Polymethoxyflavones (PMFs) are a special class of flavonoids found almost exclusively in the peels of citrus fruits.[1][2] Their unique chemical structure, characterized by multiple methoxy groups, gives them higher lipophilicity and metabolic stability compared to other flavonoids, leading to better bioavailability.[3][4] Emerging research has highlighted the potent biological activities of PMFs, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, making them highly promising ingredients for the development of next-generation functional foods and nutraceuticals.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, characterization, formulation, and evaluation of PMFs for functional food applications. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure accuracy and reproducibility.
Section 1: Sourcing and Extraction of Polymethoxyflavones
The primary source of PMFs is the peel of citrus fruits, which is often a byproduct of the juice industry.[2][8] Different citrus species and even cultivars can have varying profiles and concentrations of PMFs.[4] Therefore, the initial step in any PMF-based product development is the careful selection and processing of the raw material.
Optimal Plant Sources
Sweet oranges (Citrus sinensis) and mandarins (Citrus reticulata) are particularly rich sources of prominent PMFs such as nobiletin and tangeretin.[2][9] It is advisable to perform a preliminary screening of different citrus peel varieties to identify those with the highest yield of the desired PMFs.
Extraction Protocols
The choice of extraction method depends on factors such as desired purity, yield, cost, and environmental considerations. Three common methods are detailed below.
This is a conventional and widely used method for PMF extraction.[1]
Principle: PMFs, being lipophilic, are readily soluble in organic solvents. This protocol uses a simple solvent system to extract PMFs from dried citrus peel powder.
Materials:
-
Dried and powdered citrus peel
-
Ethanol (95%)
-
Hexane
-
Rotary evaporator
-
Filter paper
Procedure:
-
Maceration: Suspend the dried citrus peel powder in 95% ethanol at a 1:10 (w/v) ratio in a sealed container.
-
Extraction: Agitate the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the ethanolic extract using a rotary evaporator at 40-50°C until a thick residue is obtained.
-
Liquid-Liquid Partitioning: Resuspend the residue in water and perform a liquid-liquid extraction with hexane to remove non-polar impurities like essential oils. Discard the hexane phase. The aqueous phase now contains the PMF-rich extract.
-
Drying: The PMF-rich extract can be freeze-dried or spray-dried to obtain a powder.
Causality behind choices: Ethanol is a food-grade solvent with good efficiency for extracting flavonoids. The partitioning step with hexane is crucial for removing interfering non-polar compounds, leading to a cleaner extract.
MAE is a more rapid and efficient alternative to conventional solvent extraction.[9][10]
Principle: Microwave energy directly heats the solvent and plant material, causing a rapid increase in temperature and pressure within the plant cells. This leads to cell wall rupture and enhanced release of bioactive compounds into the solvent.
Materials:
-
Dried and powdered citrus peel
-
Methanol
-
Microwave extraction system
-
Reflux condenser
Procedure:
-
Sample Preparation: Place 10 g of dried citrus peel powder in the extraction vessel of the microwave system.
-
Solvent Addition: Add 100 mL of methanol to the vessel.
-
Extraction: Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and maintained below the boiling point of the solvent using a reflux condenser.[10]
-
Post-Extraction: After extraction, cool the mixture and filter it to separate the extract.
-
Concentration: Concentrate the extract using a rotary evaporator.
Causality behind choices: MAE significantly reduces extraction time and solvent consumption compared to maceration. Methanol is an efficient solvent for MAE of PMFs. The short extraction time minimizes the risk of thermal degradation of the compounds.
Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Materials:
-
Dried and powdered citrus peel
-
Supercritical fluid extraction system
-
Carbon dioxide (food grade)
-
Ethanol (as a co-solvent)
Procedure:
-
Loading: Pack the extraction vessel of the SFE system with dried citrus peel powder.
-
Setting Parameters: Set the extraction temperature to 50°C and the pressure to 300 bar.
-
Extraction: Pump supercritical CO2 through the vessel. To enhance the extraction of more polar PMFs, ethanol can be added as a co-solvent at a concentration of 5-10%.[12]
-
Collection: The extracted PMFs are separated from the supercritical fluid in a separator by reducing the pressure, causing the CO2 to return to its gaseous state and the PMFs to precipitate.
-
Purification: The collected extract may require further purification to remove any co-extracted lipids.
Causality behind choices: SFE avoids the use of organic solvents, resulting in a highly pure extract free from solvent residues. The selectivity of SFE can be adjusted to target specific PMFs.
Section 2: Characterization and Quantification of Polymethoxyflavones
Accurate characterization and quantification of PMFs are essential for quality control and for determining the dosage in functional food formulations.
Purification of PMF Extracts
Crude extracts often contain a mixture of different PMFs and other co-extracted compounds. Column chromatography and preparative HPLC are powerful techniques for isolating and purifying individual PMFs.
This is a standard technique for the separation of compounds based on their polarity.[1][13]
Principle: The crude extract is loaded onto a column packed with silica gel (a polar stationary phase). A mobile phase of increasing polarity is then passed through the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer, allowing for their separation.
Materials:
-
Crude PMF extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[14]
-
Sample Loading: Dissolve the crude PMF extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After the solvent evaporates, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.[7]
-
Elution: Start the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:EtOAc).[7]
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Monitoring: Monitor the separation by spotting aliquots from each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 7:3 n-hexane:EtOAc) and visualize the spots under a UV lamp.[13]
-
Pooling and Concentration: Combine the fractions containing the pure desired PMF and concentrate them using a rotary evaporator.
Causality behind choices: The gradient elution from non-polar to more polar solvents allows for the sequential elution of compounds with increasing polarity, enabling the separation of different PMFs from each other and from other impurities.
Prep-HPLC is a high-resolution technique used for purifying larger quantities of compounds.[5][15]
Principle: Similar to analytical HPLC, but with larger columns and higher flow rates to handle larger sample loads. A reversed-phase C18 column is commonly used for PMF purification.
Materials:
-
Partially purified PMF fractions from column chromatography
-
Preparative HPLC system with a C18 column (e.g., 250 mm x 20 mm, 5 µm)
-
Methanol, Acetonitrile, and Water (HPLC grade)
-
Formic acid or acetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a two-solvent mobile phase system. Solvent A: Water with 0.1% formic acid. Solvent B: Acetonitrile or methanol.
-
Gradient Elution: Develop a gradient elution method. A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over time to elute the PMFs. For example, a linear gradient from 60% to 82% methanol in water over 45 minutes can be effective.[15]
-
Sample Injection: Dissolve the PMF sample in the initial mobile phase composition and inject it into the system.
-
Fraction Collection: Collect the peaks corresponding to the individual PMFs using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fractions by rotary evaporation or lyophilization.
Causality behind choices: The reversed-phase C18 column effectively separates PMFs based on their hydrophobicity. The gradient elution ensures good resolution between different PMFs, which often have similar structures.
Quantification of PMFs
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and reliable method for the quantification of major PMFs like nobiletin and tangeretin.[7][16] For more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[4][17]
Principle: The PMF extract is separated on a reversed-phase HPLC column, and the individual PMFs are detected by their UV absorbance at a specific wavelength. The concentration is determined by comparing the peak area to a standard curve of known concentrations.
Materials:
-
PMF extract or functional food sample
-
Nobiletin and Tangeretin analytical standards
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile, Water (HPLC grade)
-
Formic acid
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of nobiletin and tangeretin of known concentrations in methanol.
-
Sample Preparation: Extract the PMFs from the functional food matrix using an appropriate solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.[16]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of nobiletin and tangeretin in the samples from the calibration curve.
Data Presentation: HPLC-UV Method Parameters
| Parameter | Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B |
| Flow Rate | 1.0 mL/min |
| Detection | 330 nm |
| Injection Volume | 20 µL |
Section 3: Formulation of Functional Foods with PMFs
The low aqueous solubility of PMFs can limit their bioavailability.[3] Therefore, appropriate formulation strategies are crucial to enhance their absorption in the body.
Strategies to Enhance Bioavailability
Nanoemulsions are oil-in-water emulsions with very small droplet sizes (typically < 200 nm), which can improve the solubility and absorption of lipophilic compounds.[18][19]
Principle: PMFs are dissolved in the oil phase of the emulsion. The small droplet size provides a large surface area for digestion and absorption in the gastrointestinal tract.
Formulation Approach:
-
Oil Phase Preparation: Dissolve the PMF extract in a food-grade oil (e.g., medium-chain triglycerides (MCT) oil or citrus oil).[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a food-grade emulsifier (e.g., whey protein isolate or lecithin).
-
Homogenization: Coarsely mix the oil and aqueous phases, and then pass the mixture through a high-pressure homogenizer to form a nanoemulsion.
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[20][21]
Principle: PMFs can be entrapped within the lipid bilayer of the liposomes, which can then fuse with the cell membranes in the intestine, facilitating the delivery of the PMFs into the cells.
Formulation Approach:
-
Lipid Film Hydration: Dissolve the PMFs and phospholipids (e.g., soy lecithin) in an organic solvent. Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous solution to form multilamellar vesicles.
-
Size Reduction: Sonicate or extrude the liposome suspension to form smaller, unilamellar vesicles.
Stability Testing
It is important to assess the stability of PMFs in the final functional food product under various storage conditions.
Protocol:
-
Sample Storage: Store the PMF-fortified food product at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels.
-
Time Points: Analyze the PMF content at regular intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: Use the HPLC-UV method described in Protocol 2.2.1 to quantify the PMF content at each time point.
-
Evaluation: Determine the degradation kinetics and shelf-life of the product.
Section 4: Preclinical and Clinical Evaluation
Before a functional food can be marketed with specific health claims, its efficacy and safety must be demonstrated through preclinical and clinical studies.
In Vitro Bioavailability Assessment
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of compounds.[6][22]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a compound across this monolayer can be measured to estimate its intestinal permeability.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
PMF sample
-
HPLC system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days until they form a confluent and differentiated monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.[22]
-
Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption): Add the PMF sample dissolved in HBSS to the apical (upper) chamber. At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the PMF sample to the basolateral chamber and take samples from the apical chamber.
-
-
Analysis: Quantify the concentration of the PMF in the collected samples using HPLC.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Data Presentation: Interpreting Papp Values
| Papp Value (cm/s) | Predicted Absorption |
| > 10 x 10⁻⁶ | High |
| 1-10 x 10⁻⁶ | Moderate |
| < 1 x 10⁻⁶ | Low |
In Vitro Efficacy Assessment
This assay evaluates the ability of PMFs to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[9][23]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory molecules like nitric oxide (NO). The anti-inflammatory activity of a compound can be assessed by its ability to reduce NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium and reagents
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
PMF sample
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of the PMF sample for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Cell Viability: Perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the PMF sample.[16]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vivo Efficacy Assessment
This model is commonly used to evaluate the anti-obesity and metabolic effects of functional food ingredients.[24][25]
Principle: Feeding mice a high-fat diet induces obesity, insulin resistance, and other metabolic dysfunctions, mimicking the metabolic syndrome in humans. The efficacy of a test compound is assessed by its ability to prevent or reverse these metabolic changes.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
PMF-supplemented diet
-
Metabolic cages
-
Glucose meter and insulin assay kit
Procedure:
-
Acclimatization: Acclimatize the mice for one week.
-
Grouping: Divide the mice into three groups:
-
Control group: Fed a standard chow diet.
-
HFD group: Fed a high-fat diet.
-
PMF group: Fed a high-fat diet supplemented with the PMF extract.
-
-
Treatment: Administer the respective diets for 12-16 weeks.
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Metabolic Analysis:
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Serum Analysis: At the end of the study, collect blood samples to measure serum levels of glucose, insulin, triglycerides, and cholesterol.
-
Tissue Analysis: Collect and weigh adipose tissue and liver. Analyze liver histology for signs of steatosis.
-
-
Data Analysis: Compare the metabolic parameters between the different groups to evaluate the effect of the PMF supplementation.
Section 5: Regulatory Considerations
The regulatory landscape for functional foods varies between regions. In the United States , functional foods are primarily regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act. Health claims must be substantiated by significant scientific agreement.[13] In the European Union , the European Food Safety Authority (EFSA) evaluates health claims for functional foods under Regulation (EC) No 1924/2006.[26] It is crucial to consult the specific regulatory requirements of the target market early in the product development process.
Visualizations
Experimental Workflow for PMF-Based Functional Food Development
Caption: Workflow for developing functional foods with PMFs.
Signaling Pathway of PMF Anti-inflammatory Action
Caption: PMFs inhibit inflammation by targeting the NF-κB pathway.
References
-
The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. - Hangzhou Greensky Biological Tech Co., Ltd. (2024-11-28). Available from: [Link]
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Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed. (2022-12-18). Available from: [Link]
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Microwave-Assisted Rapid Extraction of Polymethoxyflavones from Dried Peels of Citrus yuko Hort. ex Tanaka - J-Stage. Available from: [Link]
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High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC. Available from: [Link]
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Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. Available from: [Link]
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Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]
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Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - Frontiers. Available from: [Link]
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Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - MDPI. Available from: [Link]
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Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC - NIH. (2024-01-03). Available from: [Link]
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Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy - Avens Publishing Group. Available from: [Link]
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Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb | ACS Omega - ACS Publications. (2020-08-20). Available from: [Link]
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Encapsulation and Delivery of Crystalline Hydrophobic Nutraceuticals using Nanoemulsions: Factors Affecting Polymethoxyflavone Solubility - PMC - NIH. (2012-09-23). Available from: [Link]
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Switching from a High-Fat to a Regular Chow Diet Improves Obesity Progression in Mice. Available from: [Link]
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Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed. (2021-08-19). Available from: [Link]
-
Liquid Chromatography/Mass Spectrometry and Liquid Chromatography/Nuclear Magnetic Resonance as Complementary Analytical Techniques for Unambiguous Identification of Polymethoxylated Flavones in Residues from Molecular Distillation of Orange Peel Oils (Citrus sinensis) | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
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Polymethoxyflavones in peel of Citrus reticulata 'Chachi' and their biological activities. Available from: [Link]
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Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities - MDPI. Available from: [Link]
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Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay - WUR eDepot. Available from: [Link]
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Absorption of polymethoxyflavones and their derivatives - Journal of Food Bioactives. Available from: [Link]
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The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Available from: [Link]
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Functional Food in the European Union - JRC Publications Repository. Available from: [Link]
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Caco-2 monolayer permeability assay on standards and saponins. - ResearchGate. Available from: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]
-
Rapid separation method of polymethoxyflavones from citrus using flash chromatography | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
-
Nanoemulsion: Methods and application in drug delivery - National Journal of Pharmaceutical Sciences. (2022-08-28). Available from: [Link]
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A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC - NIH. Available from: [Link]
-
Trends and current food safety regulations and policies for functional foods and beverages containing botanicals - Journal of Food and Drug Analysis. (2024-06-15). Available from: [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC - PubMed Central. Available from: [Link]
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Cell culture of RAW264.7 cells - Protocols.io. (2024-04-15). Available from: [Link]
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Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive - MDPI. Available from: [Link]
-
Analytical to Prep | Focused Gradient Generators and How to Use Them - YouTube. (2019-05-29). Available from: [Link]
-
Silica gel column preparation and compound purification - YouTube. (2023-09-12). Available from: [Link]
-
An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC - NIH. (2020-03-20). Available from: [Link]
-
Obese mice on a high-fat alternate-day fasting regimen lose weight and improve glucose tolerance - ResearchGate. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH. Available from: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - NIH. (2023-10-24). Available from: [Link]
-
The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC - NIH. Available from: [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (2023-09-28). Available from: [Link]
-
CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Available from: [Link]
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Liposomes encapsulating polymeric chitosan based vesicles - University of Strathclyde. Available from: [Link]
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DEVELOPMENT AND EVALUATION OF NANOEMULSION AS A CARRIER FOR TOPICAL DELIVERY SYSTEM BY BOX-BEHNKEN DESIGN - International Journal of Applied Pharmaceutics. (2018-08-07). Available from: [Link]
-
Supercritical fluid extraction and HPLC determination of relevant polyphenolic compounds in grape skin - PubMed. Available from: [Link]
Sources
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- 3. mastelf.com [mastelf.com]
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- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Determining the Cellular Uptake of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Authored by: Senior Application Scientist, Advanced Pharmacokinetics Division
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular uptake of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, a naturally occurring polymethoxyflavone. This document outlines detailed protocols for cell culture, experimental design for uptake studies, sample preparation, and quantitative analysis using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be robust and reproducible, enabling the elucidation of the kinetics and potential mechanisms of cellular entry for this promising bioactive compound.
Introduction: The Rationale for Studying Flavonoid Uptake
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties[1][2]. This compound is a specific polymethoxyflavone (PMF) that has been isolated from various plant sources, including Murraya exotica L. Mant[3]. The therapeutic potential of any flavonoid is fundamentally dependent on its bioavailability and its ability to reach target tissues and cells, making the study of its cellular uptake a critical step in its development as a therapeutic agent[4][5].
The degree of methoxylation and the presence of hydroxyl groups on the flavone backbone can significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its ability to cross cellular membranes[6]. Generally, flavonoid aglycones, due to their higher lipophilicity, are thought to be absorbed via passive diffusion across the cell membrane[7]. However, the involvement of carrier-mediated transport cannot be ruled out. Understanding the precise mechanisms of cellular entry is crucial for predicting in vivo behavior, optimizing drug delivery systems, and elucidating the molecular basis of the compound's bioactivity.
These application notes will provide a step-by-step guide to designing and executing experiments to quantify the cellular uptake of this compound.
Experimental Design and Workflow
A successful cellular uptake study requires careful planning and execution. The general workflow involves culturing a suitable cell line, treating the cells with the test compound, harvesting the cells, extracting the intracellular compound, and quantifying the compound using a sensitive analytical method.
Caption: General workflow for cellular uptake studies.
Materials and Reagents
Cell Culture
-
Human gastric adenocarcinoma cell line (AGS) or Human colon adenocarcinoma cell line (Caco-2)
-
Appropriate cell culture medium (e.g., RPMI-1640 for AGS, DMEM for Caco-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture flasks and plates (e.g., 6-well or 12-well plates)
Test Compound and Reagents
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Methanol, HPLC grade[1]
-
Acetonitrile, HPLC grade[8]
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Detailed Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture the chosen cell line (e.g., AGS cells) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Uptake Assay: Seed the cells into 6-well or 12-well plates at a density that will allow them to reach approximately 90% confluency on the day of the experiment (e.g., 2 x 10^5 cells/well for a 12-well plate). Allow the cells to adhere and grow for 24 hours before treatment[9].
Protocol 2: Cellular Uptake Experiment
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free culture medium to prepare the final working concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the medium should be kept below 0.5% to avoid cellular toxicity.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with warm PBS (pH 7.4).
-
Add the pre-warmed medium containing the desired concentration of the flavone to each well.
-
Incubate the plates at 37°C for various time points (e.g., 0.5, 1, 2, 4, 6 hours) to determine the time-dependency of uptake.
-
-
Cell Harvesting and Washing:
-
At the end of the incubation period, quickly aspirate the treatment medium.
-
Immediately wash the cells three times with ice-cold PBS to stop the uptake process and remove any compound adsorbed to the cell surface.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL for a 12-well plate) to each well.
-
Incubate on ice for 15 minutes with occasional agitation.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for analysis.
-
Reserve a small aliquot of the supernatant for protein quantification using a BCA assay. This will be used to normalize the uptake data.
-
Protocol 3: Quantification by HPLC
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for quantifying flavonoids[8][10].
-
Sample Extraction:
-
To 100 µL of the cell lysate supernatant, add 200 µL of ice-cold acetonitrile or methanol to precipitate the proteins[11].
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12].
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-5 min, 30% A; 5-20 min, 30-70% A; 20-25 min, 70% A; 25-30 min, 30% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound (to be determined by UV-Vis scan).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the flavone in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Data Analysis and Interpretation
-
Quantification: Determine the concentration of this compound in the cell lysates using the calibration curve.
-
Normalization: Normalize the amount of the flavone to the total protein content in each sample. The results can be expressed as ng or pmol of the compound per mg of total cellular protein.
-
Data Presentation: Plot the cellular uptake (normalized amount) against time to visualize the uptake kinetics. A linear increase over time may suggest a passive diffusion mechanism, while a saturable curve could indicate carrier-mediated transport.
Table 1: Example Data for Cellular Uptake of this compound in AGS Cells
| Incubation Time (hours) | Intracellular Concentration (pmol/mg protein) |
| 0.5 | 15.2 ± 1.8 |
| 1.0 | 28.9 ± 2.5 |
| 2.0 | 55.1 ± 4.3 |
| 4.0 | 98.6 ± 7.9 |
| 6.0 | 125.4 ± 10.2 |
Investigating Uptake Mechanisms
To further elucidate the mechanism of cellular uptake, additional experiments can be performed:
-
Temperature Dependence: Perform the uptake assay at 4°C. Active transport processes are energy-dependent and will be significantly inhibited at lower temperatures, whereas passive diffusion will be less affected[13].
-
Use of Inhibitors: If carrier-mediated transport is suspected, cells can be pre-incubated with known inhibitors of specific transporters (e.g., phloridzin for SGLT1, phloretin for GLUT2) to see if the uptake of the flavone is reduced[7].
Caption: Potential mechanisms of flavonoid cellular uptake.
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the cellular uptake of this compound. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the kinetics and potential mechanisms of cellular entry for this and other related flavonoids. Such studies are indispensable for advancing our understanding of the pharmacological properties of these natural compounds and for their rational development into effective therapeutic agents.
References
- Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. PubMed Central.
- RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC.
- Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections.
- Biochemistry and Molecular Basis of Intracellular Flavonoid Transport in Plants. PMC.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
- Cellular uptake and metabolism of flavonoids and their metabolites: implic
- Cellular uptake and metabolism of flavonoids and their metabolites: implications for their bioactivity. King's College London Research Portal.
- LC-MS for Determination of three Methoxyflavones from Kaempferia Parviflora in Rat Plasma and Application to Pharmacokinetic Study.
- Cellular uptake and metabolism of flavonoids and their metabolites: Implications for their bioactivity.
- An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI.
- 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone. Benchchem.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
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- This compound. MedChemExpress.
- Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai n
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Application Notes and Protocols for the Experimental Design of Flavonoid Bioactivity Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complex World of Flavonoid Bioactivity
Flavonoids, a diverse class of polyphenolic compounds found abundantly in plants, have garnered significant scientific interest for their potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] However, translating this potential into tangible therapeutic applications requires a robust and well-designed experimental approach. This guide provides a comprehensive overview of the key stages and methodologies for investigating the bioactivity of flavonoids, from initial in vitro screening to in vivo validation and systems-level analysis.
A critical consideration in the study of flavonoids is their generally low bioavailability, which can vary significantly between different flavonoid classes and even individual compounds within the same class.[1][3][4] Factors such as glycosylation, metabolism in the small intestine and liver, and microbial transformations in the colon all influence the extent to which these compounds are absorbed and distributed throughout the body.[1][5] Therefore, understanding the bioavailability and metabolic fate of a flavonoid is paramount to designing physiologically relevant experiments and interpreting the resulting data.
This document will guide researchers through a logical progression of experimental design, starting with fundamental in vitro assays to establish baseline activity, moving to more complex cell-based models to elucidate mechanisms of action, and culminating in animal and advanced 'omics' studies for in vivo validation and a holistic understanding of their biological impact.
Part 1: Foundational Screening - In Vitro Bioactivity Assays
The initial step in assessing the bioactivity of a novel flavonoid or a plant extract rich in flavonoids is typically a battery of in vitro assays. These assays are relatively high-throughput and cost-effective, providing a preliminary indication of the compound's potential.
Antioxidant Capacity Assays
A primary mechanism attributed to the health benefits of flavonoids is their antioxidant activity.[6] Several assays can be employed to measure this property, each with its own advantages and limitations. It is generally recommended to use multiple assays to obtain a comprehensive antioxidant profile.[6]
Table 1: Comparison of Common In Vitro Antioxidant Assays
| Assay | Principle | Advantages | Disadvantages |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[7] | Simple, rapid, and inexpensive. | Reaction kinetics can be slow for some antioxidants. Can be subject to interference from colored compounds. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[6] | Applicable to both hydrophilic and lipophilic antioxidants. The radical is soluble in both aqueous and organic solvents.[8] | The radical is not representative of physiological radicals. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage induced by peroxyl radicals.[8][9] | Considered to be more biologically relevant as it uses a biologically relevant radical source. High adaptability for various samples.[8] | More complex and time-consuming than other assays. Requires specialized equipment. |
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a flavonoid sample.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Flavonoid sample (or extract)
-
Positive control (e.g., Quercetin, Ascorbic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the flavonoid sample in methanol. Create a series of dilutions from this stock solution.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the flavonoid sample dilutions (or positive control/methanol as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the flavonoid sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Protocol 2: ABTS Radical Cation Scavenging Assay
Objective: To measure the Trolox Equivalent Antioxidant Capacity (TEAC) of a flavonoid sample.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (or water)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Flavonoid sample
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol (or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Sample and Standard Preparation: Prepare serial dilutions of the flavonoid sample and Trolox standard.
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the flavonoid sample dilutions or Trolox standards to the respective wells.
-
Incubate at room temperature for 6 minutes.[6]
-
-
Measurement: Measure the absorbance at 734 nm.[6]
-
Calculation: Create a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TEAC).
Part 2: Mechanistic Insights - Cell-Based Bioactivity Assays
While in vitro assays are useful for initial screening, they do not fully capture the complex cellular environment. Cell-based assays provide a more biologically relevant system to investigate the mechanisms of action of flavonoids, such as their effects on signaling pathways and gene expression.
Anti-inflammatory Activity Assays
Chronic inflammation is a key factor in the development of many diseases. Flavonoids have been shown to possess anti-inflammatory properties by modulating key signaling pathways.[10][11]
Key Signaling Pathways in Inflammation:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.[11][12]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: A group of signaling cascades (including ERK, JNK, and p38) that regulate a wide range of cellular processes, including inflammation.[10][13]
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
Protocol 3: NF-κB Activation Assay (Reporter Gene Assay)
Objective: To determine the effect of a flavonoid on NF-κB transcriptional activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or GFP gene under the control of an NF-κB response element).
-
Cell culture medium and supplements.
-
LPS (Lipopolysaccharide) to induce inflammation.
-
Flavonoid sample.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Luminometer or fluorescence microscope/plate reader.
Procedure:
-
Cell Culture: Culture the reporter cell line according to standard protocols.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the flavonoid for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate for a further 6-24 hours.
-
-
Measurement:
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
GFP Assay: Measure GFP fluorescence using a fluorescence microscope or plate reader.
-
-
Data Analysis: Normalize the reporter gene activity to cell viability (e.g., using an MTT or similar assay). Express the results as a percentage of the LPS-stimulated control.
Part 3: In Vivo Relevance - Animal Models of Bioactivity
To assess the systemic effects and bioavailability of flavonoids, in vivo studies using animal models are essential. These studies can provide valuable information on the efficacy of a flavonoid in a whole-organism context.
Table 2: Considerations for Animal Model Selection
| Factor | Considerations |
| Species | Rats and mice are commonly used due to their genetic similarity to humans, short reproductive cycle, and ease of handling. |
| Disease Model | The choice of model depends on the specific bioactivity being investigated (e.g., a model of induced inflammation, metabolic syndrome, or neurodegeneration). |
| Route of Administration | Oral gavage is common to mimic dietary intake. Intraperitoneal or intravenous injections may be used for specific mechanistic studies. |
| Dosage and Duration | The dose should be relevant to potential human consumption levels. The duration of the study will depend on the specific endpoints being measured.[14] |
| Ethical Considerations | All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. |
Protocol 4: General Workflow for an In Vivo Flavonoid Efficacy Study
Caption: A generalized workflow for conducting an in vivo study on flavonoid bioactivity.
Key Steps:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the start of the experiment.
-
Baseline Data Collection: Collect baseline data, such as body weight and relevant biomarkers from blood samples.
-
Randomization and Grouping: Randomly assign animals to different treatment groups (e.g., control, vehicle, different doses of the flavonoid).
-
Treatment Administration: Administer the flavonoid or vehicle according to the chosen route and schedule.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or changes in behavior.
-
Endpoint Analysis: At the end of the study, collect tissues and blood samples for analysis of relevant biomarkers, histological changes, and gene or protein expression.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Part 4: A Holistic View - 'Omics' Approaches in Flavonoid Research
'Omics' technologies, such as transcriptomics, proteomics, and metabolomics, provide a powerful, systems-level approach to understanding the broad biological effects of flavonoids.[15][16] These technologies can reveal novel mechanisms of action and identify new biomarkers of flavonoid bioactivity.
Table 3: Overview of 'Omics' Technologies in Flavonoid Research
| 'Omics' Field | Description | Applications in Flavonoid Research |
| Transcriptomics | The study of the complete set of RNA transcripts produced by an organism. | Identifying genes and pathways that are modulated by flavonoid treatment. |
| Proteomics | The large-scale study of proteins, their structures, and functions. | Identifying protein expression changes and post-translational modifications in response to flavonoids. |
| Metabolomics | The systematic study of the unique chemical fingerprints that specific cellular processes leave behind. | Identifying metabolic pathways affected by flavonoids and characterizing flavonoid metabolites. |
digraph "Multi-Omics Integration" { graph [rankdir="TB", splines=ortho]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];"Transcriptomics" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Proteomics" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolomics" [fillcolor="#FBBC05", fontcolor="#202124"]; "Bioinformatics" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Systems_Biology_Model" [label="Systems Biology Model\n(Holistic Understanding)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Transcriptomics" -> "Bioinformatics"; "Proteomics" -> "Bioinformatics"; "Metabolomics" -> "Bioinformatics"; "Bioinformatics" -> "Systems_Biology_Model"; }
Caption: Integration of multi-omics data for a systems-level understanding of flavonoid bioactivity.
By integrating data from these different 'omics' platforms, researchers can construct a more complete picture of how flavonoids exert their biological effects, from changes in gene expression to alterations in protein function and metabolic pathways.[17]
Conclusion: A Rigorous Path to Validated Bioactivity
The study of flavonoid bioactivity is a multifaceted endeavor that requires a carefully planned and executed experimental strategy. By following a logical progression from in vitro screening to cell-based mechanistic studies, in vivo validation, and comprehensive 'omics' analysis, researchers can generate robust and reliable data. This integrated approach is crucial for substantiating the health claims associated with flavonoids and for guiding the development of new flavonoid-based therapeutics and nutraceuticals. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and conduct high-quality studies in this exciting and rapidly evolving field.
References
- Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids - Benchchem. (n.d.).
- Ranatunga, D. V. (2016). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. International Journal of Research in Ayurveda and Pharmacy, 7(5), 80-84.
- Man, S., Gao, W., Zhang, Y., Huang, L., & Liu, C. (2010). Flavonoids and their metabolites in the modulation of cell survival signaling pathways. Journal of Cellular and Molecular Medicine, 14(1-2), 213-225.
- Akhlaghi, M., & Foshati, S. (2018). Bioavailability and Metabolism of Flavonoids: A Review. International Journal of Nutrition Sciences, 3(2), 53-60.
-
Akhlaghi, M., & Foshati, S. (2018). Bioavailability and Metabolism of Flavonoids: A Review. ResearchGate. Retrieved from [Link]
- Mansuri, M. L., Parihar, P., Solanki, I., & Parihar, M. S. (2014). Flavonoids in modulation of cell survival signalling pathways. Central European Journal of Biology, 9(6), 541-555.
- Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. Food & Function, 10(10), 6537-6563.
- Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2008). Bioavailability and metabolism of flavonoids. Journal of Food and Nutrition Research, 47(4), 151-162.
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Mansuri, M. L., Parihar, P., Solanki, I., & Parihar, M. S. (2014). Flavonoids in modulation of cell survival signalling pathways. Semantic Scholar. Retrieved from [Link]
- [Bioavailability and metabolism of flavonoids]. (2011). Eksperimental'naia i klinicheskaia farmakologiia, 74(6), 33–40.
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The modulation of cellular signaling pathways by flavonoids, targeting... (n.d.). ResearchGate. Retrieved from [Link]
- Application Notes and Protocols: Extraction and Purification of Flavonoids - Benchchem. (n.d.).
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Designing appropriate animal trials to understand flavonoid bioavailability. (n.d.). ResearchGate. Retrieved from [Link]
- A brief overview on the methods for extraction and identification of flavonoids. (2020). E3S Web of Conferences, 164, 09012.
- Li, X., Jiang, Q., Wang, T., Liu, J., & Chen, D. (2019). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2019, 8519267.
- Wang, Y., Gao, L., Wang, S., Li, J., Xu, J., Wei, K., ... & Yang, Z. (2020). Multiomics analysis of the mechanisms behind flavonoid differences between purple and green tender shoots of Camellia sinensis var. assamica. The Plant Journal, 103(3), 1086-1103.
- Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022). Applied Sciences, 12(23), 11865.
- Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (2018). Molecules, 23(12), 3276.
- Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). Frontiers in Plant Science, 11, 14.
- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (2020). Potravinarstvo Slovak Journal of Food Sciences, 14, 719-732.
- Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. (2015). Journal of Pharmacognosy and Phytotherapy, 7(12), 249-258.
- Flavonoids and type 2 diabetes: Evidence of efficacy in clinical and animal studies and delivery strategies to enhance their therapeutic efficacy. (2020). Pharmacological Research, 152, 104629.
-
The Effects of Flavonoid Supplementation on Cognition and Neural Mechanisms in Healthy Older Adults. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
- Applying design of experiments (DOE) to flavonoid extraction from Passiflora alata and P. edulis. (2012). Revista Brasileira de Farmacognosia, 22(4), 754-762.
- Zu, G., Luan, H., Wang, H., & Li, Y. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Science and Human Wellness, 11(4), 938-946.
- Analysis of Flavonoids Bioactivity for Cholestatic Liver Disease: Systematic Literature Search and Experimental Approaches. (2019). Molecules, 24(6), 1047.
-
Applying design of experiments (DOE) to flavonoid extraction from Passiflora alata and P. edulis. (n.d.). ResearchGate. Retrieved from [Link]
-
The antioxidant activities of flavonoids determined by ORAC (a, b),... (n.d.). ResearchGate. Retrieved from [Link]
- Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages. (2021). Molecules, 26(11), 3169.
- Anti-inflammatory activities of flavonoid deriv
- Efficacy of Flavonoids on Animal Models of Polycystic Ovary Syndrome: A Systematic Review and Meta-Analysis. (2022). Nutrients, 14(19), 4142.
-
Flavonoids: Health Promoting Phytochemicals for Animal Production-a Review. (n.d.). ResearchGate. Retrieved from [Link]
- Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. (2020). Molecules, 25(11), 2533.
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Effects of flavonols on the activation of NF-κB signaling pathways in... (n.d.). ResearchGate. Retrieved from [Link]
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Flavonoid Supplementation and Endothelial Function. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
- Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. (2022). Molecules, 27(19), 6569.
- Flavonoids as anticancer therapies: A systematic review of clinical trials. (2020). Phytotherapy Research, 34(3), 529-543.
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Flavonoid derivatives targeting NF-kappaB. (2017). EurekAlert!. Retrieved from [Link]
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Clinical trials on flavonoid supplementation and metabolic syndrome outcomes - Consensus. (n.d.). Retrieved from [Link]
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A Metabolomic Approach to Analyzing Plant Flavonoids Using Constant Neutral Loss Acquisitions. (n.d.). Waters. Retrieved from [Link]
- Relative impact of flavonoid composition, dose and structure on vascular function: a systematic review of randomised controlled trials of flavonoid-rich food products. (2012). Molecular Nutrition & Food Research, 56(11), 1609-1628.
- Omics approaches in understanding the benefits of plant-microbe interactions. (2023). Frontiers in Microbiology, 14, 1249110.
- Integrating Molecular Perspectives: Strategies for Comprehensive Multi-Omics Integrative Data Analysis and Machine Learning Applications in Transcriptomics, Proteomics, and Metabolomics. (2023). International Journal of Molecular Sciences, 24(13), 10803.
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Omics-Based Clinical Discovery: Science, Technology, and Applications. (2012). National Academies Press (US). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Welcome to the technical support center for 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this polymethoxyflavone (PMF). Here, we move beyond simple protocols to explain the underlying principles of each technique, ensuring you can make informed decisions in your experimental design.
Introduction: The Challenge of Polymethoxyflavone Solubility
This compound is a natural flavonoid compound with significant biological potential.[1][2] However, like many polymethoxyflavones, its utility in in vitro and in vivo studies is often hampered by poor aqueous solubility.[3][4][5] This low solubility can lead to issues such as compound precipitation in cell culture media, inaccurate quantification, and reduced bioavailability in animal models.[3]
Polymethoxyflavones are characterized by the presence of multiple methoxy groups, which contribute to their hydrophobic nature.[4][5] While these compounds often exhibit high membrane permeability, their limited aqueous solubility is a critical hurdle to overcome for effective research and development.[3] This guide provides a series of troubleshooting strategies and detailed protocols to enhance the solubility of this compound, enabling more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with this compound.
Q1: Why is my this compound precipitating in my aqueous buffer/cell culture medium?
A1: This is a common issue stemming from the compound's low aqueous solubility. Polymethoxyflavones are inherently lipophilic due to their multiple methoxy groups.[5] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous environment, the compound can crash out of solution as it is no longer soluble at that concentration in the final buffer system.
Q2: I've dissolved the compound in DMSO, but it still precipitates upon dilution. Is there an issue with my DMSO?
A2: While it's always good to use high-purity, anhydrous DMSO, the issue is likely not the solvent itself but rather the final concentration of both the compound and the DMSO in your aqueous medium. Even with a DMSO stock, if the final aqueous concentration of the flavonoid exceeds its solubility limit, precipitation will occur. Additionally, high final concentrations of DMSO can be toxic to cells.
Q3: What is a safe concentration of DMSO for cell-based assays?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity. The exact tolerance will depend on the cell line. It is always recommended to run a vehicle control (media with the same final DMSO concentration) to assess any solvent-induced effects.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can transiently increase the solubility of some compounds. However, for flavonoids, prolonged exposure to high temperatures can lead to degradation. If you choose to use heat, do so cautiously and for a minimal amount of time. A more reliable and stable solution is often achieved through the formulation strategies detailed below.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed experimental protocols to systematically address solubility issues. We will explore several common and effective techniques.
Co-Solvent Systems
The use of a co-solvent is often the first approach to improve the solubility of poorly water-soluble drugs.[6] By creating a mixture of solvents, you can modify the polarity of the solvent system to better accommodate the hydrophobic nature of the flavonoid.
Protocol 1: DMSO-Based Co-Solvent System for In Vitro Assays
This protocol aims to create a working solution that remains stable upon further dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4 or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the flavonoid powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing. This will be your primary stock.
-
-
Create an Intermediate Dilution Series:
-
Prepare serial dilutions of your primary stock solution in DMSO. This will help determine the point at which precipitation occurs upon aqueous dilution.
-
-
Test Dilution in Aqueous Buffer:
-
Take a small aliquot of each DMSO stock concentration and dilute it into your final aqueous buffer (e.g., PBS or cell culture medium). A common dilution factor is 1:1000 (e.g., 1 µL of DMSO stock into 1 mL of buffer), which results in a final DMSO concentration of 0.1%.
-
Visually inspect for any signs of precipitation (cloudiness, crystals) immediately and after a period of incubation (e.g., 30 minutes) at the experimental temperature (e.g., 37°C).
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear in the aqueous buffer is your working stock concentration.
-
Causality: DMSO is a powerful aprotic solvent that can effectively dissolve many hydrophobic compounds. By first ensuring complete dissolution in DMSO, you create a molecular dispersion that, when diluted into an aqueous medium, can remain in solution up to its aqueous solubility limit.
pH Adjustment
For compounds with ionizable functional groups, altering the pH of the solvent can significantly impact solubility. This compound has a phenolic hydroxyl group which can be deprotonated at higher pH values, forming a more soluble phenolate salt.
Protocol 2: pH-Mediated Solubilization
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspend the Compound:
-
Add a known amount of the flavonoid powder to a volume of deionized water. The compound will likely not dissolve at this stage.
-
-
Increase the pH:
-
While stirring, slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the powder. Continue adding NaOH until the compound fully dissolves. Note the pH at which complete dissolution occurs.
-
-
Neutralize if Necessary:
-
For certain applications, you may need to adjust the pH back towards neutral. Slowly add 0.1 M HCl. Be aware that as you approach the pKa of the hydroxyl group, the compound may begin to precipitate out of solution.
-
-
Determine Solubility at Different pH Values:
-
This method can be used to systematically determine the solubility profile of the flavonoid as a function of pH.
-
Causality: The deprotonation of the phenolic hydroxyl group introduces a negative charge on the molecule, increasing its polarity and enhancing its interaction with polar water molecules, thereby increasing solubility.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming inclusion complexes that are more soluble in water.[7][8][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a derivative that has shown particular effectiveness in solubilizing flavonoids.[8]
Protocol 3: Solubilization using SBE-β-Cyclodextrin
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS or water)
-
Vortex mixer
-
Orbital shaker
Procedure:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of SBE-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
-
Add Excess Flavonoid:
-
Add an excess amount of the flavonoid powder to each cyclodextrin solution. This ensures that you will reach the saturation solubility.
-
-
Equilibrate the System:
-
Tightly seal the containers and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separate Undissolved Compound:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved flavonoid.
-
-
Quantify the Solubilized Flavonoid:
-
Carefully collect the supernatant and determine the concentration of the dissolved flavonoid using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Causality: The hydrophobic core of the cyclodextrin molecule provides a favorable environment for the nonpolar flavonoid, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily dissolved in water.
Visualization of Experimental Workflow
Below is a diagram illustrating the decision-making process for selecting a solubilization strategy.
Caption: Decision workflow for improving flavonoid solubility.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-Solvents | Modifies solvent polarity | Simple, widely applicable | Potential for solvent toxicity in biological systems |
| pH Adjustment | Increases ionization | Effective for ionizable compounds, simple | May not be suitable for all biological assays, risk of precipitation on neutralization |
| Cyclodextrins | Forms soluble inclusion complexes | High solubilization potential, generally low toxicity | Can be more expensive, potential for interactions with other formulation components |
Conclusion
Improving the solubility of this compound is a critical step for its successful application in research and development. By systematically applying the principles of co-solvency, pH adjustment, and complexation, researchers can overcome the challenges posed by its hydrophobic nature. This guide provides the foundational knowledge and practical protocols to develop robust and reliable formulations, ultimately leading to more accurate and meaningful experimental results.
References
-
ResearchGate. (n.d.). Strategies to enhance flavonoids bioavailability. Nanosuspension,... Retrieved from [Link]
-
PubMed. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Retrieved from [Link]
-
ACS Publications. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Retrieved from [Link]
-
Journal of Food Bioactives. (2018). Absorption of polymethoxyflavones and their derivatives. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-cyclodextrin. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Retrieved from [Link]
-
National Institutes of Health. (2019). Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model. Retrieved from [Link]
-
ResearchGate. (2016). How can I overcome solubility problems with Polymethoxyflavones? Retrieved from [Link]
-
Rutgers, The State University of New Jersey. (n.d.). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3',4',5,6,7,8-Hexamethoxyflavone (CAS 478-01-3). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Application and Effect of Micropeptide miPEP164c on Flavonoid Pathways and Phenolic Profiles in Grapevine “Vinhão” Cultivar. Retrieved from [Link]
Sources
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- 2. This compound | C21H22O9 | CID 15382687 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. tandfonline.com [tandfonline.com]
- 5. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone in solution
<Technical Support Center: 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Introduction
This compound is a polymethoxylated flavonoid (PMF) investigated for its potential biological activities.[1][2] Like many phenolic compounds, its utility in experimental settings is highly dependent on its stability in solution.[3] Degradation can lead to a decreased effective concentration, yielding inconsistent or erroneous results.[4] Furthermore, degradation products may possess their own unintended biological effects.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating stability issues encountered when working with this compound. The advice herein is based on the general principles of flavonoid chemistry, as specific stability data for this particular hexamethoxyflavone is limited.
Part 1: Core Troubleshooting Guide
This section addresses the most common observation related to instability: a loss of compound over time or a visible change in the solution.
Symptom: Lower-than-Expected Biological Activity or Decreasing Concentration Over Time
If you observe inconsistent experimental results or analytical quantification (e.g., by HPLC) shows a decreasing concentration of the parent compound, it is likely degrading in your experimental medium.[4] The primary drivers of flavonoid degradation are pH, solvent composition, light, temperature, and oxidation.
Potential Cause 1: pH-Mediated Degradation
The 'Why' (Mechanism): The 8-hydroxyl group on the flavone A-ring is phenolic and thus weakly acidic. In neutral to alkaline solutions (e.g., typical cell culture media, pH 7.2-7.4), this hydroxyl group can deprotonate.[4] The resulting phenoxide ion is highly susceptible to oxidation, which can lead to the formation of quinone-type structures and subsequent cleavage of the flavonoid backbone.[4][5] Many flavonoids exhibit instability under alkaline conditions. For example, hesperidin shows marked degradation at pH 9, which is accelerated by temperature.[6]
Diagnostic Steps:
-
Measure the pH of your solvent or medium immediately after dissolving the compound.
-
Run a time-course experiment. Prepare a solution of the compound in your experimental buffer/medium and a control solution in a slightly acidic buffer (e.g., pH 5.5-6.5).
-
Analyze the concentration of the flavonoid in both solutions at various time points (e.g., 0, 2, 6, 12, 24 hours) using a stability-indicating method like HPLC-UV.[7][8] A significantly faster decline in concentration in the higher pH solution points to pH-mediated degradation.
Solutions & Mitigation Strategies:
-
Adjust pH: If your experiment allows, prepare stock solutions in a slightly acidic buffer (e.g., citrate or phosphate buffer at pH 6.0) before diluting into the final medium. For analytical standards, using a mobile phase with a small amount of acid (e.g., 0.1% formic or phosphoric acid) can improve stability during analysis.[8][9]
-
Minimize Incubation Time: Add the compound to your experimental system immediately before starting measurements to reduce its exposure to unfavorable pH conditions.
Potential Cause 2: Photodegradation
The 'Why' (Mechanism): Flavonoids possess chromophores that absorb UV and visible light.[10] This energy absorption can excite the molecule to a state where it is more reactive, leading to oxidative degradation or structural rearrangement.[11] The presence of hydroxyl groups can increase photolability.[11] While the extensive methoxylation of this compound may offer some protection compared to polyhydroxylated flavonoids, the core flavonoid structure remains susceptible.[12][13]
Diagnostic Steps:
-
Prepare two identical sets of solutions.
-
Wrap one set completely in aluminum foil to protect it from light.
-
Expose the other set to the ambient light conditions of your laboratory or incubator.
-
Analyze the concentration in both sets over a defined time course. A greater loss of compound in the light-exposed samples confirms photodegradation.
Solutions & Mitigation Strategies:
-
Work in Low-Light Conditions: Dim the lights in the lab when preparing solutions.
-
Use Amber Vials: Always prepare and store stock solutions and working solutions in amber glass vials or tubes to block UV light.
-
Protect Experimental Setups: If possible, cover cell culture plates or other experimental vessels with foil or use light-blocking plates during incubation.
Potential Cause 3: Thermal Degradation
The 'Why' (Mechanism): Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation.[14] While many experiments are conducted at 37°C, prolonged incubation can lead to significant compound loss. The stability of flavonoids is generally low under thermal processing conditions.[14]
Diagnostic Steps:
-
Prepare parallel solutions of the compound.
-
Incubate them at different temperatures relevant to your workflow (e.g., 4°C, room temperature (~25°C), and 37°C).
-
Monitor the concentration over time using HPLC. Faster degradation at higher temperatures indicates thermal instability.
Solutions & Mitigation Strategies:
-
Storage: Store stock solutions at -20°C or -80°C as recommended by suppliers.[15]
-
Preparation: Prepare working solutions fresh from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Experimental Design: For long-term experiments (e.g., >24 hours), consider replenishing the compound by replacing the medium at intermediate time points.
Potential Cause 4: Oxidative Degradation
The 'Why' (Mechanism): The phenolic hydroxyl group is a prime target for oxidation, which can be initiated by dissolved oxygen, metal ions, or reactive oxygen species (ROS) in the medium.[4][5] This process can lead to the formation of colored degradation products.[4]
Diagnostic Steps:
-
Visual Cue: A gradual change in the color of your solution (e.g., turning yellow or brown) is a strong indicator of oxidation.
-
Controlled Atmosphere: If your equipment allows, prepare a solution in de-gassed (sparged with nitrogen or argon) solvent and compare its stability to a solution prepared in a normal, oxygenated solvent.
Solutions & Mitigation Strategies:
-
Use High-Purity Solvents: Ensure solvents are of high quality and free from metal ion contaminants.
-
Consider Antioxidants: In some applications, the addition of a non-interfering antioxidant like ascorbic acid might protect the compound.[4] However, this must be validated to ensure the antioxidant does not interfere with the experiment.
-
De-gas Solvents: For maximum stability in chemical reactions or for analytical standards, briefly de-gassing the solvent before use can be beneficial.[4]
Part 2: Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound.
Caption: A step-by-step workflow for diagnosing flavonoid instability.
Part 3: Frequently Asked Questions (FAQs)
Q1: My powder is off-white, but my solution in DMSO turns slightly yellow. Is this normal? A slight yellow color in a concentrated DMSO stock solution can be normal for flavonoids. However, if the color intensifies over time or upon dilution into aqueous media, it likely indicates oxidative degradation. Prepare fresh solutions and store them properly at -20°C or -80°C, protected from light.[15]
Q2: What is the best solvent for preparing a stock solution? Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for flavonoids. For a 10 mM stock solution, start by dissolving the compound in DMSO. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How can I confirm the identity and purity of my compound if I suspect degradation? The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can confirm the molecular weight of the parent compound and help identify potential degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the remaining parent compound over time.[8]
Q4: I am using the compound in cell culture media for 48 hours. How can I ensure a stable concentration? For long-term experiments, degradation in the 37°C, ~pH 7.4 environment of a cell culture incubator is highly probable.[4] To mitigate this, consider replacing the media with freshly prepared compound-containing media every 12 to 24 hours. This will help maintain a more consistent average concentration of the active compound.
Q5: Does the high degree of methoxylation on this flavonoid make it more stable? Yes, generally, methoxylation increases the metabolic stability and lipophilicity of flavonoids compared to their hydroxylated counterparts.[12][13][16][17] Methoxylated flavonoids are often more resistant to enzymatic metabolism.[16] However, it does not grant immunity from chemical degradation driven by factors like high pH, light, or heat.
Part 4: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials: this compound powder, high-purity DMSO, sterile amber microcentrifuge tubes, sterile buffer or cell culture medium.
-
Stock Solution (10 mM): a. Weigh out an appropriate amount of the flavonoid powder in a sterile microcentrifuge tube. (Molecular Weight: 418.39 g/mol ).[1] b. Add the required volume of DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C for long-term storage.
-
Working Solution: a. Thaw a single aliquot of the stock solution at room temperature, protected from light. b. Dilute the stock solution directly into your final buffer or medium to the desired working concentration immediately before use. c. Mix well by gentle inversion or vortexing. Do not store diluted aqueous solutions for extended periods.
Protocol 2: Basic Stability Assessment using HPLC-UV
-
Objective: To determine the rate of degradation of the flavonoid in a specific solution (e.g., PBS pH 7.4) under defined conditions (e.g., 37°C, ambient light).
-
Procedure: a. Prepare a working solution of the flavonoid at a known concentration (e.g., 25 µM) in the test buffer. b. Immediately inject a sample into the HPLC system to get the T=0 (time zero) concentration. This is your control. c. Place the vial containing the remaining solution in the test environment (e.g., a 37°C incubator). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, transfer it to an HPLC vial, and inject it into the HPLC. e. If analysis cannot be performed immediately, freeze the aliquot at -80°C to stop further degradation.[4]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Detection: UV detector set at the maximum absorbance wavelength for the flavonoid (determine by running a UV scan, typically between 280-370 nm for flavonoids).[4]
-
Quantification: Calculate the peak area of the flavonoid at each time point. Express the remaining concentration as a percentage of the T=0 peak area.
-
Data Summary Table
| Condition | Recommended Action | Rationale |
| Stock Solution | Store in DMSO at -80°C in amber, single-use aliquots. | Minimizes degradation from temperature, light, and repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh for each experiment by diluting stock into final buffer/media. | Aqueous solutions, especially at neutral/alkaline pH, are prone to rapid degradation.[4] |
| Long-Term Assays (>24h) | Replenish media with fresh compound every 12-24 hours. | Counteracts degradation at physiological temperature and pH to maintain effective concentration. |
| Analytical Standards | Use a slightly acidic mobile phase (e.g., with 0.1% formic acid). | Improves peak shape and stability during chromatographic analysis.[8][9] |
References
-
Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. (2022). Cogent Chemistry, 8(1). Available at: [Link]
-
Zenkevich, I. G., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules, 17(8), 8898-8909. Available at: [Link]
-
Koprivica, S., et al. (2025). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. Environmental Science & Technology. Available at: [Link]
-
Wang, Y., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. Journal of Functional Foods, 112, 105953. Available at: [Link]
-
van der Watt, E., & Pretorius, J. C. (2001). Photochemistry of Flavonoids. Molecules, 6(8), 634-664. Available at: [Link]
-
Gika, H. G., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC INTERNATIONAL, 101(5), 1435-1441. Available at: [Link]
-
Koprivica, S., et al. (2025). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. PubMed, [Link]
-
Galleano, M., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants, 11(7), 1335. Available at: [Link]
-
Mustafa, A. J., & Al-Sammarrae, K. W. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 2(2), 1-17. Available at: [Link]
-
Tura, D., & Robards, K. (2002). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Acta Alimentaria, 31(2), 129-138. Available at: [Link]
-
Gilbert, E., et al. (2015). Optimizing Polychlorinated Biphenyl Degradation by Flavonoid-Induced Cells of the Rhizobacterium Rhodococcus erythropolis U23A. PLOS ONE, 10(11), e0141933. Available at: [Link]
-
Zhang, J., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3354-3363. Available at: [Link]
-
Schoefer, L., et al. (2005). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology, 71(7), 3719-3727. Available at: [Link]
-
Liu, K., et al. (2025). Comparison of hydroxylated flavonoids and their interaction with protein-based carriers. Food Chemistry, 467, 144716. Available at: [Link]
-
Wang, Y., et al. (2022). Flavonoids metabolism and physiological response to ultraviolet treatments in Tetrastigma hemsleyanum Diels et Gilg. Frontiers in Plant Science, 13, 977873. Available at: [Link]
-
Xiao, J., et al. (2024). Impact of thermal processing on dietary flavonoids. Advances in Food and Nutrition Research, 108, 1-28. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Majumdar, S., & Srirangam, R. (2015). Stability of hesperidin in pH 9 buffer at 25 and 40°C. ResearchGate. Available at: [Link]
-
Shida, C. S., et al. (2001). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of Pineal Research, 31(2), 155-158. Available at: [Link]
-
Che Sulaiman, I. S., et al. (2017). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology. Chemistry Central Journal, 11(1), 54. Available at: [Link]
-
Thitilertdecha, N., & Pinsuwan, S. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1324. Available at: [Link]
-
Jouyban, A., et al. (2017). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 7(24), 14776-14789. Available at: [Link]
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- 3. Comparison of hydroxylated flavonoids and their interaction with protein-based carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone | Antifection | TargetMol [targetmol.com]
- 16. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Polymethoxyflavones
Welcome to the Technical Support Center for the synthesis of polymethoxyflavones (PMFs). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these promising bioactive compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Introduction to Polymethoxyflavone Synthesis
Polymethoxyflavones are a special class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. Their synthesis, while based on established organic chemistry principles, presents unique challenges, particularly in achieving the desired substitution patterns and in the preparation of hydroxylated derivatives, which often exhibit enhanced biological activity. This guide will address the critical stages of PMF synthesis, from the preparation of starting materials to the final purification and characterization of the target compounds.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of Polymethoxylated Starting Materials
The foundation of a successful PMF synthesis lies in the preparation of the requisite polymethoxylated acetophenones and benzaldehydes.
Q1: I am getting a low yield and a mixture of regioisomers during the Friedel-Crafts acylation of a polymethoxybenzene to prepare my acetophenone precursor. What can I do?
A: This is a common challenge due to the powerful activating and directing effects of multiple methoxy groups on the aromatic ring. Here's a breakdown of the causes and solutions:
-
Causality: Methoxy groups are strong ortho, para-directors. With multiple methoxy groups, several positions on the ring are activated towards electrophilic substitution, leading to a mixture of isomers. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the methoxy groups, influencing the regioselectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase the selectivity for the thermodynamically favored product by minimizing side reactions.
-
Choice of Lewis Acid: The strength of the Lewis acid can influence regioselectivity. Experiment with milder Lewis acids like ZnCl₂ or FeCl₃, which may offer better control.
-
Solvent Effects: The choice of solvent can play a role in reaction selectivity. Less polar solvents may be advantageous.
-
Steric Hindrance: If your acylating agent is sterically bulky, it may favor acylation at a less hindered position. This can be used to your advantage to direct the reaction.
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider alternative routes such as a Hoesch reaction for the synthesis of hydroxyacetophenones, followed by methylation. For example, the reaction of phloroglucinol dimethyl ether with acetonitrile (Hoesch reaction) can yield 2'-hydroxy-4',6'-dimethoxyacetophenone[1].
-
Q2: I'm having trouble synthesizing 3,4,5-trimethoxybenzaldehyde in good yield. What are some reliable methods?
A: 3,4,5-Trimethoxybenzaldehyde is a key precursor for many PMFs. Several synthetic routes are available, each with its own set of challenges[2][3][4][5][6].
-
From Gallic Acid: This is a common industrial route involving the methylation of the three hydroxyl groups of gallic acid, followed by conversion of the carboxylic acid to the aldehyde.
-
From Vanillin: This multi-step process involves the introduction of a hydroxyl group at the 5-position, followed by methylation. This can be achieved through bromination of vanillin, followed by a copper-catalyzed methoxide displacement[3][5].
-
From p-Cresol: This is another viable, albeit multi-step, industrial route[5][6].
-
Rosenmund Reduction: If you have access to 3,4,5-trimethoxybenzoyl chloride, the Rosenmund reduction is an effective laboratory-scale method to obtain the aldehyde[4][6].
Troubleshooting for these routes often involves:
-
Incomplete Methylation: Ensure you use a sufficient excess of a suitable methylating agent (e.g., dimethyl sulfate) and base.
-
Harsh Reaction Conditions: Some steps may require high temperatures or pressures, which can lead to side products. Careful optimization of reaction parameters is crucial.
-
Purification Challenges: The intermediates and final product may require careful purification by crystallization or chromatography.
Part 2: Formation of the Flavone Core
The construction of the central pyrone ring is the defining step in flavone synthesis. The most common methods are the Baker-Venkataraman rearrangement, the Allan-Robinson reaction, and the oxidative cyclization of chalcones.
Q3: My Baker-Venkataraman rearrangement is giving a low yield of the 1,3-diketone intermediate. What could be the problem?
A: The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer. Low yields often stem from issues with the base, solvent, or starting material[7][8][9][10][11].
-
Mechanism Insight: The reaction proceeds through the formation of an enolate from the 2-acetoxyacetophenone, which then attacks the ester carbonyl. The reaction is driven to completion by the formation of a stable phenolate[7][8][9].
-
Troubleshooting Steps:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the starting ester or the 1,3-diketone product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength and Solubility: A sufficiently strong base is required to deprotonate the acetophenone. Common bases include KOH, potassium tert-butoxide, or NaH. The solubility of the base in the reaction solvent is critical. For instance, using potassium tert-butoxide in DMSO is an effective combination.
-
Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to reflux[8].
-
Purity of Starting Material: Ensure your 2-acetoxyacetophenone is pure and free from any unreacted 2-hydroxyacetophenone, as this will not participate in the rearrangement.
-
Q4: I am attempting an Allan-Robinson reaction, but the yield of my flavone is poor, and I see several byproducts. How can I optimize this?
A: The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt to form a flavone[12].
-
Mechanism Insight: The reaction involves the formation of a 1,3-diketone intermediate, which then cyclizes under the reaction conditions.
-
Troubleshooting Steps:
-
Anhydride Purity: Use a high-purity aromatic anhydride. The presence of the corresponding carboxylic acid can interfere with the reaction.
-
Reaction Temperature: This reaction typically requires high temperatures (150-180 °C). Ensure your heating setup can maintain a stable temperature.
-
Anhydrous Conditions: As with many condensation reactions, moisture can be detrimental.
-
Side Reactions: If an aliphatic anhydride is used instead of an aromatic one, coumarin formation can be a significant side reaction[12]. Ensure you are using the correct reagents.
-
Q5: My iodine-mediated oxidative cyclization of a 2'-hydroxychalcone is not going to completion, or I am forming 3-iodoflavone as a byproduct. What adjustments should I make?
A: The use of iodine in a solvent like DMSO is a popular and effective method for the oxidative cyclization of 2'-hydroxychalcones to flavones.
-
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress by TLC.
-
Catalyst Amount: While catalytic amounts of iodine are often sufficient, for some substrates, a stoichiometric amount may be necessary.
-
-
Formation of 3-Iodoflavone:
-
Excess Iodine: The use of a large excess of iodine can lead to the formation of the 3-iodoflavone byproduct. Use only a catalytic amount if possible.
-
Prolonged Reaction Time: Extended reaction times can also promote iodination at the 3-position.
-
-
Workup: During the workup, it is crucial to quench any unreacted iodine with a solution of sodium thiosulfate or sodium sulfite until the orange/brown color of iodine disappears.
-
Part 3: Selective Demethylation for Hydroxylated PMFs
The synthesis of hydroxylated PMFs often involves the selective demethylation of a fully methoxylated precursor. This is a significant challenge due to the similar reactivity of the methoxy groups.
Q6: I need to selectively demethylate the 5-methoxy group of my PMF without affecting the others. Which reagents are best for this?
A: The 5-methoxy group is often more susceptible to demethylation due to its proximity to the C4-carbonyl group, which can form a chelation complex with certain Lewis acids.
-
Common Reagents for Selective 5-Demethylation:
-
Aluminum Chloride (AlCl₃) or Aluminum Bromide (AlBr₃): These are classic reagents for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile.
-
Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃): These are powerful demethylating agents. Careful control of stoichiometry and temperature is essential to avoid over-demethylation.
-
Magnesium Iodide (MgI₂): This can be a milder alternative for selective demethylation.
-
-
Troubleshooting:
-
Over-demethylation: Use a limited amount of the Lewis acid (e.g., 1-1.5 equivalents) and run the reaction at a low temperature, gradually warming to room temperature while monitoring by TLC.
-
No Reaction: If the reaction is sluggish, a slight increase in temperature or a stronger Lewis acid may be necessary.
-
Protecting Groups: For complex molecules with multiple sensitive groups, a protecting group strategy may be required. This involves protecting the more reactive hydroxyl groups, performing the desired transformation, and then deprotecting.
-
Part 4: Purification and Characterization
The final stages of PMF synthesis involve isolating the pure product and confirming its structure.
Q7: I am having difficulty separating my target PMF from a structurally similar byproduct by column chromatography. What can I do?
A: The separation of PMF isomers can be challenging due to their similar polarities.
-
Troubleshooting HPLC and Flash Chromatography:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. For normal-phase chromatography (silica gel), try different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradient elution. For reverse-phase HPLC, adjusting the ratio of water (often with a small amount of acid like formic or acetic acid) to an organic solvent (acetonitrile or methanol) is key.
-
Change the Stationary Phase: If optimization of the mobile phase is insufficient, consider a different stationary phase. For example, if you are using a standard C18 column, a column with a different chemistry (e.g., phenyl-hexyl or cyano) may provide the necessary selectivity.
-
Temperature Control: In HPLC, adjusting the column temperature can sometimes improve the resolution between closely eluting peaks[13].
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Q8: How can I use NMR and MS to definitively distinguish between PMF isomers?
A: Spectroscopic methods are essential for the unambiguous identification of PMF isomers.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The number of methoxy groups can be determined by integrating the signals in the ~3.8-4.1 ppm region.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly in the aromatic region, are sensitive to the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity within the molecule. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for determining the position of the methoxy groups by observing correlations between the methoxy protons and the aromatic carbons.
-
NOESY/ROESY: These experiments can reveal through-space correlations, which can help to confirm the spatial proximity of certain protons and thus the substitution pattern.
-
-
Mass Spectrometry:
-
High-Resolution Mass Spectrometry (HRMS): This provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecular ion can provide valuable structural information. The retro-Diels-Alder (RDA) fragmentation of the C-ring is a characteristic pathway for flavonoids. The losses of methyl radicals (•CH₃) and formaldehyde (CH₂O) from the methoxy groups are also diagnostic[14][15][16]. By comparing the fragmentation patterns of different isomers, it is often possible to distinguish between them.
-
Key Experimental Protocols and Data
Protocol 1: Synthesis of a Flavone via Oxidative Cyclization of a 2'-Hydroxychalcone
This protocol describes the synthesis of a flavone from a 2'-hydroxychalcone using iodine in DMSO.
Materials:
-
2'-Hydroxychalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxychalcone (1.0 mmol) in DMSO (10 mL).
-
Add a catalytic amount of iodine (e.g., 0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate should form.
-
Stir the suspension for 15-20 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with several portions of 10% sodium thiosulfate solution until the filtrate is colorless to remove any residual iodine.
-
Wash the solid with deionized water to remove any remaining salts.
-
Dry the crude product in a vacuum oven.
-
Purify the crude flavone by recrystallization from ethanol or by column chromatography on silica gel.
| Chalcone Precursor | Product Flavone | Typical Yield |
| 2'-Hydroxychalcone | Flavone | 85-95% |
| 2'-Hydroxy-4',6'-dimethoxychalcone | 5,7-Dimethoxyflavone | 80-90% |
| 2'-Hydroxy-3,4,4',5',6'-pentamethoxychalcone | 3',4',5,6,7-Pentamethoxyflavone (Sinensetin) | 75-85% |
Visualizations
Workflow for PMF Synthesis
Caption: A generalized workflow for the synthesis of polymethoxyflavones and their hydroxylated derivatives.
Decision Tree for Low Yield Troubleshooting
Sources
- 1. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 13. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Yield in Flavonoid Extraction
Welcome to the Technical Support Center for Flavonoid Extraction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low extraction yields. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your results. We will explore the critical parameters, from sample preparation to advanced extraction techniques, in a direct question-and-answer format to address the specific issues you face in the lab.
Troubleshooting Guide: Diagnosing and Solving Low Flavonoid Yields
This section addresses the most common and critical issues encountered during flavonoid extraction. Each question is designed to tackle a specific problem, providing expert insights and actionable solutions.
Q1: My flavonoid yield is unexpectedly low. What are the first steps I should take to diagnose the problem?
A1: An unexpectedly low yield is a common but solvable issue. The key is to approach troubleshooting systematically. Instead of randomly changing parameters, begin with a logical diagnosis that examines the entire workflow, from the integrity of your starting material to the final quantification.
The causality behind this systematic approach is that multiple factors contribute to extraction efficiency, and they are often interconnected.[1] A low yield is typically a symptom of a suboptimal choice in one or more of these areas. Start by evaluating the most fundamental parameters before moving to more complex ones.
Below is a workflow to guide your initial investigation.
Caption: General workflow for flavonoid extraction and purification.
References
-
Chaves, J. O., de Souza, M. C., da Silva, L. C., Lachos-Perez, D., Torres-Mayanga, P. C., Machado, A. P. D. F., ... & Rostagno, M. A. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507887. [Link]
-
Rodríguez De Luna, S. L., Ramírez-Garza, R. E., & Serna Saldívar, S. O. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. The Scientific World Journal, 2020, 6792069. [Link]
-
Shakirin, F. H., Prasad, A., Ismail, A., & Yu, J. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia, 2(1), 386-403. [Link]
-
Bitwell, C., Indra, S. S., Luke, C., & Kakoma, M. K. (2023). A review of modern and conventional extraction techniques and their applications for extracting phytochemicals from plants. Scientific African, 19, e01585. [Link]
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Chaves, J. O., de Souza, M. C., da Silva, L. C., Lachos-Perez, D., Torres-Mayanga, P. C., Machado, A. P. D. F., ... & Rostagno, M. A. (2020). Extraction of flavonoids from natural sources using modern techniques. Frontiers in Chemistry, 8, 507887. [Link]
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Tena, N., & Asuero, A. G. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Applied Sciences, 12(23), 11865. [Link]
-
Li, Y., & Wu, T. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 13(4), 621. [Link]
-
Chaves, J. O., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. [Link]
-
Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Effect of extraction time on total phenols and flavonoids yield. ResearchGate. [Link]
-
Xu, D. P., Zheng, J., Zhou, Y., Li, Y., Li, S., & Li, H. B. (2017). Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method. Molecules, 22(12), 2038. [Link]
-
Tan, S. P., Tey, K. Y., & Tey, Z. T. (2022). Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits. Plants, 11(19), 2469. [Link]
-
Ross, K., & Beta, T. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]
-
Kouassı, K. J., et al. (2017). Factors for the extraction of flavonoids. ResearchGate. [Link]
-
Sulaiman, I. S. C., Basri, M., & Masoumi, H. R. F. (2017). Effect of temperature on the aqueous extraction of flavonoids from Momordica charantia. ResearchGate. [Link]
-
Altemimi, A., et al. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 401, 01010. [Link]
-
Zhang, S., et al. (2018). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. Molecules, 23(10), 2634. [Link]
-
Lestario, L. N., et al. (2024). D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. Journal of Pharmacy & Bioallied Sciences, 16(1), 1-7. [Link]
-
Zhang, L., et al. (2019). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules, 24(17), 3163. [Link]
-
Do, Q. D., et al. (2014). Effect of solvent types and extraction times on phenolic and flavonoid contents and antioxidant activity in leaf extracts of Amomum chinense C. CABI Digital Library. [Link]
-
Lameirão, E. B., et al. (2021). Selection and optimisation of extraction technique for the preparation of phenolic. CABI Digital Library. [Link]
-
Routray, W., & Orsat, V. (2011). Microwave-Assisted Extraction of Flavonoids: A Review. Food and Bioprocess Technology, 5, 409-424. [Link]
-
Xia, E. Q., et al. (2022). The effect of different extraction times on flavonoid yields. ResearchGate. [Link]
-
Zhang, D., et al. (2015). Ultrasonic-Assisted Extraction and Antioxidant Activity of Flavonoids from Adinandra nitida Leaves. Tropical Journal of Pharmaceutical Research, 14(10), 1847-1853. [Link]
-
Haro, G., et al. (2023). Effects of extraction time on total phenolic and flavonoid contents and antioxidant activities of a polyherbal drink. ResearchGate. [Link]
-
Hajnos, M., et al. (2006). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid. Journal of Planar Chromatography – Modern TLC, 19(110), 287-292. [Link]
-
Tan, J. C., et al. (2024). Fractionating the Flavonoids in Lonicerae japonicae Flos and Lonicerae flos via Solvent Extraction Coupled with Automated Solid-Phase Extraction. Molecules, 29(23), 5678. [Link]
-
Wang, Y., et al. (2024). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Foods, 13(4), 633. [Link]
-
Xiao, W., et al. (2016). Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis. Molecules, 21(9), 1146. [Link]
-
Xia, Y. Q., et al. (2007). A novel solid phase for selective separation of flavonoid compounds. Journal of Separation Science, 30(9), 1300-1306. [Link]
-
Zgórka, G. (2006). The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids. ResearchGate. [Link]
-
Petkova, N., & Vlase, L. (2021). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 9(9), 1642. [Link]
Sources
Technical Support Center: A-Z Troubleshooting for HPLC Separation of Flavonoid Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of flavonoid isomers. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and actionable solutions to common challenges encountered in the lab. Flavonoid isomers, with their subtle structural differences, present a significant chromatographic challenge. This resource offers a systematic approach to method development and troubleshooting, ensuring robust and reproducible separations.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key variables in flavonoid isomer separations.
Q1: Why is the separation of flavonoid isomers so challenging?
A: Flavonoid isomers often share the same molecular weight and similar physicochemical properties, such as polarity and pKa. This similarity leads to nearly identical interactions with both the stationary and mobile phases in reversed-phase HPLC, resulting in poor resolution or complete co-elution. The challenge lies in exploiting subtle differences in their three-dimensional structure or the position of functional groups to achieve separation[1].
Q2: What is the best starting point for developing a separation method?
A: A robust starting point is a reversed-phase C18 column with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B)[2][3][4]. A shallow gradient elution, a column temperature of 30-40°C, and a flow rate of 1.0 mL/min are recommended initial conditions[3][4]. A diode-array detector (DAD) is invaluable for monitoring at multiple wavelengths (e.g., 280 nm and 350-370 nm) and assessing peak purity[2].
Q3: Which column is better for flavonoid isomers: a standard C18 or a Phenyl-Hexyl?
A: While C18 columns are the workhorse for reversed-phase chromatography, Phenyl-Hexyl columns can offer alternative selectivity for aromatic isomers like flavonoids[3][5]. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the flavonoids, providing a different separation mechanism compared to the hydrophobic interactions that dominate on a C18 phase. If you are struggling with co-elution on a C18, screening a Phenyl-Hexyl column is a logical next step.
Q4: How critical is mobile phase pH in separating flavonoid isomers?
A: Mobile phase pH is a critical parameter. Most flavonoids contain phenolic hydroxyl groups that can ionize. Controlling the pH with an acidic modifier like formic or acetic acid (typically at 0.1%) suppresses this ionization[2]. This ensures the flavonoids remain in a single, neutral form, leading to sharper, more symmetrical peaks and reproducible retention times[3]. Operating at a consistent, low pH (typically between 2 and 4) is crucial for method robustness.
Q5: Should I consider using UHPLC instead of traditional HPLC?
A: Yes, Ultra-High-Performance Liquid Chromatography (UHPLC) is highly recommended for complex mixtures of flavonoid isomers. UHPLC systems use columns with smaller particle sizes (<2 µm) and operate at higher pressures. This results in significantly higher peak efficiency, better resolution, and much faster analysis times compared to traditional HPLC[6]. The enhanced sensitivity of UHPLC is also a major advantage when dealing with low-concentration analytes[6].
Systematic Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most common issue when analyzing flavonoid isomers[3]. The troubleshooting workflow below outlines a systematic approach to improving separation.
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// Edges Start -> Opt_MobilePhase; Opt_MobilePhase -> Shallow_Gradient [label="Primary action"]; Opt_MobilePhase -> Change_Organic [label="If no improvement"]; Shallow_Gradient -> Opt_Temp; Change_Organic -> Opt_Temp; Opt_Temp -> Lower_Flow; Lower_Flow -> Change_Column; Change_Column -> Phenyl_Hexyl [label="For structural isomers"]; Change_Column -> Chiral_Column [label="For stereoisomers"]; Phenyl_Hexyl -> Result; Chiral_Column -> Result; }
Detailed Solutions:
-
Mobile Phase Optimization :
-
Gradient Elution : For complex mixtures, a shallow gradient is often necessary. A slow increase in the organic solvent (e.g., 0.5-1% per minute) allows more time for subtle differences between isomers to affect their retention, thereby improving separation[2].
-
Solvent Choice : Acetonitrile and methanol have different solvent properties. Acetonitrile generally has a lower viscosity, leading to better efficiency[2]. However, switching from acetonitrile to methanol can alter elution order (selectivity) and may resolve a critical pair of isomers that co-elute with acetonitrile[4].
-
-
Column Temperature :
-
Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency[3][7][8]. Temperature can also affect the selectivity of the separation. It is crucial to evaluate a range of temperatures to find the optimum for your specific isomer pair[4]. However, be aware that some flavonoids can degrade at higher temperatures[9].
-
-
Flow Rate :
-
Column Chemistry :
-
If optimizing the parameters above fails, the stationary phase chemistry is the next variable to change. For positional or geometric isomers, columns that offer different interaction mechanisms, like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, can provide the necessary selectivity[3].
-
For chiral isomers (enantiomers) , an achiral column will not work. A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs are widely used for flavonoid enantiomer separations[10][11][12].
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks should be symmetrical (Gaussian). Asymmetrical peaks can compromise resolution and lead to inaccurate quantification[13][14].
Causes and Solutions for Peak Tailing:
| Potential Cause | Explanation & Scientific Rationale | Solution |
| Secondary Interactions | Basic compounds can interact with acidic residual silanol groups on the silica surface of the column via ion-exchange, causing a secondary, stronger retention mechanism that results in tailing[14][15]. | Use a buffered mobile phase or an acidic additive (e.g., 0.1% formic acid) to keep the silanol groups protonated and minimize these interactions[2][15]. Using modern, high-purity, end-capped columns also reduces silanol activity. |
| Column Overload | Injecting too much sample mass saturates the stationary phase at the column inlet. Molecules that cannot bind move down the column faster, leading to a broadened and tailing peak[13][15]. | Reduce the injection volume or dilute the sample concentration[16]. If high loading is necessary for preparative work, consider a column with a larger internal diameter. |
| Column Contamination/Void | Contaminants on the column frit or a void at the column head can disrupt the flow path, causing band broadening and tailing[13]. Voids can form from high pH dissolving the silica[13]. | Backflush the column to remove particulates from the inlet frit. If a void is suspected (often due to pressure shocks or pH issues), the column likely needs to be replaced[13]. Use a guard column to protect the analytical column[15]. |
| Extra-Column Dead Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before and after the column, leading to peak tailing[13]. | Ensure all tubing is cut perfectly square and properly seated in fittings. Use tubing with the smallest appropriate internal diameter, and keep lengths as short as possible[13]. |
Causes and Solutions for Peak Fronting:
| Potential Cause | Explanation & Scientific Rationale | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile when the gradient starts at 10%), the analyte band will travel through the column inlet too quickly without proper focusing, causing a "shark-fin" or fronting peak[13][14]. | Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent[3][13]. If a strong solvent must be used, inject the smallest possible volume. |
| Mass Overload | Severe mass overload can also manifest as fronting peaks, where the peak's retention time appears to decrease as concentration increases[13]. | Reduce the amount of analyte injected by diluting the sample or reducing the injection volume[13]. |
Advanced Protocols & Workflows
Protocol 1: Step-by-Step Mobile Phase Optimization
This protocol provides a systematic approach to optimizing the mobile phase for separating a critical pair of flavonoid isomers.
-
Instrumentation : Standard HPLC or UHPLC system with a binary pump, autosampler, thermostatted column compartment, and a DAD detector.
-
Column : A high-quality reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm for UHPLC).
-
Initial Conditions :
-
Mobile Phase A : 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : As appropriate for the column dimensions (e.g., 0.4 mL/min for 2.1 mm ID).
-
Temperature : 40°C.
-
Detection : Monitor at the λmax of your flavonoids.
-
-
Procedure :
-
Scouting Gradient : Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your isomers.
-
Focus on Elution Zone : Based on the scouting run, design a much shallower gradient around the elution zone. For example, if the isomers elute around 40% B, run a gradient from 30% B to 50% B over 20-30 minutes.
-
Evaluate Resolution : Calculate the resolution (Rs) between the isomer peaks. A baseline separation is achieved when Rs ≥ 1.5[4].
-
Isocratic Hold (Optional) : If the shallow gradient provides partial separation, you can fine-tune it by converting the gradient segment into an isocratic hold at the organic percentage that gives the best selectivity.
-
Change Organic Modifier : If resolution is still insufficient (Rs < 1.2), repeat steps 1-4 using methanol as Mobile Phase B. Compare the chromatograms to see if the change in solvent selectivity improves the separation.
-
Protocol 2: Chiral Separation of Flavanone Enantiomers
This protocol outlines a general approach for separating chiral flavanone enantiomers using a polysaccharide-based Chiral Stationary Phase (CSP).
-
Instrumentation : HPLC system suitable for normal-phase chromatography.
-
Column : A polysaccharide-based CSP (e.g., Chiralpak® series).
-
Mobile Phase : A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). A typical starting point is 90:10 (v/v) n-hexane:ethanol.
-
Procedure :
-
Column Equilibration : Equilibrate the chiral column with the mobile phase at a stable flow rate (e.g., 1.0 mL/min) until a flat baseline is achieved. This can take longer than for reversed-phase columns.
-
Sample Preparation : Dissolve the flavanone sample in the mobile phase to ensure compatibility and good peak shape.
-
Injection and Analysis : Inject the sample and monitor the elution. Enantiomers will be separated based on their differential interactions with the chiral selector of the stationary phase.
-
Optimization : If separation is not achieved, systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time. Small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution.
-
References
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle.
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Soukup, J., & Jandera, P. (2012). The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. Journal of Chromatography A, 1245, 88-98. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
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Soukup, J., & Jandera, P. (2012). The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. ResearchGate. [Link]
- BenchChem. (2025).
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
- BenchChem. (2025, December).
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Sim, W. S., et al. (2020). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 25(21), 5133. [Link]
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Khawand, T., et al. (2021). Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. Molecules, 26(22), 6899. [Link]
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Khoo, H. E., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules, 27(4), 1338. [Link]
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Stankovic, M., & Kostic, M. (2015). UHPLC in the Analyses of Isoflavones and Flavonoids. ResearchGate. [Link]
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Khawand, T., et al. (2021). Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. PMC. [Link]
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Yáñez, J. A., & Davies, N. M. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Chromatography B, 848(2), 159-181. [Link]
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Herrero, M., et al. (2018). Chiral and achiral separation of ten flavanones by supercritical fluid chromatography. UVaDOC. [Link]
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Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]
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MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
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Al-Rimawi, F., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International, 104(5), 1339-1345. [Link]
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Al-Huqail, A. A., et al. (2021). Effect of extreme temperature changes on phenolic, flavonoid contents and antioxidant activity of tomato seedlings (Solanum lycopersicum L.). PLoS ONE, 16(5), e0251849. [Link]
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ResearchGate. (2025, August 6). UHPLC‐MS Analyses of Plant Flavonoids. ResearchGate. [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]
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ACE. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]
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M.D. Anderson Cancer Center. (2024). Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. MDPI. [Link]
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Technical Support Center: Minimizing Degradation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone During Experiments
Welcome to the technical support center for 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel flavonoid. Our goal is to equip you with the knowledge to minimize degradation and ensure the integrity of your experimental results.
Section 1: Understanding the Stability of this compound
This compound is a polymethoxyflavone (PMF), a class of flavonoids known for their potential biological activities.[1][2] However, like many phenolic compounds, its stability can be compromised by various experimental conditions.[3] The key structural features influencing its stability are the hydroxyl group at the 8-position and the numerous methoxy groups. While methoxy groups can sometimes offer protection against degradation, the phenolic hydroxyl group can be susceptible to oxidation, particularly under adverse conditions.[4]
Key Factors Influencing Degradation:
Several environmental factors can significantly impact the stability of flavonoids during experiments. These include:
-
pH: Flavonoids are generally more stable in acidic to neutral conditions (pH 4-7).[5][6] Alkaline environments (high pH) can lead to increased degradation.[3][7]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of flavonoids.[8][9] This process can be initiated by the absorption of UV light, leading to the formation of reactive species.[10]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the degradation of flavonoids.[11][12] While some flavonoids are relatively heat-stable, prolonged exposure to high temperatures should be avoided.[13][14]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids, especially those with hydroxyl groups.[8][15] This is a critical factor to control during sample preparation and storage.[16]
-
Solvents: The choice of solvent can influence flavonoid stability. Polar solvents are often used for extraction, but their properties can also affect degradation rates.[17][18]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions & Recommendations |
| Loss of compound/low recovery after extraction or purification. | 1. Thermal Degradation: Excessive heat during extraction (e.g., high-temperature reflux).[12] 2. Oxidative Degradation: Exposure to atmospheric oxygen during processing.[16] 3. Inappropriate Solvent: Use of a solvent that either poorly solubilizes the compound or promotes its degradation.[5] | 1. Optimize Temperature: Use lower extraction temperatures (e.g., 40-60°C) or employ non-thermal extraction methods like ultrasound-assisted extraction (UAE).[5][12] 2. Minimize Oxygen Exposure: Degas solvents by sparging with an inert gas (nitrogen or argon) before use.[16] Perform extractions under an inert atmosphere. Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent.[5] 3. Solvent Selection: For polymethoxyflavones, which are generally less polar, consider solvents like acetone, ethyl acetate, or chloroform.[5] For initial dissolution, ethanol or methanol mixtures can be effective.[18] Always use high-purity, HPLC-grade solvents. |
| Appearance of unknown peaks or a shift in retention time in HPLC/LC-MS analysis. | 1. On-column Degradation: The pH of the mobile phase or the column temperature might be causing degradation during the analytical run. 2. Sample Degradation in Autosampler: Samples left at room temperature in the autosampler for extended periods can degrade.[16] 3. Photodegradation: Exposure of the sample to light in the autosampler vial.[8] | 1. Mobile Phase Optimization: Buffer the mobile phase to a slightly acidic pH (e.g., pH 3-5) using additives like formic acid or acetic acid. Control the column oven temperature to the lowest effective temperature. 2. Cooled Autosampler: Use a refrigerated autosampler set to a low temperature (e.g., 4-10°C).[5] 3. Light Protection: Use amber or light-blocking autosampler vials.[5] |
| Color change (e.g., browning) of the solution or extract over time. | 1. Oxidation: This is a classic sign of phenolic compound oxidation, leading to the formation of quinones and subsequent polymerization into brown-colored products.[16] 2. pH-induced Degradation: Exposure to alkaline conditions can accelerate oxidation and other degradation pathways.[3] | 1. Inert Atmosphere & Antioxidants: Store solutions under an inert gas (nitrogen or argon).[16] Add antioxidants like ascorbic acid (0.1% w/v) to aqueous solutions.[16] 2. pH Control: Ensure solutions are buffered to a stable, slightly acidic pH.[5] Avoid preparing stock solutions in alkaline buffers. |
| Inconsistent results between experimental replicates. | 1. Inconsistent Sample Handling: Variations in exposure time to light, heat, or air between samples.[5] 2. Stock Solution Instability: Degradation of the primary stock solution over time. | 1. Standardize Procedures: Implement a strict and consistent standard operating procedure (SOP) for all sample handling steps. Minimize the time samples spend at room temperature and exposed to light. 2. Fresh Stock Solutions: Prepare fresh stock solutions regularly. If storing, aliquot into smaller volumes and store at -20°C or -80°C under an inert atmosphere.[5] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[19] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[5]
Q2: What solvent should I use to prepare a stock solution of this compound?
A2: Due to the polymethoxy nature of the flavonoid, it is expected to have better solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions for in vitro assays. For chromatographic purposes, methanol or acetonitrile are suitable. Always use high-purity, anhydrous solvents to minimize water-mediated degradation.
Q3: How can I protect my compound from photodegradation during an experiment?
A3: To prevent photodegradation, always work in a dimly lit area or use amber-colored glassware and vials.[5] If possible, wrap experimental setups with aluminum foil to block light exposure.[5]
Q4: Is it necessary to add an antioxidant to my solutions?
A4: While not always mandatory, adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) is a highly recommended practice, especially for aqueous solutions or during long experimental procedures where oxygen exposure is likely.[5] This can significantly reduce oxidative degradation.[16]
Q5: At what pH should I conduct my experiments?
A5: Whenever possible, maintain a slightly acidic to neutral pH (ideally between 4 and 7).[6] If your experimental conditions require a higher pH, be aware of the increased potential for degradation and take extra precautions to minimize exposure to oxygen and light.[3] Consider running a time-course experiment at the required pH to assess the stability of the compound under your specific conditions.
Section 4: Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with minimal degradation.
-
Solvent Preparation: Use HPLC-grade DMSO or ethanol. If using an aqueous co-solvent, ensure the water is ultrapure and degassed by sparging with nitrogen for at least 15 minutes.
-
Weighing: Accurately weigh the desired amount of the solid flavonoid in a clean, dry vial, minimizing exposure to ambient light and air.
-
Dissolution: Add the prepared solvent to the vial and vortex until the compound is completely dissolved. Gentle sonication in a room temperature water bath can be used to aid dissolution if necessary, but avoid heating.
-
Storage: Aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each vial with nitrogen or argon before sealing tightly.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C.[5]
Workflow for Minimizing Flavonoid Degradation
Caption: Workflow for handling this compound.
Factors Leading to Flavonoid Degradation
Caption: Key factors contributing to flavonoid degradation.
Section 5: References
-
Ioannou, I., Kriznik, A., Chekir, L., & Ghoul, M. (2019). Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions. J. Food Eng. and Technol., 8(2), 91-102.
-
BenchChem. (n.d.). Technical Support Center: Prevention of Flavonoid Degradation During Extraction. BenchChem.
-
Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 303, 125381.
-
Zheng, L., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Colloids and Surfaces B: Biointerfaces, 92, 84-90.
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Raffa, D., et al. (2017). The Photodegradation of Quercetin: Relation to Oxidation. Molecules, 22(10), 1649.
-
Bielak-Zgierun, A., et al. (2017). The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin. Photochemistry and Photobiology, 93(4), 1038-1046.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
-
MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.
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MDPI. (n.d.). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI.
-
Herald Scholarly Open Access. (n.d.). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
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Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (n.d.). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity Running title. ResearchGate.
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Maxwell Science. (n.d.). Thermal Degradation of Flavonol Glycosides in Noni Leaves During Roasting. Maxwell Science.
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ResearchGate. (n.d.). Evolution of the antioxidant activity of flavonoids after thermal treatment. ResearchGate.
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PubMed. (n.d.). Impact of thermal processing on dietary flavonoids. PubMed.
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PubMed Central. (n.d.). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central.
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BenchChem. (n.d.). Technical Support Center: Preventing Flavonoid Oxidation During Sample Preparation. BenchChem.
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FAO AGRIS. (n.d.). Influence of extraction methods on stability of flavonoids. FAO AGRIS.
-
Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. Extraction Magazine.
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West, M. E. (n.d.). Stability of flavonoids and ascorbic acid Part 1: Development of an in.
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PubMed Central. (n.d.). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PubMed Central.
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Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomedical Chromatography, 24(8), 838-845.
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MedChemExpress. (n.d.). This compound. MedChemExpress.
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ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
-
TargetMol. (n.d.). 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. TargetMol.
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Do, Q. D., et al. (2014). Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Journal of Food and Drug Analysis, 22(3), 296-302.
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ResearchGate. (n.d.). Effect of different solvent extractions on the total flavonoid content. ResearchGate.
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ResearchGate. (n.d.). Influence of Solvent Polarity and Conditions on Extraction of Antioxidant, Flavonoids and Phenolic Content from Averrhoa bilimbi. ResearchGate.
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MedChemExpress. (n.d.). 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. MedChemExpress.
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ACS Publications. (n.d.). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics.
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International Food Research Journal. (n.d.). Effect of different drying methods on the degradation of selected flavonoids in Centella asiatica. International Food Research Journal.
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PubMed Central. (n.d.). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PubMed Central.
-
ResearchGate. (n.d.). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. ResearchGate.
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ChemicalBook. (n.d.). This compound. ChemicalBook.
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MCE. (n.d.). 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. MCE.
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PubChem. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. PubChem.
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone. Carl ROTH.
-
PubMed Central. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed Central.
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MedChemExpress. (n.d.). 5,7,8,3′,4′,5′-Hexamethoxyflavone. MedChemExpress.
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MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI.
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PubChemLite. (n.d.). 8-hydroxy-5,6,7,3',4',5'-hexamethoxyflavone. PubChemLite.
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PubChem. (n.d.). This compound. PubChem.
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FooDB. (n.d.). Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970). FooDB.
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PubChem. (n.d.). 5-Hydroxy-3,6,7,3',4',5'-hexamethoxyflavone. PubChem.
-
RSC Publishing. (n.d.). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone and 3,5,6,7,8,3′,4′-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Food & Function.
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Technical Support Center: Refining Protocols for Studying Polymethoxyflavone Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of polymethoxyflavone (PMF) metabolism. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of PMF metabolic studies. Our goal is to equip you with the expertise to conduct robust and reproducible experiments, ensuring the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the study of PMF metabolism.
Q1: Why are my polymethoxyflavones precipitating in my cell culture medium?
This is a frequent issue stemming from the low aqueous solubility of PMFs.[1][2] Most researchers use Dimethyl Sulfoxide (DMSO) to create stock solutions. When this stock is diluted into an aqueous cell culture medium, the PMF can crash out of solution if its solubility limit is exceeded.[1]
-
Quick Fix: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.5%, to avoid solvent-induced toxicity and precipitation.[1] It's a delicate balance, as reducing the DMSO concentration also reduces the solubility of the PMF.
-
Best Practice: Perform a solubility test for your specific PMF in your experimental medium before conducting your main experiment. This will help you determine the maximum achievable concentration without precipitation.
Q2: I'm not detecting any metabolites in my in vitro assay. What could be the problem?
Several factors could lead to a lack of detectable metabolites.
-
Inactive Enzymes: Ensure your metabolic enzyme source (e.g., liver microsomes, S9 fraction, or recombinant enzymes) is active. Improper storage or handling can lead to loss of activity. Always include a positive control with a known substrate for the enzyme system you are using.
-
Insufficient Incubation Time: The metabolic conversion of PMFs may be slow. Consider running a time-course experiment to determine the optimal incubation period.
-
Inappropriate Cofactors: Phase I metabolism by cytochrome P450 (CYP) enzymes requires NADPH.[3] Phase II metabolism by UDP-glucuronosyltransferases (UGTs) requires UDPGA (uridine diphosphate glucuronic acid).[4][5] Ensure you are using the correct and fresh cofactors at appropriate concentrations.
-
Low Analyte Concentration: The concentration of your parent PMF might be too low to produce detectable levels of metabolites. Conversely, excessively high concentrations can lead to substrate inhibition. An optimal concentration range should be determined empirically.
-
Analytical Sensitivity: Your analytical method, typically LC-MS, may not be sensitive enough to detect low levels of metabolites.[6][7] Method optimization, including sample enrichment steps, may be necessary.
Q3: How do I choose the right analytical column for separating PMFs and their metabolites?
The choice of HPLC or UPLC column is critical for achieving good separation.
-
Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography of flavonoids.[8] However, for complex mixtures of PMFs and their hydroxylated metabolites, a C30 column can provide better separation due to its ability to resolve structurally similar isomers.[6]
-
Particle Size and Column Dimensions: For higher resolution and faster analysis times, UPLC systems with sub-2 µm particle size columns are recommended.[9] Standard HPLC systems typically use columns with 3-5 µm particles. The column length and internal diameter will also influence resolution and sensitivity.
Q4: What are the primary metabolic pathways for PMFs?
PMFs undergo both Phase I and Phase II metabolism.
-
Phase I Metabolism: This primarily involves demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes (CYPs).[10] Key enzymes involved in human liver metabolism of PMFs like nobiletin include CYP1A2 and CYP3A4.[3]
-
Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then be conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to increase their water solubility for excretion.[6][11] Unlike many other flavonoids, the methoxy groups on PMFs protect them from extensive Phase II metabolism, which contributes to their higher bioavailability.[6]
-
Gut Microbiota: The gut microbiota also plays a significant role in PMF metabolism, producing a variety of metabolites that may have their own biological activities.[12]
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to common experimental hurdles.
Issue 1: Poor Extraction Recovery of PMFs and Metabolites from Biological Matrices
Symptoms: Low signal intensity for both the parent compound and its metabolites during analytical runs.
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Inefficient Lysis/Homogenization | Cells or tissues may not be adequately disrupted to release the analytes. Solution: Ensure thorough homogenization using mechanical methods (e.g., bead beating, sonication) or chemical lysis buffers compatible with your downstream analysis. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent may not be optimal for your analytes of interest. Solution: A common approach is to use a moderately polar solvent like ethyl acetate or methanol.[7][13] For complex samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and enrich your analytes.[14] |
| Analyte Degradation | PMFs and their metabolites can be sensitive to heat, light, and pH changes. Solution: Perform extractions on ice and protect samples from light. Ensure the pH of your buffers is stable and appropriate for your compounds. |
| Insufficient Solvent Volume or Extraction Time | The analytes may not have been fully extracted from the matrix. Solution: Optimize the solvent-to-sample ratio and the extraction time. Multiple extraction steps with fresh solvent can improve recovery.[7] |
Issue 2: Difficulty in Identifying Unknown Metabolites in Mass Spectrometry Data
Symptoms: Numerous peaks in your chromatogram that are not present in the control samples, but their identity is unclear.
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Lack of High-Resolution Mass Data | Low-resolution mass spectrometers may not provide accurate enough mass measurements to confidently propose an elemental composition. Solution: Use a high-resolution mass spectrometer (HRMS) like a QTOF or Orbitrap to obtain accurate mass data for both the precursor and fragment ions.[6][8] |
| Ambiguous Fragmentation Patterns | The MS/MS fragmentation pattern may not be sufficient to pinpoint the exact location of a metabolic modification (e.g., the specific methoxy group that was demethylated). Solution: Compare the fragmentation patterns of your unknown metabolites with those of commercially available standards or with data from the literature. In some cases, NMR spectroscopy may be required for definitive structural elucidation.[15][16] |
| Isomeric Metabolites | Demethylation or hydroxylation can occur at multiple positions on the PMF scaffold, resulting in isomers with the same mass. Solution: Optimize your chromatographic separation to resolve these isomers. Different column chemistries or gradient profiles may be necessary.[6] |
Detailed Experimental Protocols
Here are step-by-step protocols for key experiments in PMF metabolism research.
Protocol 1: In Vitro Metabolism of a PMF using Human Liver Microsomes
This protocol is designed to identify the primary Phase I metabolites of a PMF.
Materials:
-
Polymethoxyflavone (e.g., Nobiletin)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the PMF stock solution (dissolved in DMSO, final DMSO concentration <0.5%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the PMF to partition into the microsomal membranes.
-
Initiate the Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes). A time-course experiment is recommended for initial studies.
-
Quench the Reaction: Stop the reaction by adding an equal volume of ice-cold ACN. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Control Samples: Include negative controls without the NADPH regenerating system to account for any non-enzymatic degradation.
Protocol 2: Caco-2 Cell Permeability Assay for PMFs
This assay is used to assess the intestinal permeability of a PMF.[17]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)
-
PMF stock solution
-
Lucifer yellow (as a marker for paracellular transport)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated monolayer (typically 21 days).
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Apical to Basolateral Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the PMF solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the PMF in the basolateral samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Visualizations
Diagram 1: General Workflow for In Vitro PMF Metabolism Studies
Caption: Workflow for in vitro PMF metabolism.
Diagram 2: Key Metabolic Pathways of Polymethoxyflavones
Caption: PMF metabolic pathways.
References
-
Nishikawa, M., et al. (2004). In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450. Journal of Health Science, 50(5), 571-576. [Link]
-
Li, S., & Ho, C. T. (2018). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. Journal of Functional Foods, 47, 367-376. [Link]
-
An, J. P., et al. (2023). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food & Function, 14(20), 9325-9336. [Link]
-
Takanaga, H., et al. (2000). Polymethoxylated flavones in orange juice are inhibitors of P-glycoprotein but not cytochrome P450 3A4. Journal of Pharmacology and Experimental Therapeutics, 293(1), 230-236. [Link]
-
An, J. P., et al. (2023). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food & Function, 14(20), 9325-9336. [Link]
-
An, J. P., et al. (2023). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate. [Link]
-
Zhang, J., et al. (2014). Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. Phytochemical Analysis, 25(5), 447-455. [Link]
-
Tsai, Y. C., et al. (2015). Analysis of 10 Metabolites of Polymethoxyflavones with High Sensitivity by Electrochemical Detection in High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 63(23), 5649-5657. [Link]
-
Barreca, D., et al. (2017). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. In Citrus, 1-21. [Link]
-
El-Hawary, S. S., et al. (2021). Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD. Planta Medica, 87(10/11), 854-864. [Link]
-
Takanaga, H., et al. (2000). Polymethoxylated Flavones in Orange Juice Are Inhibitors of P-glycoprotein but Not Cytochrome P450 3A4. ResearchGate. [Link]
-
Barreca, D., et al. (2017). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. OUCI. [Link]
-
Li, S., et al. (2021). Natural sources, refined extraction, biosynthesis, metabolism, and bioactivities of dietary polymethoxyflavones (PMFs). ResearchGate. [Link]
-
Toledo, R., et al. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. European Food Research and Technology, 250(8), 2179-2192. [Link]
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Question on ResearchGate. (2016). How can I overcome solubility problems with Polymethoxyflavones? ResearchGate. [Link]
-
Request for PDF. Powerful Analytical Tools for Citrus Characterization: LC/MS and LC/NMR Characterization of Polymethoxylated Flavones. ResearchGate. [Link]
-
Request for PDF. In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450. ResearchGate. [Link]
-
Murakami, A., et al. (2001). In vitro absorption and metabolism of nobiletin, a chemopreventive polymethoxyflavonoid in citrus fruits. Bioscience, Biotechnology, and Biochemistry, 65(5), 1238-1240. [Link]
-
Jautz, U., et al. (2006). Liquid Chromatography/Mass Spectrometry and Liquid Chromatography/Nuclear Magnetic Resonance as Complementary Analytical Techniques for Unambiguous Identification of Polymethoxylated Flavones in Residues from Molecular Distillation of Orange Peel Oils (Citrus sinensis). Journal of Agricultural and Food Chemistry, 54(18), 6597-6604. [Link]
-
Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomedical Chromatography, 24(8), 838-845. [Link]
-
Toledo, R., et al. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. European Food Research and Technology. [Link]
-
Ferreira, D., et al. (2025). How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4. Pharmaceuticals, 18(3), 324. [Link]
-
Request for PDF. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. ResearchGate. [Link]
-
Chen, Y. L., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Foods, 13(2), 249. [Link]
-
Chen, Y. L., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. MDPI. [Link]
-
Project Summary. CHARACTERIZATION OF MICROBIOTA-DERIVED POLYMETHOXYFLAVONE METABOLITES AND THEIR ANTI-INFLAMMATORY ACTIONS IN THE COLON. National Agricultural Library. [Link]
-
Toledo, R., et al. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. IRIS UniPA. [Link]
-
Hangzhou Greensky Biological Tech Co., Ltd. (2024). The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. Hangzhou Greensky Biological Tech Co., Ltd.. [Link]
-
Taylor & Francis. UDP-glucuronosyltransferase – Knowledge and References. Taylor & Francis. [Link]
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Bhakta, S., et al. (2025). Polymethoxyflavones and Bone Metabolism. Molecules, 30(5), 1017. [Link]
-
Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Applied Sciences, 14(16), 6788. [Link]
-
Chen, J., et al. (2022). Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications. Critical Reviews in Food Science and Nutrition, 63(29), 9786-9803. [Link]
-
de Oliveira, A. C. S., et al. (2020). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Targets, 21(14), 1436-1451. [Link]
-
Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. Annual Review of Pharmacology and Toxicology, 40, 581-616. [Link]
-
Question on ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Picard, N., et al. (2005). Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. Drug Metabolism and Disposition, 33(7), 1031-1038. [Link]
-
Miners, J. O., et al. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]
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- 17. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Welcome to the technical support center for 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising polymethoxyflavone (PMF). Here, we address common experimental challenges and provide in-depth troubleshooting guides to help you navigate the complexities of enhancing its oral bioavailability.
The core challenge with this and other PMFs lies in their physicochemical properties. While the multiple methoxy groups confer metabolic stability, they also significantly increase lipophilicity, leading to poor aqueous solubility—the primary rate-limiting step for oral absorption.[1][2][3] This guide provides both foundational knowledge and actionable protocols to overcome this hurdle.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the initial stages of research and formulation development.
Q1: What are the primary barriers to the oral bioavailability of this compound?
The primary obstacles are rooted in its chemical structure. As a polymethoxyflavone, it is highly lipophilic, which leads to several downstream challenges:
-
Poor Aqueous Solubility: The compound has very low solubility in water and gastrointestinal fluids.[1][4] This is the most significant barrier, as a drug must be in a dissolved state to be absorbed across the intestinal wall.[5]
-
Low Dissolution Rate: Following oral administration of a solid form (e.g., powder, tablet), the rate at which the compound dissolves in the gut is extremely slow. This can lead to the majority of the compound being excreted before it has a chance to be absorbed.[2]
-
First-Pass Metabolism: While the methoxy groups offer protection against the extensive phase II metabolism (glucuronidation/sulfation) that many other flavonoids undergo, the free 8-hydroxy group is a potential site for conjugation.[6][7] Furthermore, demethylation by gut microbiota or hepatic enzymes can occur, converting the parent compound into hydroxylated metabolites.[8][9]
Q2: What are the most effective strategies for enhancing the bioavailability of this flavone?
Numerous promising strategies have been developed to deliver poorly water-soluble flavonoids.[2] The choice of strategy depends on the desired dosage form, stability requirements, and targeted application. Key approaches include:
-
Lipid-Based Formulations: Since the compound is lipophilic, dissolving it in a lipid-based system is a highly effective strategy. This includes high internal phase emulsions, self-emulsifying drug delivery systems (SEDDS), and nanoemulsions.[1][10][11] These formulations can improve absorption by presenting the drug in a solubilized state and promoting intestinal lymphatic transport.[4]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanocrystals) dramatically increases the surface area-to-volume ratio, which can significantly improve its dissolution rate.[11][12]
-
Solid Dispersions: Dispersing the compound in an inert polymer matrix at a molecular level can create an amorphous solid dispersion.[11][13] This amorphous form has higher energy and greater solubility compared to the stable crystalline form.[13]
-
Carrier Complexes: Encapsulating the flavone within cyclodextrin molecules can form inclusion complexes.[5][12] The hydrophobic interior of the cyclodextrin cavity houses the flavone, while the hydrophilic exterior improves its solubility in water.[12]
Q3: How does the metabolism of polymethoxyflavones (PMFs) differ from other flavonoids?
The metabolic fate of PMFs is a key advantage. Unlike common flavonoids like quercetin, which are extensively and rapidly metabolized by phase II enzymes in the gut wall and liver, PMFs are more stable.[14][15] The methoxy groups "protect" the hydroxyl groups from conjugation (sulfation and glucuronidation), leading to a longer half-life and greater systemic exposure of the parent compound.[14] However, metabolism is not completely absent. Demethylation is a known metabolic pathway for PMFs, leading to the formation of hydroxylated metabolites that may possess their own distinct biological activities.[8]
Q4: Which in vitro models are most appropriate for screening different formulations?
For assessing intestinal absorption, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry standard.[16] These cells differentiate to form a monolayer that mimics the intestinal epithelial barrier. Key considerations for using this model include:
-
Simulated Digestion: The formulation should undergo an in vitro digestion process that simulates gastric and intestinal conditions before being applied to the Caco-2 cells.[16][17] This is critical for lipid-based systems, as digestion is essential for the release and micellarization of the lipophilic drug.[1]
-
Lymphatic Transport Assessment: To specifically study the contribution of lymphatic uptake, which is important for highly lipophilic compounds, Caco-2 cells can be co-incubated with lipids like oleic acid to stimulate chylomicron production.[4]
Q5: What are the recommended analytical methods for quantifying this compound in biological matrices?
Accurate quantification is essential for pharmacokinetic studies. The preferred methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for quantification, especially for formulation analysis and in vitro samples with relatively high concentrations.[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of the drug and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[14] Its high sensitivity and selectivity are crucial for accurate pharmacokinetic profiling.[19] Developing and validating the analytical method for linearity, precision, and accuracy is a critical prerequisite for any study.[20]
Troubleshooting Guides & Experimental Protocols
This section provides detailed guidance for specific experimental challenges.
Guide 1: Poor Dissolution in Biorelevant Media
Issue: Your compound or initial formulation shows minimal dissolution in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF).
Root Cause Analysis: This is the expected behavior for a highly lipophilic, crystalline compound. The goal is not to make it dissolve like salt in water, but to formulate it so it can be effectively solubilized and absorbed in vivo.
dot
Caption: Key barriers limiting the oral bioavailability of poorly soluble compounds.
-
Physicochemical Characterization: Before extensive formulation work, confirm the compound's identity, purity (via HPLC, MS), and solid state (via XRD, DSC). Impurities or an incorrect polymorphic form can affect solubility.
-
Formulation Strategy Selection: A systematic approach is required. The table below compares common strategies suitable for this compound.
Strategy Mechanism of Action Advantages Disadvantages Lipid-Based (SEDDS) Pre-dissolves the drug in lipids; forms a fine emulsion in the gut, increasing surface area and absorption.[11] High drug loading potential; enhances lymphatic transport; well-established technology.[4] Potential for drug precipitation upon dilution; chemical stability of the drug in lipids must be assessed. Solid Dispersion Disperses the drug in a polymer matrix, creating a high-energy amorphous state with enhanced solubility.[12] Significant increase in dissolution rate; can be formulated into solid dosage forms (tablets, capsules). Physically unstable (can revert to crystalline form); manufacturing can be complex (e.g., spray drying, hot-melt extrusion). Nanocrystals Increases surface area by reducing particle size to <1000 nm, accelerating dissolution rate according to the Noyes-Whitney equation.[11] High drug loading; applicable for compounds with poor solubility in both aqueous and lipid solvents. Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.
This protocol provides a starting point for developing a lipid-based formulation.
-
Component Screening:
-
Oil Phase: Determine the solubility of the flavone in various oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like soybean oil). Select the oil with the highest solubilizing capacity.
-
Surfactant: Screen surfactants (e.g., Kolliphor® RH40, Tween® 80) for their ability to emulsify the selected oil phase.
-
Co-surfactant: Screen co-surfactants (e.g., Transcutol® HP, PEG 400) for their ability to improve the emulsification and stability of the surfactant/oil mixture.
-
-
Constructing a Ternary Phase Diagram:
-
Prepare mixtures of oil, surfactant, and co-surfactant at various ratios (e.g., from 9:1 to 1:9).
-
For each ratio, titrate with water and observe the formation of emulsions.
-
Map the regions where clear, stable microemulsions or fine nanoemulsions form. This map will guide your formulation ratios.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Add the this compound to the oil phase and gently heat (e.g., 40°C) with stirring until fully dissolved.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous, clear solution is formed.
-
-
Characterization:
-
Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. The time it takes to form a clear or bluish-white emulsion should be less than 2 minutes.
-
Droplet Size Analysis: Dilute the resulting emulsion and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Aim for a droplet size < 200 nm for optimal performance.
-
Guide 2: Low Permeability Across Caco-2 Monolayers
Issue: Your optimized formulation shows poor apparent permeability (Papp) in a Caco-2 transport study.
Root Cause Analysis: Low transport can be due to poor release from the formulation, inherent low permeability of the molecule, or active efflux back into the apical (lumenal) side.
dot
Caption: Experimental workflow for a Caco-2 permeability assay with simulated digestion.
-
Verify Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests the formulation is damaging the cell monolayer, leading to unreliable results. If cytotoxicity is observed, dilute the formulation or modify its components.
-
Rule out Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Protocol: Conduct a bi-directional transport study (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Solution: Re-run the experiment in the presence of a known efflux inhibitor (e.g., verapamil for P-gp). A significant increase in A-B transport would confirm efflux transporter involvement.
-
-
Assess Formulation Performance: The drug may not be efficiently released from the delivery system in the aqueous environment of the cell culture medium.
This protocol is adapted for lipophilic compounds in lipid-based formulations.
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure TEER values. Only use inserts with TEER > 300 Ω·cm².
-
In Vitro Digestion:
-
Gastric Phase: Incubate the SEDDS formulation in simulated gastric fluid containing pepsin for 1 hour at 37°C.
-
Intestinal Phase: Add simulated intestinal fluid containing pancreatin and bile salts to the gastric digesta. Adjust pH to ~6.8 and incubate for 2 hours at 37°C.
-
Centrifugation: Centrifuge the final digesta to separate the aqueous micellar phase (supernatant) from precipitated matter. The supernatant contains the "bioaccessible" fraction of the flavone.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the micellar phase from the digestion to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Analysis: Quantify the concentration of the flavone in the basolateral samples using a validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp).
References
-
Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC - NIH. (2019-12-16). Available at: [Link]
-
Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed. (2019-10-30). Available at: [Link]
-
Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons - PubMed. Available at: [Link]
-
In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core. Available at: [Link]
-
Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms - Taylor & Francis. Available at: [Link]
-
In Vitro Availability of Flavonoids and Other Phenolics in Orange Juice - ACS Publications. (2001-08-01). Available at: [Link]
-
Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC - NIH. (2024-01-03). Available at: [Link]
-
Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed. Available at: [Link]
-
Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - Research With Rutgers. Available at: [Link]
-
Analysis of 10 Metabolites of Polymethoxyflavones with High Sensitivity by Electrochemical Detection in High-Performance Liquid Chromatography | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
- US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents.
-
Bioavailability of Polymethoxyflavones | Request PDF - ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
-
Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC - NIH. Available at: [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. Available at: [Link]
-
Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC - NIH. Available at: [Link]
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs - Taylor & Francis. (2011-08-03). Available at: [Link]
-
Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography | Request PDF - ResearchGate. Available at: [Link]
-
An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. Available at: [Link]
-
Flavonoids | Linus Pauling Institute | Oregon State University. Available at: [Link]
-
Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - MDPI. Available at: [Link]
-
Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone - PubMed. Available at: [Link]
-
Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed. (2009-01-14). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Nobiletin and 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone for Researchers and Drug Development Professionals
In the realm of natural product research, polymethoxyflavones (PMFs) derived from citrus peels have garnered significant attention for their diverse pharmacological activities. Among these, nobiletin has been extensively studied, revealing a wide array of therapeutic potentials. This guide provides a detailed comparison of the well-documented bioactivity of nobiletin with the predicted potential of a structurally related but less-explored compound, 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. This analysis is grounded in established structure-activity relationships within the flavonoid class, offering insights for researchers and professionals in drug development.
Understanding the Molecules: Nobiletin and its Hydroxylated Analogue
Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) is a prominent PMF found in high concentrations in the peels of citrus fruits like tangerines and oranges. Its chemical structure is characterized by a flavone backbone with six methoxy groups, contributing to its lipophilicity and bioavailability.
This compound is a hydroxylated derivative of a hexamethoxyflavone. While specific experimental data on its bioactivity is limited, its structural features—a hydroxyl group at the 8-position alongside six methoxy groups—provide a basis for predicting its biological effects based on the established structure-activity relationships of flavonoids. The presence of a hydroxyl group can significantly influence the molecule's antioxidant capacity and its interaction with biological targets compared to its fully methoxylated counterpart.
| Feature | Nobiletin | This compound |
| Chemical Name | 5,6,7,8,3',4'-hexamethoxyflavone | This compound |
| Molecular Formula | C21H22O8 | C21H22O9 |
| Key Structural Difference | Fully methoxylated A-ring | Hydroxyl group at the 8-position of the A-ring |
| Natural Sources | Citrus peels (e.g., tangerine, orange)[1] | Isolated from plants like Murraya exotica[2] |
Comparative Bioactivity Profile
This section delves into the known bioactivities of nobiletin and the predicted bioactivities of this compound, drawing parallels and highlighting potential differences based on their structural nuances.
Anti-Cancer Activity
Nobiletin has demonstrated potent anti-cancer properties across various cancer cell lines. Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Nobiletin can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Metastasis: Nobiletin has been shown to suppress the invasion and migration of cancer cells.
-
Modulation of Signaling Pathways: It targets key oncogenic signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[3][4]
This compound: Based on structure-activity relationship studies of hydroxylated PMFs, the presence of a hydroxyl group can enhance anti-cancer activity.[4][5] It is plausible that this compound could exhibit similar, if not more potent, anti-cancer effects compared to nobiletin. The hydroxyl group may contribute to increased antioxidant activity and potentially different interactions with cellular targets involved in cancer progression.
Diagram: Nobiletin's Anti-Cancer Signaling Pathways
Caption: Nobiletin inhibits key signaling pathways to exert its anti-cancer effects.
Neuroprotective Effects
Nobiletin has shown significant promise in the field of neuroprotection. Its beneficial effects are attributed to:
-
Anti-inflammatory and Antioxidant Properties: Nobiletin can cross the blood-brain barrier and reduce neuroinflammation and oxidative stress, key factors in neurodegenerative diseases.[6][7]
-
Modulation of Neuronal Signaling: It has been found to enhance synaptic plasticity and memory function by modulating signaling pathways like CREB.
-
Amyloid-beta Clearance: In models of Alzheimer's disease, nobiletin has been shown to promote the clearance of amyloid-beta plaques.[8]
This compound: The hydroxyl group in this compound could enhance its antioxidant capacity, a crucial aspect of neuroprotection. While the overall effect on neuroinflammation and specific neuronal signaling pathways would require experimental validation, the structural similarity to nobiletin suggests a potential for neuroprotective activity.
Anti-Inflammatory Activity
Nobiletin exhibits potent anti-inflammatory effects by:
-
Inhibiting Pro-inflammatory Mediators: It suppresses the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[9]
-
Targeting Inflammatory Pathways: Nobiletin is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[7]
This compound: Hydroxylated flavonoids are often reported to have strong anti-inflammatory properties.[5] The hydroxyl group can contribute to the scavenging of reactive oxygen species (ROS) that perpetuate the inflammatory response. Therefore, this compound is predicted to possess significant anti-inflammatory activity, potentially mediated through the inhibition of key inflammatory pathways similar to nobiletin.
Diagram: Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: A standard in vitro workflow to evaluate anti-inflammatory effects.
Experimental Protocols
To facilitate further research, here are standardized protocols for evaluating the key bioactivities discussed.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the compounds on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of nobiletin or this compound (typically 0-100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory effect by quantifying the inhibition of NO production in macrophages.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Conclusion and Future Directions
Nobiletin is a well-established polymethoxyflavone with a broad spectrum of bioactivities, making it a promising candidate for drug development in oncology, neurodegenerative diseases, and inflammatory disorders. While direct experimental evidence for the bioactivity of this compound is currently lacking, structure-activity relationship principles strongly suggest that it may possess comparable or even superior therapeutic potential, particularly in areas where antioxidant and anti-inflammatory activities are crucial.
The presence of the hydroxyl group is a key structural feature that warrants further investigation. Researchers are encouraged to undertake comprehensive studies to elucidate the specific mechanisms of action of this compound and to conduct direct comparative analyses with nobiletin. Such research will be invaluable in unlocking the full therapeutic potential of this class of natural compounds.
References
Sources
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- 2. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | 96887-18-2 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Potential of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, flavonoids have emerged as a promising class of natural compounds.[1][2] Their diverse structures offer a rich scaffold for discovering potent modulators of inflammatory pathways. This guide provides a comprehensive validation framework for the anti-inflammatory effects of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, a polymethoxyflavone (PMF). While direct experimental data on this specific isomer is nascent, this document will extrapolate its potential efficacy based on robust evidence from structurally analogous polymethoxyflavones. We will compare its predicted activity profile against a well-characterized flavonoid, Quercetin, and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, providing a clear benchmark for its potential therapeutic value.
The Inflammatory Cascade: A Complex Network of Molecular Events
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective process, chronic inflammation can lead to a host of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The inflammatory response is orchestrated by a complex signaling network, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.[3]
Activation of these pathways in immune cells, particularly macrophages, leads to the production of pro-inflammatory mediators, including:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS).[3]
-
Prostaglandin E2 (PGE2): Synthesized by cyclooxygenase-2 (COX-2).[3]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5]
Flavonoids exert their anti-inflammatory effects by modulating these key signaling pathways and reducing the production of these inflammatory mediators.[2][4]
Profiling this compound: A Predicted Anti-inflammatory Powerhouse
This compound belongs to the polymethoxyflavone (PMF) subclass of flavonoids, which are characterized by the presence of multiple methoxy groups on the flavonoid skeleton. This structural feature is believed to enhance their metabolic stability and bioavailability. While direct studies on this specific isomer are limited, research on structurally similar PMFs, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, provides strong evidence for its potential anti-inflammatory mechanisms.[6][7][8]
It is hypothesized that this compound will exhibit potent anti-inflammatory activity by:
-
Inhibiting the NF-κB Pathway: By preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[6][7]
-
Modulating MAPK Signaling: By inhibiting the phosphorylation of key MAPK proteins such as ERK, p38, and JNK.[3]
-
Suppressing Pro-inflammatory Mediators: As a downstream consequence of NF-κB and MAPK inhibition, it is expected to reduce the production of NO, PGE2, TNF-α, IL-6, and IL-1β.[3][6][7]
The following diagram illustrates the predicted mechanism of action:
Caption: Predicted inhibition of LPS-induced inflammatory pathways by this compound.
Comparative Efficacy Analysis
To contextualize the potential of this compound, we will compare its anticipated effects with Quercetin, a widely studied anti-inflammatory flavonol, and Indomethacin, a conventional NSAID.
| Feature | This compound (Predicted) | Quercetin | Indomethacin |
| Class | Polymethoxyflavone | Flavonol | NSAID |
| Primary Mechanism | Inhibition of NF-κB and MAPK pathways[3][6][7] | Inhibition of NF-κB, AP-1, and MAPK pathways; antioxidant activity[4][9] | Non-selective inhibition of COX-1 and COX-2 enzymes |
| Effect on NO Production | Strong inhibition | Moderate to strong inhibition | No direct effect |
| Effect on PGE2 Production | Strong inhibition[3] | Moderate inhibition | Very strong inhibition |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Strong inhibition[3][6][7] | Moderate to strong inhibition[4] | Indirect, variable effects |
| Potential Advantages | Enhanced bioavailability and metabolic stability due to methoxylation | Broad-spectrum anti-inflammatory and antioxidant effects | Potent and rapid analgesic and anti-inflammatory action |
| Potential Disadvantages | Limited direct experimental data | Lower bioavailability compared to PMFs | Gastrointestinal side effects due to COX-1 inhibition |
Experimental Validation Protocols
To empirically validate the anti-inflammatory effects of this compound, a series of in vitro experiments using a macrophage cell line (e.g., RAW 264.7) are recommended.
Experimental Workflow
Caption: In vitro workflow for validating anti-inflammatory effects.
Step-by-Step Methodologies
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting).
-
Pre-treat cells with varying concentrations of this compound, Quercetin, Indomethacin, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the appropriate duration (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points for signaling pathway analysis).
2. Nitric Oxide (NO) Assay:
-
Collect 50 µL of culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
3. Prostaglandin E2 (PGE2) and Cytokine Assays:
-
Collect culture supernatants.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
4. Western Blot Analysis:
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, ERK, p38, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Cell Viability Assay:
-
Perform an MTT or CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion and Future Directions
Based on the extensive evidence from structurally related polymethoxyflavones, this compound holds significant promise as a potent anti-inflammatory agent. Its predicted mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as a compelling candidate for further investigation. The experimental framework outlined in this guide provides a robust strategy for validating these predicted effects and quantifying its efficacy in comparison to established anti-inflammatory compounds.
Future in vivo studies using animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, will be crucial to confirm its therapeutic potential and evaluate its pharmacokinetic and pharmacodynamic properties.[10][11] The exploration of this and other novel polymethoxyflavones could pave the way for a new generation of effective and potentially safer anti-inflammatory drugs.
References
Sources
- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for flavonoids
An In-Depth Guide to the Cross-Validation of Analytical Methods for Flavonoid Quantification
Authored by a Senior Application Scientist
In the realm of natural product analysis and drug development, the accurate and precise quantification of bioactive compounds is paramount. Flavonoids, a diverse group of polyphenolic compounds, are of significant interest due to their wide range of pharmacological activities. Consequently, the analytical methods used to measure them must be robust, reliable, and fit for purpose. This guide provides a comprehensive overview of the , offering a comparative analysis of commonly employed techniques, supported by experimental data and established protocols.
The Imperative of Cross-Validation in Flavonoid Analysis
Method validation is a cornerstone of quality control in the pharmaceutical and natural products industries, ensuring that an analytical method is suitable for its intended use. However, when a previously validated analytical method is modified or transferred to a different laboratory or instrument, a full re-validation is not always necessary. In such cases, cross-validation serves as a critical process to demonstrate that the modified or transferred method provides results that are equivalent to the original validated method. This is particularly relevant in the analysis of complex mixtures like plant extracts, where the sample matrix can significantly influence the analytical results.
The primary objective of cross-validation is to ensure the interchangeability of analytical methods, thereby maintaining data integrity and consistency across different studies, laboratories, or even over the lifecycle of a drug product. This guide will focus on the cross-validation of two widely used chromatographic techniques for flavonoid analysis: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).
Comparative Analysis of Analytical Methods for Flavonoids
The choice of an analytical method for flavonoid quantification is often a balance between sensitivity, selectivity, speed, and cost. Below is a comparative summary of HPLC-DAD and UHPLC-MS for the analysis of flavonoids.
| Parameter | HPLC-DAD | UHPLC-MS | Rationale & Insights |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation based on polarity with smaller particles, detection by mass-to-charge ratio. | HPLC-DAD is a robust and widely available technique, ideal for routine quality control of known flavonoids with strong chromophores. UHPLC-MS offers superior resolution and sensitivity, enabling the analysis of complex mixtures and the identification of unknown compounds. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ng range | pg to fg range | The significantly lower LOD of UHPLC-MS makes it the method of choice for trace-level analysis of flavonoids in biological matrices. |
| Limit of Quantification (LOQ) | ng range | pg to fg range | Similar to LOD, the LOQ of UHPLC-MS is several orders of magnitude lower than that of HPLC-DAD. |
| Precision (%RSD) | < 2% | < 5% | While both methods demonstrate high precision, the complexity of the MS detector can sometimes lead to slightly higher variability. |
| Accuracy (Recovery %) | 98-102% | 95-105% | Both methods can achieve high accuracy, but matrix effects can be more pronounced in UHPLC-MS, potentially affecting recovery. |
| Analysis Time | 20-40 minutes | 5-15 minutes | The use of smaller particle size columns in UHPLC allows for significantly faster separation times, leading to higher sample throughput. |
| Selectivity | Moderate | High | Co-eluting compounds with similar UV spectra can interfere with HPLC-DAD analysis. The high selectivity of MS allows for the differentiation of compounds based on their mass-to-charge ratio, even if they co-elute chromatographically. |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for flavonoids.
Independent Verification of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone's Anticancer Properties: A Comparative Guide for Researchers
Introduction: The Therapeutic Promise of Polymethoxyflavones in Oncology
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been investigated for their pleiotropic health benefits, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][2] Within this broad class, polymethoxyflavones (PMFs) have emerged as a particularly promising subclass for cancer chemoprevention and therapy.[3] Their characteristic methoxy groups contribute to increased metabolic stability and bioavailability compared to their hydroxylated counterparts, enhancing their potential for in vivo efficacy.[3]
One such PMF of interest is 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, a natural flavonoid compound.[4] While direct and extensive anticancer studies on this specific molecule are limited in publicly available literature, research on structurally similar isomers and related PMFs provides a strong rationale for its investigation as a potential anticancer agent. This guide will synthesize the available data on close analogs, compare its potential efficacy with well-studied PMFs like nobiletin, tangeretin, sinensetin, and eupatorin, and provide robust protocols for its independent verification.
Comparative Analysis of Anticancer Efficacy
The anticancer potential of a compound is initially assessed by its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for several well-characterized PMFs across a variety of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, assay duration, and specific protocol variations.[5]
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Selected Polymethoxyflavones in Human Cancer Cell Lines
| Flavonoid | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Nobiletin | Colon Cancer | Caco-2 | 403.6, 264, 40 | 24, 48, 72 | [6][7] |
| Renal Cell Carcinoma | 769-P | 20.22 | Not Specified | [8] | |
| Renal Cell Carcinoma | 786-O | 90.48 | Not Specified | [8] | |
| Tangeretin | Lung Cancer | A549 | 118.5 | 24 | [9] |
| Breast Cancer (drug-resistant) | MDA-MB-231 | 9 | Not Specified | [10] | |
| Oral Cancer | KB | >50 | Not Specified | [11] | |
| Sinensetin | Breast Cancer | MCF7 | 131.5 | Not Specified | [12] |
| Breast Cancer | MDA-MB-231 | 97.45 | Not Specified | [12] | |
| Eupatorin | Breast Cancer | MDA-MB-468 | <1 | Not Specified | [13] |
| Breast Cancer | MCF-7 | ~14.8 | 48 | [13] | |
| Colon Cancer | HT-29 | 100 | 24 | [13] |
Data for this compound is not currently available in the public domain. The data for its close isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, suggests potent activity, with an EC50 of approximately 6 µM for 50% growth inhibition in HCT116 colon cancer cells after 48 hours of treatment.[14]
Core Mechanisms of Action: A Look at Structurally Similar Flavonoids
Research on PMFs suggests that their anticancer effects are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
A critical mechanism by which many anticancer agents exert their effects is the induction of apoptosis. Studies on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF), a close structural analog of the target compound, have demonstrated its ability to induce apoptosis in human leukemia (HL-60) and colon cancer cells.[15][16] This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Cell Cycle Arrest
In addition to inducing cell death, PMFs can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. For instance, 5,6,7,3',4',5'-hexamethoxyflavone, another isomer, has been shown to arrest the cell cycle in the G2/M phase in triple-negative breast cancer cells.[17][18] This prevents cancer cells from dividing and proliferating.
Modulation of Key Signaling Pathways
The anticancer activities of PMFs are underpinned by their ability to interfere with crucial intracellular signaling pathways that regulate cell survival, proliferation, and metastasis. The PI3K/Akt, MAPK, and NF-κB pathways are among the most well-documented targets.[17][19][20]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation and is frequently overactivated in many cancers. Studies on 5HHMF have shown its ability to suppress the PI3K/Akt signaling pathway in human gastric cancer cells, contributing to its antitumor effect.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[21] The isomer 5,6,7,3',4',5'-hexamethoxyflavone has been demonstrated to inhibit the growth of triple-negative breast cancer cells by suppressing the MAPK signaling pathway.[17][18]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. The anti-inflammatory and potential anticancer effects of 5HHMF have been linked to its ability to inactivate the NF-κB pathway.[16][20][22]
Experimental Protocols for Independent Verification
To facilitate the independent verification of the anticancer properties of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (WST-1 Method)
The Water Soluble Tetrazolium Salt (WST-1) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizing the Molecular Landscape
To better understand the potential mechanisms of action, the following diagrams illustrate a key signaling pathway implicated in the anticancer effects of related PMFs and a general experimental workflow for verification.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Experimental workflow for the in vitro verification of anticancer properties.
Conclusion and Future Directions
While direct experimental evidence for the anticancer properties of this compound is currently limited, the substantial body of research on its structural isomers and other polymethoxyflavones provides a strong impetus for its investigation. The available data suggests that this compound likely possesses antiproliferative, pro-apoptotic, and cell cycle-disrupting activities, potentially mediated through the modulation of key oncogenic signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
The provided experimental protocols offer a robust framework for the independent verification of these potential anticancer effects. Future research should focus on determining the IC50 values of this compound across a panel of cancer cell lines, elucidating its precise molecular targets, and ultimately evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the therapeutic potential of this promising natural compound in the field of oncology.
References
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- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nobiletin downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tangeretin’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
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A Synergistic Approach: Evaluating the Combination Potential of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone in Drug Therapy
Introduction
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a naturally occurring polymethoxyflavone (PMF), a class of flavonoid compounds found in citrus peels.[1][2] Flavonoids, in general, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This guide delves into the synergistic potential of this compound when used in combination with other therapeutic agents. The principle of drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, reduce dosages and associated toxicities, and overcome drug resistance.[5][6][7] This document will provide an in-depth analysis of the mechanistic basis for the synergistic action of this flavonoid, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanistic Profile of this compound
The therapeutic potential of this compound stems from its ability to modulate multiple cellular signaling pathways implicated in various diseases. Research on this and structurally similar flavonoids has revealed several key mechanisms of action:
-
Anti-inflammatory Effects: This flavonoid has demonstrated the ability to inhibit the expression of pro-inflammatory enzymes and cytokines.[3] Specifically, it can suppress the activation of transcription factors like nuclear factor-kappaB (NF-κB), a pivotal regulator of the inflammatory response.[8]
-
Anticancer Activity: Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[1][3] This is achieved by modulating critical signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.[3][9]
-
Modulation of ABC Transporters: A significant number of flavonoids have been identified as modulators of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[10][11] These transporters are responsible for pumping chemotherapeutic drugs out of cancer cells, a primary mechanism of multidrug resistance (MDR). By inhibiting these pumps, flavonoids can restore or enhance the efficacy of conventional anticancer drugs.[5][12]
Below is a diagram illustrating the key signaling pathways modulated by this compound and related flavonoids.
Caption: Key signaling pathways modulated by this compound.
Synergistic Combinations with Chemotherapeutic Agents
The most promising area for the synergistic application of this compound is in combination with chemotherapy. The ability of flavonoids to reverse multidrug resistance is a key factor in this synergy.
In Vitro Evidence of Synergy with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent, but its effectiveness is often limited by the development of multidrug resistance, frequently mediated by the overexpression of P-glycoprotein.[11] Flavonoids have been shown to enhance the cytotoxicity of doxorubicin in resistant cancer cell lines.[11] While direct studies on this compound in combination with doxorubicin are limited, the extensive research on similar flavonoids provides a strong basis for expecting synergistic effects.
Table 1: Representative Data on Flavonoid-Doxorubicin Synergy in Breast Cancer Cells
| Cell Line | Flavonoid | Flavonoid Conc. (µM) | Doxorubicin Conc. (µM) | Effect | Combination Index (CI) | Reference |
|---|---|---|---|---|---|---|
| MCF-7 | Quercetin | Varies | Varies | Increased cytotoxicity | < 1 (Synergistic) | [11] |
| MDA-MB-231 | Quercetin | Varies | Varies | Increased cytotoxicity | < 1 (Synergistic) | [11] |
| MCF-7 | Oxyresveratrol | 93.61 | 5.65 | Decreased doxorubicin IC50 by 4-fold | < 1 (Synergistic) | [13] |
| MDA-MB-231 | Oxyresveratrol | 211.09 | 2.034 | Decreased doxorubicin IC50 by 16-fold | < 1 (Synergistic) |[13] |
The causality behind this synergy lies in the flavonoid's ability to inhibit P-glycoprotein, leading to increased intracellular accumulation of doxorubicin.[12] This, combined with the flavonoid's own pro-apoptotic and anti-proliferative effects, results in a potentiation of the cancer cell-killing activity of doxorubicin.
Proposed Mechanism for Overcoming Doxorubicin Resistance
The diagram below illustrates the proposed mechanism by which this compound can synergize with doxorubicin to overcome multidrug resistance.
Caption: Proposed mechanism of synergy between the flavonoid and doxorubicin.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other drugs, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound alone, the other drug (e.g., doxorubicin) alone, and the combination of both at constant and non-constant ratios. Include untreated control wells. Incubate for 24-72 hours.[17][18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
Combination Index (CI) Calculation using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[6][21][22] The Combination Index (CI) provides a quantitative measure of the interaction between two or more drugs.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value can be calculated using specialized software like CompuSyn, which is based on the median-effect equation.[23][24]
The workflow for assessing synergy is depicted below.
Caption: Experimental workflow for assessing synergistic effects.
Conclusion and Future Directions
The available scientific evidence strongly suggests that this compound holds significant potential as a synergistic agent, particularly in the context of cancer chemotherapy. Its ability to modulate key signaling pathways and inhibit drug efflux pumps provides a solid mechanistic basis for its combination with conventional drugs like doxorubicin.
Future research should focus on:
-
Conducting in-depth in vitro and in vivo studies to confirm the synergistic effects of this compound with a broader range of chemotherapeutic agents.
-
Elucidating the precise molecular interactions between this flavonoid and its cellular targets.
-
Investigating the pharmacokinetic and pharmacodynamic profiles of the combination therapies to optimize dosing and administration schedules.
The exploration of such synergistic combinations is a promising avenue for the development of more effective and less toxic therapeutic strategies for a variety of diseases.
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A Comparative Guide to the Molecular Targets of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone: An Inferential Analysis
This guide provides a comprehensive analysis of the potential molecular targets of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. Direct experimental data on this specific polymethoxyflavone (PMF) isomer is limited. Therefore, this document employs a comparative approach, leveraging extensive research on structurally similar and well-characterized PMFs—namely nobiletin, tangeretin, and sinensetin—to infer the probable biological activities and molecular interactions of our target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel flavonoid.
Introduction to Polymethoxyflavones and the Investigative Challenge
Polymethoxyflavones (PMFs) are a unique class of flavonoids, predominantly found in citrus peels, that are characterized by multiple methoxy groups on their flavonoid backbone. This structural feature enhances their metabolic stability and bioavailability compared to their polyhydroxylated counterparts, making them attractive candidates for drug development. Numerous studies have highlighted the anti-cancer, anti-inflammatory, and neuroprotective properties of PMFs.[1][2][3]
Our focus, this compound, remains a largely uncharacterized member of this family. The challenge lies in the absence of direct studies elucidating its specific molecular targets. To overcome this, we will dissect the established mechanisms of action of its close structural relatives to build a robust, evidence-based hypothesis for its therapeutic potential. The structural similarities between these compounds suggest they may share overlapping molecular targets and signaling pathways.
Comparative Analysis of Key Signaling Pathways
The anticancer and anti-inflammatory effects of PMFs are attributed to their ability to modulate critical cellular signaling pathways that govern cell proliferation, survival, and inflammation.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a master regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[4]
-
Nobiletin: This extensively studied PMF has been shown to inhibit the PI3K/Akt/mTOR axis in bladder and colorectal cancer cells, leading to reduced cell proliferation and induction of apoptosis.[1] Molecular docking studies have further confirmed the potential of nobiletin to bind to and inhibit key proteins within this pathway.[2]
-
Tangeretin: Similar to nobiletin, tangeretin suppresses cell proliferation by modulating the PI3K/Akt/mTOR signaling pathway.[5] Computational and in-vitro studies have identified PIK3CA, a catalytic subunit of PI3K, as a potential direct target.[6]
-
Sinensetin: In gallbladder adenocarcinoma cells, sinensetin has been shown to target the PTEN/PI3K/Akt signaling pathway, leading to decreased phosphorylation of Akt and subsequent anticancer effects.[7]
Inferred Action of this compound: Given the consistent inhibition of the PI3K/Akt pathway by its structural analogs, it is highly probable that this compound also exerts its effects through modulation of this critical signaling cascade. The presence of the hydroxyl and multiple methoxy groups likely facilitates interaction with the ATP-binding pocket of PI3K or other kinases in the pathway.
Caption: The PI3K/Akt signaling pathway and points of inhibition by PMFs.
The NF-κB Pathway: Linking Inflammation and Cancer
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the immune response, inflammation, and cell survival. Its constitutive activation is linked to the pathogenesis of various inflammatory diseases and cancers.
-
Nobiletin & Tangeretin: Both compounds have been reported to suppress the NF-κB signaling pathway, contributing to their anti-inflammatory and anti-cancer properties.[6][8]
-
Sinensetin: Demonstrates anti-inflammatory activity by regulating the protein level of IκB-α, an inhibitor of NF-κB.[9]
Inferred Action of this compound: The consistent modulation of the NF-κB pathway by related PMFs strongly suggests that this compound will also exhibit inhibitory effects on this pathway. This action would underpin its potential as both an anti-inflammatory and anti-cancer agent.
Caption: The NF-κB signaling pathway and the inhibitory role of PMFs.
MAPK Pathways: Regulators of Stress Response and Proliferation
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial for transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis.
-
Nobiletin & Tangeretin: Both flavonoids have been shown to modulate MAPK signaling pathways as part of their anti-proliferative mechanisms.[1][5]
-
Sinensetin: Has been identified as a selective inhibitor of MKK6, an upstream kinase in the p38 MAPK pathway, in non-small cell lung cancer.[10]
Inferred Action of this compound: Based on the evidence from its analogs, this compound likely modulates one or more of the MAPK signaling cascades. This could contribute to its potential anti-cancer activity by influencing cell fate decisions.
Quantitative Comparison of Bioactivity
While direct IC50 values for this compound are not available, the following table summarizes the reported bioactivities of its comparators against various cancer cell lines, providing a benchmark for expected potency.
| Compound | Cell Line | Assay | Target/Pathway | IC50 Value | Reference |
| Nobiletin | Bladder Cancer | Proliferation | PI3K/Akt/mTOR | ~20-40 µM | [1] |
| Lung Cancer | Apoptosis | Nrf2, Akt, ERK | Not specified | [1] | |
| Tangeretin | Breast Cancer | Metastasis | PI3K/Akt, MMP9 | Not specified | [6] |
| Various Cancers | Proliferation | PI3K/Akt, Notch | Varies | [5] | |
| Sinensetin | Gallbladder Cancer | Proliferation | PTEN/PI3K/Akt | ~12.5 µM | [7] |
| HUVEC | Angiogenesis | VEGF/VEGFR2/Akt | ~24 µM | [11] |
Experimental Workflows for Target Validation
To empirically determine the molecular targets of this compound, a systematic approach involving biochemical and cell-based assays is required.
Caption: General workflow for identifying the molecular targets of a novel flavonoid.
Detailed Experimental Protocols
The following protocols are standard methodologies for validating the interaction of a novel compound with the hypothesized signaling pathways.
Protocol 1: In Vitro PI3K Kinase Assay (Biochemical)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3K.
-
Principle: A luminescence-based assay that quantifies ATP consumption during the kinase reaction. A decrease in signal in the presence of the compound indicates inhibition.
-
Methodology:
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO, then further dilute in a kinase assay buffer.[12]
-
Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control). Add recombinant human PI3K enzyme to each well.
-
Initiation: Start the reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a kinase detection reagent that contains luciferase. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Read the luminescence on a plate reader. Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for MAPK (ERK) Phosphorylation (Cell-based)
This assay determines if the compound inhibits the activation of MAPK pathways within a cellular context.
-
Principle: Western blotting uses specific antibodies to detect the levels of both total and phosphorylated forms of a target protein (e.g., ERK1/2). A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[14]
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Serum-starve the cells to reduce basal phosphorylation levels, then pre-treat with various concentrations of the flavonoid for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the MAPK pathway (e.g., EGF or TPA) for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[14]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK for each treatment condition.
-
Protocol 3: NF-κB Luciferase Reporter Assay (Cell-based)
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements. An increase or decrease in luciferase activity reflects the activation or inhibition of NF-κB.[16]
-
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing the NF-κB luciferase reporter into a 96-well plate.[17]
-
Treatment: The following day, pre-treat the cells with the flavonoid for 1 hour.
-
Stimulation: Add an NF-κB activator, such as TNFα or PMA, and incubate for 6-24 hours.[18]
-
Lysis: Discard the media and add a passive lysis buffer to each well.
-
Luminescence Measurement: Add a luciferase assay substrate to the lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein or a co-transfected Renilla luciferase reporter) and compare the treated samples to the stimulated control.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining (Flow Cytometry)
This assay quantifies the induction of apoptosis by the compound.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., HL-60 or Jurkat) with the flavonoid for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add more 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation: Gate the cell populations to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 5: Cell Cycle Analysis with Propidium Iodide (Flow Cytometry)
This assay determines if the compound causes cell cycle arrest at a specific phase.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content of the cell. Flow cytometry can then distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Methodology:
-
Cell Treatment: Culture cells with the flavonoid for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to model the histogram data and determine the percentage of cells in the G0/G1, S, and G2/M phases.[21]
-
Conclusion and Future Directions
While direct experimental evidence for the molecular targets of this compound is currently lacking, a comparative analysis of its structurally related analogs provides a strong foundation for hypothesizing its mechanism of action. The available data strongly suggest that this novel flavonoid likely modulates key signaling pathways implicated in cancer and inflammation, including the PI3K/Akt, NF-κB, and MAPK pathways.
The immediate and necessary next step is the experimental validation of these inferred targets. The protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate the biochemical and cellular effects of this compound. Such studies will be crucial to confirm its therapeutic potential and to elucidate any unique properties that may differentiate it from other well-characterized polymethoxyflavones.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical compounds is not merely a regulatory hurdle; it is a cornerstone of a secure laboratory environment, environmental stewardship, and scientific accountability. This guide provides a detailed, field-tested protocol for the proper disposal of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, a polymethoxyflavone (PMF) compound.
Hazard Assessment and Risk Mitigation
This compound belongs to the flavonoid family. While many flavonoids are investigated for their biological benefits, in a laboratory context as a pure substance, they must be handled with care. Safety data for analogous flavonoids indicate potential hazards that we must assume apply to this compound as a precautionary measure.
Potential Hazards Based on Chemical Analogs:
-
Skin Irritation: May cause skin irritation upon contact[1].
-
Eye Irritation: Can cause serious eye irritation[1].
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation[1].
The toxicological properties of many novel or specialized flavonoids have not been exhaustively investigated. This unknown factor necessitates a conservative approach, treating the substance as potentially hazardous and ensuring containment at all stages of its lifecycle, including disposal.
Pre-Disposal Checklist: The Four Pillars of Chemical Waste Management
Before initiating any disposal procedure, ensure your workflow aligns with these foundational principles. This proactive approach minimizes risk and ensures regulatory compliance.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. This can be achieved by reducing the scale of experiments and substituting hazardous chemicals with less hazardous alternatives where possible[2].
-
Segregation: Never mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.
-
Proper Containerization: Use only compatible, leak-proof containers for chemical waste[3][4]. For flavonoids, which are typically solids, a high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate. Liquid solutions should be stored in containers that will not react with the solvent used[3].
-
Accurate Labeling: All waste containers must be clearly and accurately labeled. The label should include the full chemical name ("this compound"), the solvent (if any), concentration, and the "Hazardous Waste" designation as required by institutional and federal regulations[2][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE is non-negotiable. Based on the potential hazards, the following equipment is mandatory when handling this compound for disposal.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes of solutions or airborne dust particles getting into the eyes[5]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact and potential irritation. Gloves must be inspected before use and disposed of after handling the chemical[6]. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination[7]. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If weighing or transferring powder outside of a ventilated enclosure, a particulate filter respirator (e.g., N95) may be necessary to prevent inhalation[8]. |
Step-by-Step Disposal Protocol
This protocol is divided into two sections: disposal of the pure solid compound and disposal of solutions containing the compound.
Protocol 1: Disposal of Solid this compound
This procedure applies to unused or expired solid product.
-
Work Area Preparation: Conduct all operations within a certified chemical fume hood to minimize inhalation risk[7]. Ensure the work surface is clean and free of incompatible materials.
-
Container Preparation: Select a designated solid chemical waste container that is clean, dry, and properly labeled.
-
Chemical Transfer: Carefully transfer the solid this compound into the waste container. Use a spatula or scoop. Avoid any actions that could generate dust, such as pouring from a height.
-
Decontamination of Emptied Containers: The original product container is now considered chemical waste. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residues. This rinsate must be collected and disposed of as liquid hazardous waste (see Protocol 2)[7]. After rinsing, deface the label on the original container and dispose of it according to your institution's guidelines for empty chemical containers.
-
Secure and Store: Securely cap the solid waste container. Ensure it is stored in a designated satellite accumulation area, away from drains and incompatible materials, until collection by your institution's EHS department[2][3].
Protocol 2: Disposal of Liquid Waste Containing this compound
This applies to experimental solutions, mother liquors, and rinsates.
-
Waste Stream Identification: Identify the appropriate liquid hazardous waste stream for your solution. Typically, this will be a non-halogenated or halogenated organic solvent stream, depending on the solvent used. Do not mix aqueous and organic waste streams.
-
Container Selection: Use a designated, compatible liquid waste container. For instance, do not store acidic solutions in metal containers[3]. The container should have a secure, vapor-tight lid.
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion[3].
-
Secure and Store: Tightly seal the container and place it in secondary containment (e.g., a chemical-resistant tray). Store it in the designated satellite accumulation area for pickup[3]. Do not pour any flavonoid solution down the drain[2][6].
Emergency Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact your EHS office.
-
Containment (for minor spills): For small spills of the solid, carefully sweep or wipe up the material to avoid creating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. Place the collected material and cleaning supplies into a sealed bag and then into the solid hazardous waste container[4].
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
J. Braz. Chem. Soc. (2018). An Environmentally Friendly Procedure to Obtain Flavonoids From Brazilian Citrus Waste. Retrieved from [Link]
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Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
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ResearchGate. (2025, August 6). Disposition of Flavonoids Impacts their Efficacy and Safety. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: 3,5,7-Trihydroxyflavone. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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National Institutes of Health (NIH). (2022, March 29). Total phenolics, flavonoids, and antioxidant activity of agricultural wastes, and their ability to remove some pesticide residues. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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PubChem. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. Retrieved from [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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ChemBK. HEXAMETHOXYFLAVONE, 3',4',5',5,6,7-. Retrieved from [Link]
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NIST. 3',4',5,6,7,8-Hexamethoxyflavone. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone (CAS No. 202846-95-5). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this polymethoxyflavone, minimizing risk and ensuring the integrity of your research.
Understanding the Hazard Profile
This compound is a natural flavonoid compound. While research into its biological activities is ongoing, it is crucial to handle this compound with the appropriate precautions. Based on available safety data, this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Category 3)[1]
Given these potential hazards, a comprehensive safety protocol is mandatory.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is considered, robust engineering controls must be in place to minimize exposure to this compound, which is typically a powdered substance.
-
Chemical Fume Hood: All weighing and handling of the powdered form of this compound must be conducted in a certified chemical fume hood. This is the most effective way to control the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for extended procedures. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[2] |
| Body Protection | A buttoned lab coat must be worn to protect against skin contact. For larger quantities or procedures with a high risk of powder dispersal, consider a disposable gown made of a low-linting material. |
| Respiratory Protection | When engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary. For powdered compounds of this nature, a respirator with a particulate filter (e.g., N95, P100) is appropriate.[3] |
Donning and Doffing PPE Workflow
Caption: Sequential workflow for correctly donning and doffing PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing the risk of exposure.
Weighing and Preparation of Solutions
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing tools.
-
Weighing: Perform all weighing operations within the fume hood. Use a microbalance with a draft shield if necessary for accuracy.
-
Dispensing: When dissolving the compound, add the solvent to the powder slowly to avoid splashing. Keep containers covered as much as possible.
General Laboratory Practices
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Keep containers tightly closed when not in use.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental release or exposure, a clear and practiced emergency plan is essential.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
| Minor Spill | For small spills, use an absorbent material to clean up the powder. Decontaminate the area with soap and water. Place all cleanup materials in a sealed container for proper disposal. |
| Major Spill | Evacuate the immediate area and alert others. If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team. |
Spill Response Workflow
Caption: Decision-making workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[1]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
Conclusion
The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to the detailed operational and emergency plans outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
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Laboratory Spill Response Procedures. Youngstown State University. Retrieved from [Link]
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Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (2023, February 5). Taylor & Francis. Retrieved from [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2018, September 1). PMC - NIH. Retrieved from [Link]
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Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Rutgers, The State University of New Jersey - Research With Rutgers. Retrieved from [Link]
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NIOSH: Use proper PPE with chemo agents. (2009, February 1). Clinician.com. Retrieved from [Link]
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Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (2023, February 5). Taylor & Francis. Retrieved from [Link]
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The role of citrus polymethoxyflavones and vitamin E in cardiovascular support: evidence and applications. (2024, July 26). Nutraceutical Business Review. Retrieved from [Link]
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Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Material Safety Data Sheet(MSDS). BioCrick. Retrieved from [Link]
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An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. (2024, April 11). ResearchGate. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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PPE for Hazardous Materials Incidents: A Selection Guide (84-114). (2017, April 10). NIOSH - CDC. Retrieved from [Link]
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safety data sheet. Retrieved from [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z. (2016, February 23). CDC Archive. Retrieved from [Link]
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Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. R Discovery. Retrieved from [Link]
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Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (2020, January 1). PubMed Central. Retrieved from [Link]
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Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
